molecular formula C6H14ClNO B112194 (1R,2S)-2-aminocyclohexanol hydrochloride CAS No. 190792-72-4

(1R,2S)-2-aminocyclohexanol hydrochloride

Cat. No.: B112194
CAS No.: 190792-72-4
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-Aminocyclohexanol hydrochloride is a valuable chiral aminocyclohexanol derivative serving as a versatile building block in medicinal chemistry and drug discovery. Its stereochemically defined scaffold is instrumental in the synthesis and exploration of novel therapeutic agents. This compound has demonstrated significant research utility as a precursor in the development of hyperbolic (allosteric) inhibitors for cysteine cathepsins, a class of proteolytic enzymes implicated in a range of diseases such as osteoporosis and autoimmune disorders . The specific stereochemistry of the (1R,2S) enantiomer is critical for achieving selective inhibition of target enzymes, highlighting its importance in the rational design of high-affinity, selective small-molecule therapeutics . As a key chiral synthon, it is used to introduce both amino and hydroxy functional groups in a rigid cyclohexane ring system, enabling researchers to study structure-activity relationships and optimize pharmacokinetic properties. This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190792-72-4, 6936-47-6
Record name (1R,2S)-2-aminocyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-2-Aminocyclohexanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1R,2S)-2-aminocyclohexanol hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Basic Properties of (1R,2S)-2-aminocyclohexanol Hydrochloride

Abstract

This compound is a chiral amino alcohol of significant interest to researchers, scientists, and drug development professionals. As a hydrochloride salt, its properties are tailored for enhanced solubility and handling. This technical guide provides a comprehensive overview of its core basic properties, including physicochemical characteristics, stability, and its role in biochemical pathways. Detailed experimental protocols for determining key parameters like pKa and solubility are provided, alongside graphical workflows to aid in laboratory application.

Physicochemical Properties

This compound is the hydrochloride salt of the cis-isomer of 2-aminocyclohexanol. The presence of both an amino group and a hydroxyl group on the cyclohexane ring, combined with its specific stereochemistry, makes it a valuable chiral building block in asymmetric synthesis.[1] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base form.

The fundamental physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO · HCl (or C₆H₁₄ClNO)[2][3]
Molecular Weight 151.63 g/mol [2][3]
Appearance White to off-white or light beige crystalline powder
Melting Point 186°C to 190°C[4]
Optical Purity ≥97% (enantiomeric excess)[2]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 46.3 Ų[3]

Basicity and Solubility Profile

The basicity of (1R,2S)-2-aminocyclohexanol arises from the lone pair of electrons on the nitrogen atom of the primary amine group. As a hydrochloride salt, the amine is protonated, forming an ammonium salt. This significantly influences its solubility.

Solubility: The compound is characterized as being soluble in water. This is a direct result of the ionic nature of the hydrochloride salt, which readily dissociates in polar solvents like water.

pKa: An experimental pKa value for the protonated amine of this compound is not readily available in the cited literature. However, related studies on trans-2-aminocyclohexanol derivatives have reported pKa values ranging from 2.5 to 7.4, depending on other substituents on the ring.[5] The pKa is a critical parameter as it determines the charge state of the molecule at a given pH, which in turn affects its biological activity, membrane permeability, and solubility. A detailed protocol for its experimental determination is provided in Section 5.

Stability and Storage

This compound is generally stable under recommended storage conditions.[6] However, it is important to note its hygroscopic nature, meaning it can absorb moisture from the air. Therefore, it should be stored in a tightly sealed container in a dry, well-ventilated place. Exposure to moist air or water should be avoided. The material is incompatible with strong oxidizing agents.[7] For long-term storage, an inert atmosphere is recommended.

Applications in Research and Drug Development

The primary value of (1R,2S)-2-aminocyclohexanol lies in its defined stereochemistry, which is crucial for interactions with biological systems and for the synthesis of enantiomerically pure pharmaceuticals.[1]

4.1. Chiral Building Block: It serves as a versatile chiral precursor for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure is a key component in the development of chiral ligands used for asymmetric catalysis, such as in the transfer hydrogenation of ketones, to achieve high enantioselectivity.[1]

4.2. Role in Cispentacin Biosynthesis: In a biochemical context, (1R,2S)-2-aminocyclohexanol is recognized as a substrate for type II polyketide synthase-like enzymes, specifically AmcF–AmcG. These enzymes are involved in the biosynthesis of cispentacin, an antifungal nonproteinogenic amino acid. This interaction highlights the compound's utility in studying enzyme mechanisms and metabolic pathways.[1]

G cluster_pathway Cispentacin Biosynthesis Interaction A (1R,2S)-2-aminocyclohexanol (Substrate) B AmcF–AmcG Enzymes (Type II Polyketide Synthase-like) A->B Binds to C Single C2 Elongation & Cyclization Reaction B->C Catalyzes D Key Metabolic Intermediates C->D E Cispentacin (Antifungal Product) D->E

Role of (1R,2S)-2-aminocyclohexanol in a key biosynthetic pathway.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for determining the fundamental basic properties of this compound.

5.1. Protocol for Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution as a titrant is added, with the inflection point of the resulting curve corresponding to the pKa.

Methodology:

  • Preparation: Prepare a ~1 mM solution of this compound in deionized water. Also prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl. To maintain constant ionic strength, 0.15 M KCl can be added to the sample solution.

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Titration: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Data Collection: Add small, precise increments of the 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Analysis: Continue the titration until the pH has passed the expected equivalence point (typically pH 11-12 for an amine hydrochloride). Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steep part of the titration curve).

G start Start prep Prepare ~1 mM Sample Solution in 0.15 M KCl start->prep calib Calibrate pH Meter with Standard Buffers (pH 4, 7, 10) prep->calib titrate Add Increments of 0.1 M NaOH to Sample Solution calib->titrate record Record pH and Volume after Each Addition titrate->record endpoint Titration Complete? record->endpoint endpoint->titrate No plot Plot pH vs. Volume of NaOH endpoint->plot Yes analyze Determine Inflection Point (pH at half-equivalence = pKa) plot->analyze end_node End analyze->end_node

Experimental workflow for pKa determination by potentiometric titration.

5.2. Protocol for Determination of Aqueous Solubility

This protocol provides a basic method for qualitatively and quantitatively assessing the solubility of the compound in water.

Methodology:

  • Qualitative Assessment:

    • Add a small, known amount (e.g., 25 mg) of the compound to a test tube.

    • Add a measured volume of deionized water (e.g., 0.75 mL) in portions.

    • After each addition, shake the tube vigorously for a set period (e.g., 30 seconds).

    • Observe if the solid dissolves completely. Record the approximate volume of solvent required.

  • Quantitative Assessment (Shake-Flask Method):

    • Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of water in a sealed flask.

    • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the solution to stand, letting undissolved solid settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included (filtration or centrifugation may be necessary).

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after creating a calibration curve). This concentration represents the equilibrium solubility.

G start Start: Qualitative Solubility add_solid Add 25 mg of Compound to Test Tube start->add_solid add_solvent Add 0.75 mL Water in Portions add_solid->add_solvent shake Shake Vigorously add_solvent->shake check_sol Is Solid Completely Dissolved? shake->check_sol soluble Soluble: Record approximate volume check_sol->soluble Yes insoluble Insoluble/Slightly Soluble check_sol->insoluble No end_node End soluble->end_node insoluble->end_node

Logical flow for a qualitative solubility assessment.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Classification: It is known to cause skin irritation and serious eye damage or irritation.[3][8]

  • Precautionary Statements:

    • Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6]

    • Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If on skin, wash with plenty of soap and water.[8]

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.[6]

References

Technical Guide: (1R,2S)-2-Aminocyclohexanol Hydrochloride (CAS No. 190792-72-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-Aminocyclohexanol hydrochloride is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable starting material for the synthesis of a wide array of chiral ligands, auxiliaries, and pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in asymmetric synthesis, and an exploration of its role in the development of targeted therapeutics, specifically focusing on the inhibition of Spleen Tyrosine Kinase (SYK).

Core Compound Properties

This compound is a commercially available chiral amine that serves as a versatile precursor in numerous chemical transformations.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 190792-72-4[1][3]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Appearance White to off-white solid/crystalline powder
Optical Purity Typically ≥97% (enantiomeric excess)
Solubility Soluble in water
Storage 2-8°C

Spectroscopic Data:

SpectrumInterpretation
Proton NMR (¹H NMR) Conforms to the expected structure of this compound.[4]
Infrared (IR) Shows characteristic peaks for O-H, N-H, and C-H stretching vibrations, consistent with the functional groups present.
Mass Spectrometry (MS) The molecular ion peak corresponds to the molecular weight of the free base (115.17 g/mol ).

Applications in Asymmetric Synthesis

The primary application of this compound lies in its use as a chiral precursor for the synthesis of ligands and auxiliaries for asymmetric catalysis.[5][6] The stereochemically defined amino and hydroxyl groups provide a rigid scaffold that can effectively induce chirality in a variety of chemical reactions.

Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are a prominent class of ligands in asymmetric catalysis. The synthesis of these ligands often utilizes 1,2-amino alcohols like (1R,2S)-2-aminocyclohexanol. A general experimental workflow for the synthesis of a bis(oxazoline) ligand is depicted below.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_mat1 (1R,2S)-2-Aminocyclohexanol HCl step1 Condensation start_mat1->step1 start_mat2 Dicarboxylic Acid Derivative (e.g., Malononitrile) start_mat2->step1 step2 Cyclization step1->step2 Intermediate (Di-amide) product Chiral Bis(oxazoline) Ligand step2->product

Figure 1: General workflow for the synthesis of a chiral bis(oxazoline) ligand.
Application in Asymmetric Hydrogenation

Ligands derived from (1R,2S)-2-aminocyclohexanol have been successfully employed in asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantioselectivity.[7] A typical reaction is the reduction of acetophenone to 1-phenylethanol.

Table 2: Performance of Chiral Ligands in Asymmetric Transfer Hydrogenation of Acetophenone

Chiral Ligand SourceCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-aminoindanol[RhCp*Cl₂]₂ / LigandAcetophenoneHigh90-99[8]
(1R,2R)-cyclohexane-1,2-diamineRh(III) complexesAromatic Ketones50-10090-99[8]

Role in Drug Development: Spleen Tyrosine Kinase (SYK) Inhibition

A significant application of (1R,2S)-2-aminocyclohexanol is in the synthesis of pharmacologically active molecules. A notable example is its use as a key building block for the development of a novel, orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK), designated as RO9021.[9][10]

Chemical Structure of RO9021: 6-[(1R,2S)-2-Amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide.[9][10]

SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[5] It is a key mediator in both innate and adaptive immunity, and its dysregulation is implicated in autoimmune diseases and certain cancers.[6]

SYK Signaling Pathway

The signaling cascade initiated by the B-cell receptor (BCR) is a well-characterized pathway involving SYK. Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the activation of SYK, which in turn activates downstream effectors, ultimately leading to cellular responses such as proliferation, differentiation, and antibody production.

SYK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding SYK_inactive SYK (inactive) BCR->SYK_inactive Recruits Lyn->BCR Phosphorylates ITAMs SYK_active SYK (active) SYK_inactive->SYK_active Activation BTK Bruton's Tyrosine Kinase (BTK) SYK_active->BTK Phosphorylates PLCg2 PLCγ2 SYK_active->PLCg2 Phosphorylates Downstream Downstream Signaling BTK->Downstream PLCg2->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription RO9021 RO9021 (SYK Inhibitor) RO9021->SYK_active Inhibits

Figure 2: Simplified SYK signaling pathway downstream of the B-cell receptor and the point of inhibition by RO9021.

Experimental Protocols

General Procedure for the Synthesis of a Chiral Bis(oxazoline) Ligand from this compound

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • This compound

  • Dicarboxylic acid dichloride (e.g., malonyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Amide Formation:

    • To a solution of this compound (2.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

    • Slowly add a solution of the dicarboxylic acid dichloride (1.0 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude di-amide.

  • Oxazoline Formation (Cyclization):

    • Dissolve the crude di-amide in anhydrous DCM and cool to 0 °C.

    • Slowly add thionyl chloride (2.2 eq) and stir for 30 minutes at 0 °C.

    • Add triethylamine (4.4 eq) and allow the reaction to warm to room temperature, stirring for 12-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the chiral bis(oxazoline) ligand.

Representative Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Rh(Cp*)Cl₂]₂ (or other suitable metal precursor)

  • Chiral ligand (synthesized from (1R,2S)-2-aminocyclohexanol)

  • Acetophenone

  • Isopropanol (solvent and hydrogen source)

  • Potassium hydroxide (or other base)

Procedure:

  • In an inert atmosphere, dissolve the rhodium precursor and the chiral ligand in isopropanol.

  • Stir the mixture at room temperature for a designated pre-activation period.

  • Add the base (e.g., a solution of KOH in isopropanol).

  • Add acetophenone to the activated catalyst solution.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a dilute aqueous acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

This compound is a cornerstone chiral building block with broad utility in asymmetric synthesis and drug discovery. Its application in the development of highly selective kinase inhibitors like RO9021 underscores its importance for medicinal chemists and pharmaceutical researchers. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working in these fields.

References

An In-depth Technical Guide to (1R,2S)-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (1R,2S)-2-aminocyclohexanol hydrochloride. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data and detailed experimental insights.

Chemical Structure and Properties

This compound is a chiral organic compound with the molecular formula C₆H₁₄ClNO.[1] It is the hydrochloride salt of a specific stereoisomer of 2-aminocyclohexanol. The "(1R,2S)" designation defines the absolute stereochemistry at the two chiral centers on the cyclohexane ring, indicating a cis relationship between the amino and hydroxyl groups.[2]

The cyclohexane ring typically adopts a stable chair conformation. The cis configuration allows for the potential of intramolecular hydrogen bonding between the amino and hydroxyl groups, which can influence its conformational preferences and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 190792-72-4[1][3]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1][3]
Appearance White to off-white crystalline solid/powder
Solubility Soluble in water
Optical Purity Typically ≥97% enantiomeric excess[3]

Synthesis of this compound

The enantiomerically pure form of (1R,2S)-2-aminocyclohexanol is a valuable chiral building block. Its synthesis is a key step for its application in asymmetric synthesis. Several strategies have been developed to obtain the desired stereoisomer.

Enantioselective Synthesis from Meso-Epoxides

One effective method involves the enantioselective addition of a carbamate to a meso-epoxide, catalyzed by a chiral catalyst. This approach allows for the preparation of the target compound in high enantiomeric purity.

Experimental Protocol: Enantioselective Synthesis of trans-1,2-Amino Alcohols

While this protocol is for the trans isomer, it illustrates a common strategy for the asymmetric synthesis of aminocyclohexanols. A similar approach with modifications to achieve the cis configuration can be envisioned.

  • Catalyst Preparation: An oligomeric (salen)Co-OTf complex is used as the catalyst.

  • Reaction Setup: Phenyl carbamate is added to a solution of the meso-epoxide (e.g., cyclohexene oxide) in the presence of the chiral catalyst.

  • Reaction Conditions: The reaction is typically carried out at a specific temperature (e.g., 50 °C) for a set duration (e.g., 24 hours) to achieve a good balance of reaction rate and enantioselectivity.[4]

  • Workup and Deprotection: The reaction mixture is subjected to basic conditions to deprotect the amino group.

  • Purification and Salt Formation: The resulting amino alcohol is purified and can be recrystallized as the hydrochloride salt to yield the final product with high enantiomeric excess (>99% ee).[4]

Table 2: Representative Data for Enantioselective Carbamate Addition to Cyclohexene Oxide

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
0.5 - 150249195

Note: This data is for the formation of a protected trans-2-aminocyclohexanol derivative.[4]

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity and stereochemistry of the molecule. The coupling constants between the protons on the carbon atoms bearing the amino and hydroxyl groups can provide evidence for their cis relationship.[2] A product conforming to the structure is expected to have a proton NMR spectrum consistent with the (1R,2S)-cis configuration.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively.

Specific peak data and spectra are typically found in primary research articles and supplier documentation.

Applications in Asymmetric Synthesis and Drug Development

(1R,2S)-2-aminocyclohexanol and its derivatives are valuable chiral auxiliaries and ligands in asymmetric catalysis. Their rigid conformational structure and the presence of two coordinating functional groups make them effective in controlling the stereochemical outcome of various chemical reactions.

Chiral Ligands in Asymmetric Catalysis

Derivatives of aminocyclohexanols can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions, such as reductions and carbon-carbon bond-forming reactions. The predictable stereochemical environment created by these ligands around a metal center can lead to high enantioselectivity in the formation of the desired product.

Asymmetric_Catalysis_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_asymmetric_reaction Asymmetric Reaction Aminocyclohexanol Aminocyclohexanol Chiral_Ligand Chiral_Ligand Aminocyclohexanol->Chiral_Ligand Reaction Reagent Reagent Reagent->Chiral_Ligand Active_Catalyst Active_Catalyst Chiral_Ligand->Active_Catalyst Coordination Metal_Precursor Metal_Precursor Metal_Precursor->Active_Catalyst Chiral_Product Chiral_Product Active_Catalyst->Chiral_Product Catalysis Substrate Substrate Substrate->Chiral_Product Cispentacin_Biosynthesis_Pathway cluster_initiation Initiation cluster_elongation_cyclization Elongation & Cyclization cluster_modification Modification 2_OG α-ketoglutarate 1_AmcB 2-oxoglutaryl-AmcB 2_OG->1_AmcB AmcH 2_AmcB Cyclized Intermediate on AmcB 1_AmcB->2_AmcB AmcF-AmcG Malonyl_AmcB Malonyl-AmcB Malonyl_AmcB->2_AmcB 3_AmcB 3_AmcB 2_AmcB->3_AmcB AmcE (Decarboxylation) Cispentacin Cispentacin 3_AmcB->Cispentacin Further Steps Enzyme_Kinetics_Workflow Prepare_Enzyme Prepare Enzyme Solution (e.g., PKS) Reaction_Incubation Incubate Enzyme and Substrate (Controlled Temperature and Time) Prepare_Enzyme->Reaction_Incubation Prepare_Substrate Prepare Substrate Solutions (Varying Concentrations) Prepare_Substrate->Reaction_Incubation Quench_Reaction Quench Reaction Reaction_Incubation->Quench_Reaction Analyze_Products Analyze Product Formation (e.g., HPLC, MS) Quench_Reaction->Analyze_Products Data_Analysis Data Analysis (Michaelis-Menten, Lineweaver-Burk) Analyze_Products->Data_Analysis Determine_Parameters Determine Kinetic Parameters (Km, Vmax, kcat) Data_Analysis->Determine_Parameters

References

In-Depth Technical Guide: (1R,2S)-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2S)-2-aminocyclohexanol hydrochloride, a pivotal chiral building block in modern organic synthesis and drug discovery. This document details its physicochemical properties, synthesis methodologies, and its significant role in the development of therapeutic agents, particularly as a scaffold for enzyme inhibitors.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its chirality, conferred by the specific stereochemistry at the 1 and 2 positions of the cyclohexyl ring, is a critical feature that dictates its application in asymmetric synthesis.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO[1][2]
Molecular Weight 151.63 g/mol [1][2]
CAS Number 190792-72-4[1]
Appearance White to off-white crystalline solid
Solubility Soluble in water
Stereochemistry (1R,2S)[1]

Synthesis Methodology

The enantioselective synthesis of (1R,2S)-2-aminocyclohexanol is crucial for its application as a chiral auxiliary and building block. One effective method involves the asymmetric aminohydroxylation of cyclohexene. The resulting amino alcohol is then converted to its hydrochloride salt.

Experimental Protocol: Asymmetric Aminohydroxylation of Cyclohexene

This protocol outlines a general procedure for the synthesis of the free amino alcohol, which is subsequently converted to the hydrochloride salt.

StepProcedure
1. Catalyst Preparation In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a chiral ligand (e.g., a derivative of a Cinchona alkaloid) and a suitable metal precursor (e.g., a potassium osmate salt) are dissolved in an appropriate solvent system (e.g., a mixture of t-butanol and water). The mixture is stirred at a controlled temperature to form the active chiral catalyst complex.
2. Aminohydroxylation Cyclohexene is added to the reaction mixture, followed by the slow, simultaneous addition of a nitrogen source (e.g., chloramine-T or a related sulfonamide derivative) and a base (e.g., sodium hydroxide). The reaction is maintained at a low temperature (e.g., 0 °C) and stirred vigorously for a specified period, typically several hours, until the reaction is complete as monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
3. Work-up and Isolation Upon completion, the reaction is quenched with a reducing agent (e.g., sodium sulfite) to decompose the osmate esters. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude (1R,2S)-2-aminocyclohexanol.
4. Purification The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the enantiomerically pure (1R,2S)-2-aminocyclohexanol.
5. Hydrochloride Salt Formation The purified (1R,2S)-2-aminocyclohexanol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete. The resulting white solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Applications in Asymmetric Synthesis and Drug Discovery

The distinct stereochemical arrangement of the amino and hydroxyl groups on the cyclohexane scaffold makes (1R,2S)-2-aminocyclohexanol a valuable chiral precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and chiral ligands for asymmetric catalysis.

Chiral Ligand Synthesis

(1R,2S)-2-aminocyclohexanol serves as a versatile starting material for the synthesis of chiral ligands. These ligands, when complexed with transition metals, can catalyze a wide range of asymmetric reactions, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions, with high enantioselectivity.

Chiral_Ligand_Synthesis aminocyclohexanol (1R,2S)-2-Aminocyclohexanol Hydrochloride functionalization Functional Group Modification aminocyclohexanol->functionalization Reaction with various reagents ligand Chiral Ligand functionalization->ligand Introduction of coordinating groups metal_complex Metal-Ligand Complex ligand->metal_complex Coordination with a metal center asymmetric_catalysis Asymmetric Catalysis metal_complex->asymmetric_catalysis Catalyzes enantioselective reactions

Caption: Synthesis of chiral ligands from (1R,2S)-2-aminocyclohexanol.

Precursor for Enzyme Inhibitors

A significant application of this compound is in the synthesis of enzyme inhibitors. Its rigid chiral scaffold allows for the precise spatial orientation of pharmacophoric groups, leading to potent and selective inhibition of therapeutic targets.

Case Study: Cathepsin K Inhibitors

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption. Its inhibition is a therapeutic strategy for osteoporosis. Derivatives of aminocyclohexanol have been explored as potent inhibitors of cathepsin K.

The mechanism of inhibition often involves the interaction of a warhead group on the inhibitor with the catalytic cysteine residue in the active site of cathepsin K. The aminocyclohexanol scaffold serves to position this warhead and other functional groups for optimal binding affinity and selectivity.

Cathepsin_K_Inhibition cluster_osteoclast Osteoclast cluster_inhibition Inhibition Mechanism Cathepsin_K Cathepsin K (enzyme) Bone_Matrix Bone Matrix (Collagen) Cathepsin_K->Bone_Matrix Degrades Bone_Resorption Bone Resorption Bone_Matrix->Bone_Resorption Inhibitor Aminocyclohexanol-derived Cathepsin K Inhibitor Inhibitor->Cathepsin_K Inhibits Active_Site Cathepsin K Active Site (Cys25, His162) Inhibitor->Active_Site Binds to

Caption: Mechanism of Cathepsin K inhibition by an aminocyclohexanol derivative.

Biological Relevance and Signaling Pathways

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives are designed to interact with specific biological targets. Its structural motif is found in natural products and is relevant to biosynthetic pathways.

Relevance to Cispentacin Biosynthesis

The aminocyclohexanol core is structurally related to the aminocyclopentanol core of cispentacin, an antifungal antibiotic. The biosynthesis of cispentacin involves a unique set of enzymes, including a type II polyketide synthase (PKS)-like machinery.[3][4] Understanding these pathways can provide insights for synthetic biology and the development of novel antimicrobial agents.

Cispentacin_Biosynthesis Starter Starter Unit (e.g., from Glutamate) AmcF_AmcG AmcF-AmcG (KS-CLF) Starter->AmcF_AmcG Malonyl_ACP Malonyl-ACP Malonyl_ACP->AmcF_AmcG Cyclized_Intermediate Cyclized Intermediate AmcF_AmcG->Cyclized_Intermediate Condensation & Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., KR, DH, ER) Cyclized_Intermediate->Tailoring_Enzymes Cispentacin_Precursor Cispentacin Precursor Tailoring_Enzymes->Cispentacin_Precursor Reduction & Dehydration Transaminase Transaminase Cispentacin_Precursor->Transaminase Cispentacin Cispentacin Transaminase->Cispentacin Amination

Caption: Simplified overview of the cispentacin biosynthesis pathway.

Conclusion

This compound is a fundamentally important molecule in the field of stereoselective synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for the construction of complex chiral molecules. Its application in the development of enzyme inhibitors, such as those targeting cathepsin K, highlights its significance in modern drug discovery programs aimed at treating a range of human diseases. The continued exploration of this and related chiral scaffolds is expected to yield novel therapeutic agents with enhanced potency and selectivity.

References

(1R,2S)-2-aminocyclohexanol hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (1R,2S)-2-Aminocyclohexanol Hydrochloride

Introduction

(1R,2S)-2-aminocyclohexanol is a chiral amino alcohol, specifically the cis stereoisomer, where the amino and hydroxyl groups are positioned on the same side of the cyclohexane ring.[1][2] This specific spatial arrangement allows for strong intramolecular hydrogen bonding, which influences its reactivity and selectivity.[2] As a valuable chiral building block, it is of significant interest in organic and medicinal chemistry. Its inherent chirality is crucial for the synthesis of complex organic molecules and pharmaceuticals with specific three-dimensional structures essential for their biological function.[2] Applications for this compound and its derivatives are found in the development of chiral ligands for asymmetric catalysis, probing enzyme mechanisms, and as a structural scaffold in the discovery of drugs targeting conditions like neurodegenerative diseases.[1][2] This document provides a detailed technical overview of the primary synthetic pathways to obtain this compound.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound is primarily achieved through two main strategies: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral starting material.

  • Chiral Resolution via Diastereomeric Salt Formation: This classical and robust method involves the separation of a racemic mixture of an aminocyclohexanol precursor, typically the trans-isomer, by reacting it with a chiral resolving agent. This reaction forms diastereomeric salts, one of which can be selectively crystallized and isolated. The desired enantiomer is then liberated from the salt.

  • Asymmetric Ring Opening of Epoxides: This modern approach utilizes a chiral catalyst to enantioselectively open a prochiral epoxide, such as cyclohexene oxide, with a nitrogen-containing nucleophile. This method can directly establish the desired stereochemistry in a single key step.

Synthesis Pathway 1: Chiral Resolution of Racemic trans-2-Aminocyclohexanol

A common and effective industrial method involves the preparation of racemic trans-2-aminocyclohexanol, followed by resolution using a chiral acid. The resulting enantiopure trans-aminocyclohexanol can then be used to obtain the desired cis-isomer, or a racemic cis-precursor can be resolved directly. A prominent example is the resolution of racemic trans-2-aminocyclohexanol using an optically active organic acid to form diastereomeric salts that can be separated by fractional crystallization.

Experimental Protocol: Resolution using R-(-)-2-Methoxyphenylacetic Acid

This protocol is adapted from procedures involving the resolution of racemic trans-2-aminocyclohexanol.

Step 1: Preparation of Racemic trans-2-Aminocyclohexanol Racemic trans-2-aminocyclohexanol can be prepared in high yield by the reaction of cyclohexene oxide with an excess of ammonia in an autoclave.[3] The crude product is then purified by distillation or crystallization.[3] For instance, treating cyclohexene oxide with 50 wt% aqueous ammonia at 120°C and 7 MPa can achieve 100% conversion with 98.6% selectivity for 2-aminocyclohexanol.[4]

Step 2: Diastereomeric Salt Formation and Crystallization

  • In a suitable reaction vessel, dissolve 1.5 mmol of racemic trans-2-aminocyclohexanol and 1.5 mmol of R-(-)-2-methoxyphenylacetic acid in 2.0 mL of water.

  • Heat the mixture to 60°C to ensure complete dissolution.

  • Cool the solution to 20-23°C to allow for the precipitation of the diastereomeric salt.

  • Stir the mixture at this temperature for a designated period (e.g., 1 hour) to complete crystallization.

  • Isolate the precipitated crystals by filtration.

  • Rinse the crystals with a small amount of cold solvent (e.g., water or methanol) and dry under reduced pressure.

Step 3: Liberation of the Free Amine and Conversion to Hydrochloride Salt

  • Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the free (1S,2S)-trans-2-aminocyclohexanol.

  • Extract the free amine into an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Dissolve the enantiopure amine in a suitable solvent (e.g., ethanol) and treat with hydrochloric acid to precipitate the hydrochloride salt.

  • Isolate the (1S,2S)-trans-2-aminocyclohexanol hydrochloride by filtration and dry.

Note: The specific enantiomer obtained depends on the chiral resolving agent used. The search results primarily detail the resolution to obtain the (1S,2S) or (1R,2R) trans isomers. Further synthetic steps would be required to convert the trans isomer to the desired (1R,2S)-cis isomer, for which detailed protocols were not found in the provided search results.

Quantitative Data for Chiral Resolution
Resolving AgentSolventTemp. (°C)Yield (%)Optical Purity (% ee)Reference
R-2-methoxyphenylacetic acidWater70 -> 20-2577.597.2[3][5]
R-2-methoxyphenylacetic acidWater70 -> 20-2567.199.6[3][5]
R-2-methoxyphenylacetic acidWater60 -> 20-23N/A97[3]
R-2-methoxyphenylacetic acidMethanol60 -> 20-23N/A91[3]
L-di-p-toluoyl tartaric acid (L-DBTA)EthanolN/AN/A>99[2]

Table 1: Summary of quantitative data for the chiral resolution of trans-2-aminocyclohexanol.

Synthesis Pathway 2: Asymmetric Ring Opening of Cyclohexene Oxide

A more direct route involves the enantioselective ring-opening of meso-epoxides like cyclohexene oxide. This transformation can be catalyzed by chiral complexes, providing a scalable and efficient method to produce protected trans-1,2-amino alcohols, which are precursors to the final product.

Experimental Protocol: (salen)Co-Catalyzed Carbamate Addition

This protocol is based on the method developed by Jacobsen and Birrell for the multigram synthesis of enantioenriched trans-1,2-amino alcohols.[6]

Step 1: Catalytic Asymmetric Ring Opening

  • To an oven-dried flask, add the oligomeric (salen)Co(III)-OTf catalyst (e.g., 0.5-1 mol%).

  • Add phenyl carbamate as the nucleophile.

  • Add cyclohexene oxide as the substrate.

  • Carry out the reaction at a controlled temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours). The reaction leads to the formation of a trans-4,5-disubstituted oxazolidinone product.[6]

Step 2: Deprotection and Salt Formation

  • After the reaction is complete, subject the reaction mixture to basic deprotection conditions to hydrolyze the oxazolidinone and carbamate groups.

  • Isolate the crude trans-2-aminocyclohexanol.

  • Recrystallize the product as the hydrochloride salt to yield the final, enantiopure trans-2-aminocyclohexanol hydrochloride.

Note: This specific protocol yields the trans-amino alcohol. While highly efficient for producing enantiopure trans-1,2-amino alcohols, further steps not detailed in the search results would be necessary to invert the stereochemistry at one center to obtain the cis-product.

Quantitative Data for Asymmetric Ring Opening
SubstrateCatalystNucleophileTemp. (°C)Time (h)Yield (%)Optical Purity (% ee)Reference
Cyclohexene OxideOligomeric (salen)Co-OTfPhenyl Carbamate502491 (of oxazolidinone)95 (of oxazolidinone)[6]
Cyclohexene OxideOligomeric (salen)Co-OTfPhenyl CarbamateN/AN/AMultigram Scale>99 (of HCl salt)[6]

Table 2: Summary of quantitative data for the asymmetric ring-opening of cyclohexene oxide.

Synthesis Pathway Diagrams

Synthesis_Pathways cluster_0 Pathway 1: Chiral Resolution cluster_1 Pathway 2: Asymmetric Synthesis cluster_2 Racemic_trans Racemic trans-2- Aminocyclohexanol Salt_Formation Diastereomeric Salt Formation (+ Chiral Acid) Racemic_trans->Salt_Formation Separation Fractional Crystallization Salt_Formation->Separation Enantio_trans Enantiopure trans- Aminocyclohexanol Separation->Enantio_trans Conversion Stereochemical Inversion Enantio_trans->Conversion Final_Product (1R,2S)-2-Aminocyclohexanol Hydrochloride Conversion->Final_Product Cyc_Oxide Cyclohexene Oxide Asym_RO Asymmetric Ring Opening (Chiral Catalyst + Nucleophile) Cyc_Oxide->Asym_RO Protected_trans Enantiopure Protected trans-Amino Alcohol Asym_RO->Protected_trans Deprotection Deprotection Protected_trans->Deprotection Deprotection->Enantio_trans Yields trans isomer

Caption: High-level overview of major synthetic pathways to (1R,2S)-2-aminocyclohexanol HCl.

Resolution_Workflow Start Racemic trans-2-Aminocyclohexanol + R-2-Methoxyphenylacetic Acid in Water Heat Heat to 60°C to Dissolve Start->Heat Cool Cool to 20-23°C Heat->Cool Filter1 Filter to Isolate Precipitated Diastereomeric Salt Cool->Filter1 Liberate Treat Salt with Base (e.g., NaOH) to Liberate Free Amine Filter1->Liberate Extract Extract Amine into Organic Solvent Liberate->Extract HCl_Add Add HCl to Precipitate Hydrochloride Salt Extract->HCl_Add Filter2 Filter and Dry Final Product HCl_Add->Filter2 Product Enantiopure trans-2-Aminocyclohexanol Hydrochloride Filter2->Product

Caption: Experimental workflow for the chiral resolution of trans-2-aminocyclohexanol.

References

An In-depth Technical Guide to the Stereochemistry of (1R,2S)-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2S)-2-aminocyclohexanol hydrochloride is a chiral compound of significant interest in organic synthesis and medicinal chemistry. As a vicinal amino alcohol, its stereochemical configuration plays a crucial role in its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its structural features, synthesis, chiral resolution, and spectroscopic characterization. This document is intended to serve as a detailed resource for researchers and professionals working with this versatile chiral building block.

Stereochemical and Structural Features

(1R,2S)-2-aminocyclohexanol is a stereoisomer of 2-aminocyclohexanol, characterized by a cis configuration of the amino and hydroxyl groups on the cyclohexane ring.[1] This cis arrangement means that both substituents are on the same side of the ring, which has profound implications for its conformational behavior and reactivity.

The absolute stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, with the hydroxyl group at carbon 1 having an R configuration and the amino group at carbon 2 having an S configuration.[1] The cyclohexane ring typically adopts a chair conformation to minimize steric strain.

In contrast, the trans isomers of 2-aminocyclohexanol, such as (1R,2R)-2-aminocyclohexanol, have the amino and hydroxyl groups on opposite sides of the ring. This difference in stereochemistry leads to distinct physical and chemical properties.

Quantitative Data

A summary of the available quantitative data for 2-aminocyclohexanol stereoisomers is presented below for comparative analysis.

PropertyThis compound (cis)(±)-trans-2-Aminocyclohexanol Hydrochloride
Molecular Formula C₆H₁₄ClNOC₆H₁₄ClNO
Molecular Weight 151.63 g/mol 151.63 g/mol
Melting Point 186-190 °C[2][3]172-175 °C
Enantiomeric Excess ≥97% (commercially available)[4]Not applicable (racemic)
Specific Optical Rotation Data not available in the searched literature.Not applicable (racemic)

Experimental Protocols

Synthesis of Racemic cis-2-Aminocyclohexanol

While a detailed, step-by-step protocol for the synthesis of racemic cis-2-aminocyclohexanol was not explicitly found in the searched literature, a general synthetic route starting from cyclohexene has been described in patent literature. This process typically involves:

  • Cyclization: Reaction of cyclohexene with a suitable reagent to form a cyclic intermediate.

  • Ring-opening: Nucleophilic ring-opening of the intermediate.

  • Hydrolysis: Conversion to the desired diol or amino alcohol.

A common laboratory-scale synthesis of vicinal amino alcohols involves the aminolysis of epoxides. Therefore, a plausible synthesis of racemic cis-2-aminocyclohexanol could proceed via the following steps:

  • Epoxidation of Cyclohexene: Cyclohexene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) to form cyclohexene oxide.

  • Aminolysis of Cyclohexene Oxide: The resulting cyclohexene oxide is then subjected to ring-opening with an ammonia equivalent, which can be challenging due to the formation of byproducts. A more controlled approach involves using a protected amine, such as benzylamine, followed by deprotection. The reaction of cyclohexene oxide with an amine typically yields the trans-amino alcohol as the major product. To obtain the cis-isomer, alternative synthetic strategies are often employed, such as those starting from 2-aminocyclohexanone.

Chiral Resolution of 2-Aminocyclohexanol Derivatives

The separation of enantiomers from a racemic mixture is a critical step in obtaining stereochemically pure compounds. A widely used method is diastereomeric salt formation, where the racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

While a specific protocol for the resolution of cis-2-aminocyclohexanol was not found, a detailed procedure for the resolution of the corresponding trans-isomer using mandelic acid has been published and can be adapted to illustrate the general principles.[5]

General Protocol for Diastereomeric Salt Resolution (adapted for cis-2-aminocyclohexanol):

  • Salt Formation: A solution of racemic cis-2-aminocyclohexanol in a suitable solvent (e.g., ethanol or ethyl acetate) is treated with a solution of a chiral resolving agent, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid. The amount of resolving agent is typically half a molar equivalent to selectively crystallize one diastereomeric salt.

  • Fractional Crystallization: The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The crystals are then collected by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the free enantiomerically enriched amino alcohol. The free base can then be extracted with an organic solvent.

  • Isolation of the Other Enantiomer: The mother liquor from the crystallization step, which is enriched in the other diastereomer, can be treated to recover the second enantiomer. This can be achieved by removing the solvent, liberating the free base, and then repeating the salt formation and crystallization process with the opposite enantiomer of the resolving agent (e.g., D-(-)-tartaric acid or (S)-(+)-mandelic acid).

  • Conversion to Hydrochloride Salt: The enantiomerically pure free base can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt, which can then be collected by filtration and dried.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved product is a measure of its stereochemical purity and is typically determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

General Protocol for Chiral HPLC Analysis:

  • Column: A chiral stationary phase (CSP) column is used. The choice of column depends on the analyte.

  • Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is used to achieve separation of the enantiomers.

  • Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.

  • Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Spectroscopic Data

While specific, detailed NMR spectra for this compound were not found in the searched literature, commercial suppliers indicate that the compound's structure is confirmed by proton NMR.[4] The expected 1H and 13C NMR spectra would be consistent with the cis-configuration of the amino and hydroxyl groups on a cyclohexane ring. The chemical shifts and coupling constants of the protons on C1 and C2 would be particularly informative for confirming the stereochemistry.

Signaling Pathways and Experimental Workflows

(1R,2S)-2-aminocyclohexanol and its derivatives are valuable as chiral ligands in asymmetric synthesis and as probes in biochemical pathways.

Role in Cispentacin Biosynthesis

(1R,2S)-2-aminocyclopentane-1-carboxylic acid, known as cispentacin, is a natural product with antifungal properties. Its biosynthesis has been a subject of study, and it has been shown to be produced via a pathway involving a type II polyketide synthase-like machinery.[6] While (1R,2S)-2-aminocyclohexanol is not a direct intermediate in the biosynthesis of cispentacin (which has a five-membered ring), the study of its stereochemical analogs provides insights into the substrate specificity and mechanism of the enzymes involved in such biosynthetic pathways. The detailed enzymatic pathway for cispentacin biosynthesis from 2-oxoglutarate has been elucidated, involving a series of enzymatic reactions catalyzed by the "Amc" proteins.[6][7]

cispentacin_biosynthesis cluster_initiation Initiation cluster_elongation_cyclization Elongation and Cyclization cluster_modification Modification cluster_final_steps Final Steps 2_OG 2-Oxoglutarate AmcH AmcH (Adenylate-forming acyltransferase) 2_OG->AmcH 1_AmcB 2-Oxoglutaryl-AmcB AmcH->1_AmcB AmcF_AmcG AmcF-AmcG (Ketosynthase-Cyclase) 1_AmcB->AmcF_AmcG Malonyl_CoA Malonyl-CoA Malonyl_CoA->AmcF_AmcG 2_AmcB Cyclized Intermediate-AmcB AmcF_AmcG->2_AmcB AmcE AmcE (Decarboxylase) 2_AmcB->AmcE 3_AmcB Decarboxylated Intermediate-AmcB AmcE->3_AmcB FabI FabI (Reductase) 3_AmcB->FabI 4_AmcB Reduced Intermediate-AmcB FabI->4_AmcB AmcC AmcC (Aminotransferase) 4_AmcB->AmcC 5_AmcB Amino-Intermediate-AmcB AmcC->5_AmcB AmcD AmcD (Thioesterase) 5_AmcB->AmcD Cispentacin Cispentacin AmcD->Cispentacin

Caption: Biosynthetic pathway of cispentacin from 2-oxoglutarate.

Application in Asymmetric Synthesis

(1R,2S)-2-aminocyclohexanol serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a chemical reaction. A general workflow for the development and application of a chiral catalyst derived from (1R,2S)-2-aminocyclohexanol is depicted below.

asymmetric_synthesis_workflow Start (1R,2S)-2-Aminocyclohexanol Ligand_Synthesis Ligand Synthesis (e.g., formation of Schiff base, phosphine, or oxazoline) Start->Ligand_Synthesis Catalyst_Formation Formation of Chiral Catalyst (Coordination with metal precursor, e.g., Ru, Rh, Ir) Ligand_Synthesis->Catalyst_Formation Reaction_Setup Asymmetric Reaction Setup (Substrate + Catalyst + Reagents) Catalyst_Formation->Reaction_Setup Reaction Enantioselective Transformation Reaction_Setup->Reaction Product_Isolation Product Isolation and Purification Reaction->Product_Isolation Analysis Analysis of Enantiomeric Excess (Chiral HPLC or GC) Product_Isolation->Analysis High_ee_Product Enantiomerically Enriched Product Analysis->High_ee_Product

Caption: General workflow for asymmetric synthesis using a catalyst derived from (1R,2S)-2-aminocyclohexanol.

Conclusion

References

Chiral Resolution of trans-2-Aminocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active trans-2-aminocyclohexanol is a critical chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its vicinal amino and hydroxyl groups provide a versatile scaffold for the construction of complex molecular architectures, including chiral ligands for asymmetric catalysis. The stereochemistry of this compound is paramount, as different enantiomers can exhibit distinct pharmacological activities and toxicological profiles. This technical guide provides an in-depth overview of the primary methods for the chiral resolution of racemic trans-2-aminocyclohexanol, focusing on diastereomeric salt formation and enzymatic resolution. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable resolution strategy.

Methods of Chiral Resolution

The separation of enantiomers from a racemic mixture of trans-2-aminocyclohexanol can be effectively achieved through several established techniques. The most common and industrially scalable methods include:

  • Diastereomeric Salt Formation: This classical resolution technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treatment of the isolated diastereomeric salt with a base.

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. Kinetic resolution via enantioselective acylation of the amino or hydroxyl group is a widely employed strategy.

  • Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be employed for the direct separation of enantiomers. While highly effective, scalability can be a consideration for large-scale production.

This guide will focus on the first two methods, providing detailed experimental protocols and comparative data.

Diastereomeric Salt Resolution

The resolution of racemic trans-2-aminocyclohexanol and its derivatives via diastereomeric salt formation is a robust and widely used method. The choice of the resolving agent and solvent system is crucial for achieving high diastereomeric excess and yield.

Resolution using Mandelic Acid

This protocol details the resolution of N-benzyl-protected trans-2-aminocyclohexanol using (R)- and (S)-mandelic acid. The benzyl protecting group is introduced to facilitate crystallization and can be subsequently removed.

Experimental Protocol:

  • N-Benzylation of racemic trans-2-aminocyclohexanol: A mixture of racemic trans-2-aminocyclohexanol, benzaldehyde, and a reducing agent (e.g., sodium borohydride) in a suitable solvent (e.g., methanol) is stirred to form racemic trans-2-(N-benzyl)amino-1-cyclohexanol.

  • Formation of the Diastereomeric Salt: The racemic N-benzyl derivative is dissolved in a heated solvent mixture (e.g., acetone/water). A solution of (S)-mandelic acid in the same solvent system is added.

  • Crystallization: The mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to promote crystallization of the less soluble diastereomeric salt, the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.

  • Isolation and Purification: The crystals are isolated by filtration, washed with a cold solvent, and dried. The diastereomeric purity can be improved by recrystallization.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH) to neutralize the mandelic acid. The free N-benzyl amino alcohol is then extracted with an organic solvent (e.g., diethyl ether).

  • Debenzylation: The N-benzyl group is removed by catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield the enantiopure (1R,2R)-trans-2-aminocyclohexanol.

  • Recovery of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the (1S,2S)-enantiomer, can be treated with (R)-mandelic acid to isolate the other diastereomeric salt and subsequently the (1S,2S)-trans-2-aminocyclohexanol.

Quantitative Data for Mandelic Acid Resolution of N-Benzyl-trans-2-aminocyclohexanol

Resolving AgentDiastereomeric SaltYield (%)Diastereomeric Excess (de%)Enantiomeric Excess (ee%) of liberated amine
(S)-Mandelic Acid(1R,2R)-amine salt78>99 (after recrystallization)>99
(R)-Mandelic Acid(1S,2S)-amine salt89-90>99 (after recrystallization)>99

G cluster_0 Diastereomeric Salt Formation and Crystallization cluster_1 Liberation of Enantiomer cluster_2 Recovery of Second Enantiomer racemic_amine Racemic trans-2-Aminocyclohexanol (or N-benzyl derivative) resolving_agent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) dissolution Dissolution in suitable solvent crystallization Fractional Crystallization filtration Filtration less_soluble Less Soluble Diastereomeric Salt ((1R,2R)-amine salt) mother_liquor Mother Liquor (Enriched in (1S,2S)-amine) base_treatment Base Treatment (e.g., NaOH) extraction Solvent Extraction enantiomer_1 Enantiopure (1R,2R)-trans-2-Aminocyclohexanol other_resolving_agent Opposite Chiral Resolving Agent (e.g., (R)-Mandelic Acid) second_crystallization Crystallization second_filtration Filtration more_soluble_salt Diastereomeric Salt ((1S,2S)-amine salt) second_base_treatment Base Treatment enantiomer_2 Enantiopure (1S,2S)-trans-2-Aminocyclohexanol

Caption: Workflow for lipase-catalyzed kinetic resolution.

Conclusion

The chiral resolution of trans-2-aminocyclohexanol is a well-established field with several reliable methods available to researchers. Diastereomeric salt formation is a classical and scalable technique that can provide high enantiopurity, particularly when combined with the use of N-protected derivatives and optimized crystallization conditions. Enzymatic kinetic resolution offers a highly selective and green alternative, capable of producing both enantiomers with excellent enantiomeric excess. The choice of method will depend on factors such as the desired scale of production, cost considerations, and the available laboratory equipment. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection and implementation of an effective chiral resolution strategy for trans-2-aminocyclohexanol in a research and development setting.

The Discovery and Therapeutic Potential of cis-2-Aminocyclohexanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-2-aminocyclohexanol scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active molecules. The fixed stereochemical relationship between the amino and hydroxyl groups on the cyclohexane ring provides a rigid framework that can be strategically functionalized to interact with specific biological targets. This technical guide provides an in-depth overview of the discovery of cis-2-aminocyclohexanol derivatives, focusing on their synthesis, biological evaluation, and potential mechanisms of action.

Synthetic Methodologies

The synthesis of cis-2-aminocyclohexanol derivatives is a critical step in the exploration of their therapeutic potential. Various synthetic strategies have been developed to access this core structure and its analogues. A common approach involves the modification of the amino group of the parent cis-2-aminocyclohexanol.

Experimental Protocol: Synthesis of N-(cis-2-hydroxycyclohexyl)acetamide

This protocol details a representative method for the N-acylation of cis-2-aminocyclohexanol to form an amide derivative.

Materials:

  • cis-2-Aminocyclohexanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cis-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM).

  • Addition of Reagents: To the solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure N-(cis-2-hydroxycyclohexyl)acetamide.

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationships

While extensive quantitative data for a wide range of cis-2-aminocyclohexanol derivatives is not broadly available in the public domain, the aminocyclohexanol scaffold is a component of various biologically active molecules. The following table summarizes the biological activities of some compounds containing a substituted aminocyclohexanol or related cyclic amino alcohol moiety to illustrate the potential of this structural class. It is important to note that these are not all direct derivatives of cis-2-aminocyclohexanol but serve to highlight the therapeutic promise of this scaffold.

Compound/Derivative ClassTarget/ActivityIC₅₀/Activity ValueReference Cell Line/Assay
N-Aryl-N-methylaminocyclohexanolsX-ray crystallographyNot ApplicableNot Applicable
Allo-gibberic acid-based 1,3-aminoalcoholsAntiproliferative4.38–7.49 μMNIH/3T3 fibroblast cells[1]
Steviol-based 1,3-aminoalcoholsAntiproliferativeNot SpecifiedHeLa, SiHa, A2780, MCF-7, MDA-MB-231[2]
Glucosamine-sulfonylurea conjugatesUrease Inhibition10–36 μMJack-bean urease[3]
N-(Purin-6-yl)aminopolymethylene Carboxylic AcidsCytotoxicNot SpecifiedTumor cell lines[4]

Structure-Activity Relationship (SAR) Insights (Hypothetical):

Based on the general principles of medicinal chemistry and the limited available data on related compounds, the following SARs can be postulated for cis-2-aminocyclohexanol derivatives:

  • N-Substitution: The nature of the substituent on the amino group is expected to be a key determinant of biological activity. Aromatic, heterocyclic, or acyl groups can be introduced to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing target binding.

  • O-Substitution: Derivatization of the hydroxyl group can also be explored to alter the physicochemical properties of the molecule and potentially introduce new interaction points with biological targets.

  • Ring Substitution: Substitution on the cyclohexane ring can provide additional vectors for exploring the chemical space and optimizing target engagement.

Potential Signaling Pathway: PI3K/Akt in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. While direct evidence for the modulation of the PI3K/Akt pathway by cis-2-aminocyclohexanol derivatives is limited, the structural features of this scaffold make it a plausible candidate for the design of inhibitors targeting kinases within this pathway.

Below is a diagram illustrating a simplified overview of the PI3K/Akt signaling cascade.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

A simplified representation of the PI3K/Akt signaling pathway in cancer.

Derivatives of cis-2-aminocyclohexanol could potentially be designed to bind to the ATP-binding pocket of kinases such as PI3K or Akt, thereby inhibiting their activity and disrupting downstream signaling, leading to an anti-proliferative effect.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel cis-2-aminocyclohexanol derivatives.

Workflow start Start: cis-2-Aminocyclohexanol synthesis Derivative Synthesis (e.g., N-acylation, Urea formation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Cytotoxicity Assay) characterization->screening hit Hit Compound(s) (IC50 < Threshold) screening->hit sar Structure-Activity Relationship (SAR) Analysis hit->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design end End: Preclinical Candidate optimization->end

General workflow for the discovery of cis-2-aminocyclohexanol derivatives.

Conclusion

The cis-2-aminocyclohexanol core represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its rigid stereochemistry and versatile functional handles allow for the systematic exploration of chemical space to identify compounds with potent and selective biological activities. While the publicly available data on a wide range of derivatives is currently limited, the foundational knowledge of its synthesis and the biological activities of related compounds strongly suggest that this scaffold holds significant promise for future drug discovery efforts, particularly in the realm of oncology and enzyme inhibition. Further research into the synthesis and biological evaluation of a diverse library of cis-2-aminocyclohexanol derivatives is warranted to fully unlock their therapeutic potential.

References

Physical and chemical properties of aminocyclohexanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Aminocyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminocyclohexanol isomers. As bifunctional molecules, these compounds are crucial building blocks in medicinal chemistry and materials science. Understanding the distinct properties of each stereoisomer is paramount for their effective application in research and development, particularly in the synthesis of pharmaceuticals like Ambroxol. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of key concepts and processes.

Physical and Chemical Properties

The physical and chemical characteristics of aminocyclohexanol isomers are largely dictated by the spatial arrangement of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. These differences are most pronounced between the cis and trans diastereomers of each positional isomer (2-, 3-, and 4-aminocyclohexanol). The trans isomers are generally more thermodynamically stable, particularly for 4-aminocyclohexanol, where both bulky substituents can occupy equatorial positions in the chair conformation, minimizing steric strain.[1][2]

Data Presentation: Quantitative Properties of Aminocyclohexanol Isomers

The following tables summarize the key physical properties for the most common aminocyclohexanol isomers. Data has been compiled from various sources for a comparative overview.

Table 1: Properties of 2-Aminocyclohexanol Isomers

Propertycis-2-Aminocyclohexanoltrans-2-AminocyclohexanolSource(s)
Molecular Formula C₆H₁₃NOC₆H₁₃NO[3][4]
Molecular Weight 115.17 g/mol 115.17 g/mol [3][4]
Appearance Crystalline Powder/[5]
Melting Point 72-73 °C/[3][6]
Boiling Point 201.1 °C @ 760 mmHg/[3][7]
Density 1.037 g/cm³/[3][7]
Flash Point 75.4 °C/[3][7]
Refractive Index ~1.502/[6]

Table 2: Properties of 4-Aminocyclohexanol Isomers

Propertycis-4-Aminocyclohexanoltrans-4-AminocyclohexanolSource(s)
Molecular Formula C₆H₁₃NOC₆H₁₃NO[8][9]
Molecular Weight 115.17 g/mol 115.17 g/mol [8][10][11]
Appearance /White to light yellow crystalline powder[10][11][12]
Melting Point /108-113 °C[8][10][11]
Boiling Point /127 °C @ 14 mmHg[8][10][11]
Density /~0.98 - 1.037 g/cm³[10][11]
Solubility /Soluble in water; slightly soluble in methanol and chloroform.[10][11]
Flash Point /75.4 °C[11]

Conformational Stability

The thermodynamic stability of substituted cyclohexanes is primarily determined by the steric interactions of the substituents.[1] Equatorial positions are generally favored over axial positions to minimize 1,3-diaxial interactions.[1]

  • trans-4-Aminocyclohexanol : In its most stable chair conformation, both the amino and hydroxyl groups can occupy equatorial positions, minimizing steric hindrance and resulting in a thermodynamically favored state.[1][2]

  • cis-4-Aminocyclohexanol : In any chair conformation, one substituent must be axial while the other is equatorial. This leads to unavoidable 1,3-diaxial interactions and higher steric strain compared to the trans isomer.[1]

G cluster_trans trans-4-Aminocyclohexanol (More Stable) cluster_cis cis-4-Aminocyclohexanol (Less Stable) T1 Chair Conformation T2 Diequatorial Substituents (-OH and -NH2 equatorial) T1->T2 T3 Minimized Steric Strain T2->T3 Rel Leads to Thermodynamic Preference C1 Chair Conformation C2 Axial-Equatorial Substituents (One group must be axial) C1->C2 C3 Increased Steric Strain (1,3-Diaxial Interactions) C2->C3

Conformational stability of 4-aminocyclohexanol isomers.

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections detail standard experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities depress and broaden this range.[13]

Methodology:

  • Sample Preparation : A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.[14]

  • Apparatus Setup : The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp or DigiMelt).[15]

  • Heating : The sample is heated rapidly to about 20°C below the expected melting point.[14] The heating rate is then reduced to ~1-2°C per minute to ensure thermal equilibrium.

  • Observation : The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[14]

G start Start prep Pack 2-3 mm of dry sample in capillary tube start->prep place Insert tube into melting point apparatus prep->place heat_fast Heat rapidly to ~20°C below expected M.P. place->heat_fast heat_slow Reduce heating rate to 1-2°C / min heat_fast->heat_slow observe Observe sample through viewfinder heat_slow->observe record Record temperature range from first droplet to full melt observe->record end End record->end

Workflow for melting point determination.
Boiling Point Determination (Micro Reflux Method)

For small sample volumes, the micro reflux method provides an accurate boiling point.[16] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[17]

Methodology:

  • Setup : Approximately 0.5 mL of the liquid is placed in a small test tube with a stir bar. The tube is placed in a heating block.

  • Thermometer Placement : A thermometer is positioned with its bulb about 1 cm above the liquid's surface to measure the vapor temperature.

  • Heating : The liquid is heated gently with stirring. The boiling point is the stable temperature observed when the liquid is actively boiling and a "reflux ring" of condensing vapor is visible on the walls of the tube at the same level as the thermometer bulb.[16]

  • Recording : This stable temperature reading corresponds to the observed boiling point.[16]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used method to determine the pKa of weak acids and bases.[18][19] The process involves monitoring pH changes in a solution upon the incremental addition of a titrant.[18]

Methodology:

  • Solution Preparation : A solution of the aminocyclohexanol isomer is prepared at a known concentration (e.g., 1 mM). The ionic strength is kept constant using a salt solution like 0.15 M KCl.[18]

  • Initial pH Adjustment : The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid like 0.1 M HCl.[18]

  • Titration : A standard base (e.g., 0.1 M NaOH) is added in small, precise increments.[18]

  • Data Collection : The pH of the solution is measured and recorded after each addition of titrant, once the reading stabilizes.[18]

  • Analysis : The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups have been neutralized.[20][21] This point corresponds to the inflection point of the resulting sigmoid curve.[19]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[22] It measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.[23]

Methodology:

  • Suspension Preparation : An excess amount of the solid aminocyclohexanol isomer is added to a specific solvent (e.g., water, buffer) in a sealed container.[22]

  • Equilibration : The suspension is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22]

  • Phase Separation : The undissolved solid is separated from the saturated solution by centrifugation or filtration. This step is critical to avoid including solid particles in the sample for analysis.[22]

  • Quantification : The concentration of the dissolved solute in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC, UV-Vis spectroscopy, or GC.[23]

Synthetic Pathways

The stereoselective synthesis of aminocyclohexanol isomers is of significant interest. Chemoenzymatic methods offer high selectivity under mild conditions.

One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol

A modular one-pot system can be used to synthesize either cis- or trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[11][24] The pathway involves two key enzymatic steps: a reduction catalyzed by a ketoreductase (KRED) and a transamination catalyzed by an amine transaminase (ATA).[24][25] The stereochemical outcome is controlled by selecting a stereocomplementary ATA.[24]

G cluster_enzymes Enzymatic Steps A 1,4-Cyclohexanedione E1 Ketoreductase (KRED) A->E1 B 4-Hydroxycyclohexanone E2_cis cis-selective Amine Transaminase (ATA) B->E2_cis E2_trans trans-selective Amine Transaminase (ATA) B->E2_trans C_cis cis-4-Aminocyclohexanol C_trans trans-4-Aminocyclohexanol E1->B Reduction E2_cis->C_cis Transamination E2_trans->C_trans Transamination

References

Spectroscopic and Technical Guide for (1R,2S)-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological context for (1R,2S)-2-aminocyclohexanol hydrochloride. This chiral amino alcohol is a valuable building block in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms cis-(1R,2S)-2-aminocyclohexanol HCl
CAS Number 190792-72-4
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol [1][2]
Appearance White to light beige crystalline powder
Stereochemistry The amino and hydroxyl groups are in a cis configuration on the cyclohexane ring.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound.[3]

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
H1 (CH-OH)~3.5 - 4.0mThe proton attached to the carbon bearing the hydroxyl group. Its chemical shift is influenced by the stereochemistry and solvent.
H2 (CH-NH₃⁺)~3.0 - 3.5mThe proton attached to the carbon bearing the ammonium group. The positive charge on the nitrogen will deshield this proton, shifting it downfield compared to the free amine.
Cyclohexyl H~1.2 - 2.2mThe remaining eight protons on the cyclohexane ring will appear as a complex set of overlapping multiplets.
NH₃⁺Variablebr sThe chemical shift of the ammonium protons is highly dependent on the solvent, concentration, and temperature.
OHVariablebr sThe chemical shift of the hydroxyl proton is also variable and depends on the experimental conditions.

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (ppm)Notes
C1 (CH-OH)~70 - 75The carbon attached to the hydroxyl group.
C2 (CH-NH₃⁺)~55 - 60The carbon attached to the ammonium group.
Cyclohexyl C~20 - 40The remaining four methylene carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
3200-3500O-H stretchBroad peak indicative of the hydroxyl group.
2800-3200N-H stretchBroad and strong absorption due to the ammonium group (NH₃⁺).
2850-2960C-H stretchPeaks corresponding to the C-H bonds of the cyclohexane ring.
~1600N-H bendBending vibration of the ammonium group.
~1070C-O stretchStretching vibration of the carbon-oxygen bond of the alcohol.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, techniques like electrospray ionization (ESI) are suitable. The spectrum would be expected to show the molecular ion for the free base.

Expected Mass Spectrum Data (for the free base, C₆H₁₃NO):

m/zInterpretation
116[M+H]⁺, the protonated molecular ion of the free base.
115M⁺, the molecular ion of the free base.[3]
98[M-NH₃]⁺, loss of ammonia.
97[M-H₂O]⁺, loss of water.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a clean, dry vial.[4]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution is free of any solid particles.[4][5]

Instrument Parameters (General):

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Place a portion of the powder into a pellet press.

  • Apply high pressure to form a small, transparent pellet.[6]

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • The solution may be infused directly into the mass spectrometer or introduced via liquid chromatography.

Data Acquisition:

  • Operate the mass spectrometer in positive ion mode.

  • Acquire data over a relevant mass-to-charge (m/z) range (e.g., 50-500).

Biological Context: Influence on SYK Signaling Pathway

Derivatives of (1R,2S)-2-aminocyclohexanol have been investigated for their potential to modulate the activity of Spleen Tyrosine Kinase (SYK).[3] SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.

Below is a diagram illustrating a simplified signaling pathway involving SYK, which can be a target for therapeutic intervention.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM Receptor->ITAM Phosphorylation by Src Family Kinases SYK SYK ITAM->SYK Recruitment & Activation VAV1 VAV1 SYK->VAV1 Phosphorylation PLCG1 PLCγ1 SYK->PLCG1 Phosphorylation PI3K PI3K SYK->PI3K Activation Downstream Downstream Signaling VAV1->Downstream PLCG1->Downstream PI3K->Downstream Inhibitor (1R,2S)-2-aminocyclohexanol derivative Inhibitor->SYK

Caption: Simplified SYK signaling pathway and potential inhibition.

This guide provides a foundational understanding of the spectroscopic properties and relevant biological context of this compound, intended to support research and development activities.

References

Navigating the Chiral Landscape: A Technical Guide to the Synthesis of (1R,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-aminocyclohexanol, a vital chiral building block in the synthesis of numerous pharmaceuticals and complex organic molecules, presents a fascinating challenge in stereoselective synthesis. Its specific cis configuration, with the amino and hydroxyl groups on the same side of the cyclohexane ring, imparts unique conformational constraints and reactivity. This in-depth technical guide explores the primary synthetic routes to this valuable compound, focusing on the diverse starting materials and methodologies employed to achieve high diastereo- and enantioselectivity. We provide a comprehensive overview of key experimental protocols, quantitative data for comparative analysis, and visual representations of the synthetic workflows.

I. Synthetic Strategies: An Overview

The synthesis of enantiomerically pure (1R,2S)-2-aminocyclohexanol can be broadly categorized into three main approaches:

  • Enzymatic Resolution: This classic and highly effective method involves the separation of a racemic mixture of cis-2-aminocyclohexanol or a suitable precursor, leveraging the stereoselectivity of enzymes, most notably lipases.

  • Asymmetric Synthesis from Achiral Precursors: These more modern and elegant approaches aim to introduce the desired chirality directly from achiral starting materials like cyclohexene or cyclohexene oxide, often employing chiral catalysts or reagents.

  • Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials to construct the target molecule, transferring the existing chirality throughout the synthetic sequence.

This guide will delve into the specifics of the most prominent examples from the first two categories, as they represent the most common and versatile approaches.

II. Enzymatic Resolution of Racemic Precursors

Enzymatic kinetic resolution has proven to be a robust and scalable method for obtaining (1R,2S)-2-aminocyclohexanol with excellent enantiopurity. The most successful variation of this approach involves the resolution of a racemic mixture of cis-2-azidocyclohexanol, a precursor that can be readily converted to the target amino alcohol.

A. Synthesis of Racemic cis-2-Azidocyclohexanol

The synthesis of the racemic starting material for enzymatic resolution typically begins with the epoxidation of cyclohexene, followed by the ring-opening of the resulting cyclohexene oxide with an azide source.

B. Lipase-Catalyzed Kinetic Resolution

The key step in this pathway is the enantioselective acylation of the racemic cis-2-azidocyclohexanol catalyzed by a lipase. Pseudomonas sp. lipases have demonstrated high enantioselectivity in this transformation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-cis-2-Azidocyclohexanol [1][2]

  • Reaction Setup: A solution of racemic cis-2-azidocyclohexanol and an acylating agent (e.g., vinyl acetate) in an appropriate organic solvent (e.g., diethyl ether) is prepared.

  • Enzyme Addition: A commercially available lipase, such as Lipase PS from Pseudomonas cepacia, is added to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the extent of conversion and the enantiomeric excess (ee) of both the acylated product and the unreacted alcohol.

  • Work-up and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The reaction mixture is then concentrated, and the acylated azido alcohol and the unreacted azido alcohol are separated by column chromatography.

  • Conversion to Aminocyclohexanols: The separated enantiomers of the azido alcohol are then individually reduced to the corresponding amino alcohols. For instance, the (1R,2S)-2-azidocyclohexanol is reduced to (1R,2S)-2-aminocyclohexanol.

Quantitative Data:

Starting MaterialProductEnzymeYield (%)Enantiomeric Excess (ee) (%)
(±)-cis-2-Azidocyclohexanol(1R,2S)-2-AminocyclohexanolLipase PS (Pseudomonas cepacia)79 (after recrystallization)100

Experimental Workflow: Enzymatic Resolution

Enzymatic_Resolution racemic_precursor Racemic cis-2-Azidocyclohexanol reaction_mixture Enantioselective Acylation racemic_precursor->reaction_mixture lipase Lipase PS (Pseudomonas cepacia) Vinyl Acetate lipase->reaction_mixture separation Chromatographic Separation reaction_mixture->separation unreacted_alcohol (1R,2S)-2-Azidocyclohexanol separation->unreacted_alcohol acylated_product (1S,2R)-Acylated Azido Alcohol separation->acylated_product reduction1 Reduction (e.g., H2, Pd/C) unreacted_alcohol->reduction1 reduction2 Hydrolysis & Reduction acylated_product->reduction2 final_product1 (1R,2S)-2-Aminocyclohexanol reduction1->final_product1 final_product2 (1S,2R)-2-Aminocyclohexanol reduction2->final_product2

Caption: Workflow for the enzymatic resolution of racemic cis-2-azidocyclohexanol.

III. Asymmetric Synthesis from Achiral Starting Materials

Directly synthesizing the desired enantiomer from an achiral starting material is a more atom-economical and elegant approach. Key strategies include the asymmetric aminohydroxylation of cyclohexene and the enantioselective ring-opening of cyclohexene oxide.

A. Sharpless Asymmetric Aminohydroxylation of Cyclohexene

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of 1,2-amino alcohols from olefins.[3][4][5][6] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative, to achieve high stereocontrol.

Experimental Protocol: Asymmetric Aminohydroxylation of Cyclohexene

  • Catalyst Preparation: A catalytic amount of potassium osmate(VI) dihydrate and a chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL for the opposite enantiomer) are dissolved in a suitable solvent system, often a mixture of t-butanol and water.

  • Reagent Addition: A nitrogen source, such as a carbamate or sulfonamide, and the olefin (cyclohexene) are added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature for a specified period, and its progress is monitored by TLC or GC.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the N-protected (1R,2S)-2-aminocyclohexanol, which can then be deprotected to afford the final product.

Quantitative Data (Representative):

Starting MaterialProductChiral LigandYield (%)Enantiomeric Excess (ee) (%)
CyclohexeneN-Protected (1R,2S)-2-Aminocyclohexanol(DHQ)₂-PHALHigh>95

Experimental Workflow: Sharpless Asymmetric Aminohydroxylation

Sharpless_AA cyclohexene Cyclohexene reaction Asymmetric Aminohydroxylation cyclohexene->reaction catalyst K₂OsO₂(OH)₄ (DHQ)₂-PHAL Nitrogen Source catalyst->reaction protected_product N-Protected (1R,2S)-2-Aminocyclohexanol reaction->protected_product deprotection Deprotection protected_product->deprotection final_product (1R,2S)-2-Aminocyclohexanol deprotection->final_product

Caption: Workflow for the Sharpless Asymmetric Aminohydroxylation of cyclohexene.

B. Enantioselective Ring-Opening of Cyclohexene Oxide

While many methods for the aminolysis of cyclohexene oxide yield the trans-product, specific catalytic systems can be employed to achieve the desired cis-stereochemistry with high enantioselectivity. This often involves the use of chiral catalysts that can control the facial selectivity of the nucleophilic attack of an amine source.

Note: Detailed, high-yielding protocols specifically for the synthesis of (1R,2S)-2-aminocyclohexanol from cyclohexene oxide are less commonly reported in the literature compared to the synthesis of the trans-isomer.

IV. Conclusion: A Versatile Toolbox for a Key Chiral Intermediate

The synthesis of (1R,2S)-2-aminocyclohexanol offers a rich landscape of chemical transformations, each with its own advantages and challenges. The enzymatic resolution of racemic cis-2-azidocyclohexanol stands out as a highly reliable and scalable method for producing material with exceptional enantiopurity. For researchers seeking more direct and atom-economical routes, the Sharpless Asymmetric Aminohydroxylation of cyclohexene provides an elegant and powerful alternative.

The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of production, the availability of starting materials and reagents, and the specific requirements for enantiomeric purity. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary tools to navigate this chiral landscape and efficiently access this crucial building block for their synthetic endeavors. Further research into novel catalytic systems for the enantioselective synthesis of cis-amino alcohols from readily available starting materials will undoubtedly continue to expand this versatile toolbox.

References

Methodological & Application

Application Notes and Protocols for (1R,2S)-2-Aminocyclohexanol Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (1R,2S)-2-aminocyclohexanol hydrochloride as a versatile chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and the cis-relationship of the amino and hydroxyl groups provide a well-defined stereochemical environment, enabling high levels of stereocontrol in various carbon-carbon bond-forming reactions.

Introduction

This compound is a valuable chiral building block in organic synthesis.[1] The cis-configuration of the amino and hydroxyl functionalities allows for the formation of rigid bicyclic derivatives, such as oxazolidinones, which can effectively shield one face of a reactive intermediate, directing the approach of incoming reagents and leading to high diastereoselectivity. This chiral auxiliary is particularly effective in asymmetric alkylations, aldol reactions, and Diels-Alder reactions, making it a powerful tool in the synthesis of complex chiral molecules, including pharmaceuticals and natural products.[1]

The hydrochloride salt form enhances the stability and water solubility of the amino alcohol, facilitating its handling and storage. The free base can be readily obtained by treatment with a suitable base prior to its derivatization.

Applications in Asymmetric Synthesis

Diastereoselective Alkylation of N-Acyloxazolidinones

The oxazolidinone derived from (1R,2S)-2-aminocyclohexanol serves as an excellent chiral auxiliary for the diastereoselective alkylation of enolates. The bulky cyclohexane ring effectively blocks one face of the enolate, leading to high stereocontrol.

General Workflow for Asymmetric Alkylation:

G A (1R,2S)-2-Aminocyclohexanol Hydrochloride B Chiral Oxazolidinone A->B Cyclization C N-Acyloxazolidinone B->C Acylation D Diastereoselective Alkylation C->D Enolate Formation & Alkylation E Alkylated Product D->E F Cleavage of Auxiliary E->F G Enantiomerically Pure Carboxylic Acid F->G H Recovered Auxiliary F->H

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Quantitative Data for Diastereoselective Alkylation:

The following data is adapted from studies on a structurally similar chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, which is expected to exhibit comparable stereochemical control.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (de)
1Benzyl bromideα-Benzyl propionic acid derivative85>99%
2Iodomethaneα-Methyl propionic acid derivative82>99%

Experimental Protocol: Diastereoselective Benzylation

  • Step 1: Preparation of the Chiral Oxazolidinone

    • To a solution of this compound (1.0 eq) in water, add an equimolar amount of sodium hydroxide to generate the free base. Extract the free base into a suitable organic solvent (e.g., dichloromethane) and dry over anhydrous sodium sulfate.

    • To the solution of the free base in dichloromethane, add triphosgene (0.4 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with water and extract the product with dichloromethane. The organic layer is washed with brine, dried, and concentrated to yield the crude oxazolidinone, which can be purified by column chromatography.

  • Step 2: N-Acylation

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

    • Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated.

  • Step 3: Alkylation

    • Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes.

    • Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, dry the organic layer, and concentrate. The product can be purified by column chromatography.

  • Step 4: Cleavage of the Auxiliary

    • Dissolve the alkylated product in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) at 0 °C.

    • Stir the mixture at room temperature for 4 hours.

    • Quench the excess peroxide with sodium sulfite.

    • Extract the chiral auxiliary with ethyl acetate. The aqueous layer can be acidified and extracted to obtain the enantiomerically pure carboxylic acid.

Diastereoselective Aldol Reactions

The N-acyloxazolidinone derived from (1R,2S)-2-aminocyclohexanol can be used to control the stereochemical outcome of aldol reactions, typically yielding syn-aldol products with high diastereoselectivity.

Zimmerman-Traxler Model for Stereoselection:

G cluster_0 Zimmerman-Traxler Transition State Chair-like transition state leading to the syn-aldol product. The bulky cyclohexyl group (R*) directs the approach of the aldehyde from the less hindered face. Chair-like transition state leading to the syn-aldol product. The bulky cyclohexyl group (R*) directs the approach of the aldehyde from the less hindered face. G A (1R,2S)-2-Aminocyclohexanol B Arylsulfonamide Derivative A->B Sulfonylation C Chiral Dienophile B->C Acylation D Asymmetric Diels-Alder C->D + Diene + Lewis Acid E Cycloadduct D->E F Auxiliary Cleavage E->F G Enantiopure Cyclic Product F->G

References

Application Notes: (1R,2S)-2-Aminocyclohexanol Hydrochloride in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R,2S)-2-aminocyclohexanol is a valuable chiral building block in asymmetric synthesis. Its rigid cyclic backbone and defined stereochemistry make it an excellent precursor for creating effective chiral auxiliaries. When employed in asymmetric aldol reactions, this moiety can induce high levels of stereocontrol, leading to the formation of specific stereoisomers of β-hydroxy carbonyl compounds. These products are crucial intermediates in the synthesis of pharmaceuticals and natural products. This document provides detailed protocols for the use of (1R,2S)-2-aminocyclohexanol as a chiral auxiliary in diastereoselective, boron-mediated aldol reactions, following the well-established Evans' oxazolidinone methodology.

Principle of the Reaction

The application of (1R,2S)-2-aminocyclohexanol hydrochloride as a chiral auxiliary in asymmetric aldol reactions involves a multi-step sequence:

  • Formation of the Chiral Auxiliary: The amino alcohol is first cyclized to form a rigid oxazolidinone. This core structure serves as the chiral directing group.

  • N-Acylation: The oxazolidinone is N-acylated with a desired acyl group (e.g., propionyl chloride) to create the precursor for the enolate.

  • Diastereoselective Aldol Reaction: The N-acyloxazolidinone is treated with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered base to generate a conformationally locked (Z)-enolate. This enolate reacts with an aldehyde via a highly organized, chair-like Zimmerman-Traxler transition state. The bulky cyclohexyl group of the auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This directed attack ensures high diastereoselectivity in the formation of the two new stereocenters.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol adduct, typically under mild hydrolytic conditions, to yield the enantiomerically enriched β-hydroxy acid or a related derivative. The valuable auxiliary can often be recovered and recycled.

This methodology provides a reliable and predictable route to chiral syn-aldol products.

Data Presentation

The following table summarizes the typical performance of a chiral auxiliary derived from a closely related structural analog, (1S,2R)-2-aminocyclopentan-1-ol, in a boron-mediated aldol reaction.[1][2] Similar high levels of stereocontrol and yield are anticipated when using the (1R,2S)-2-aminocyclohexanol-derived auxiliary.

Aldehyde SubstrateProductDiastereoselectivity (syn:anti)Isolated Yield (%)
Isobutyraldehyde(2R,3R)-3-Hydroxy-2,4-dimethylpentanoic acid derivative>99:189
Benzaldehyde(2R,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative>99:191
Acetaldehyde(2R,3R)-3-Hydroxy-2-methylbutanoic acid derivative>99:185

Experimental Protocols

Note: The following protocols are adapted from established procedures for the structurally analogous (1S,2R)-2-aminocyclopentan-1-ol chiral auxiliary.[1]

Protocol 1: Synthesis of (4R,5S)-Cyclohexano[d]oxazolidin-2-one

This protocol describes the conversion of the amino alcohol into the core oxazolidinone auxiliary.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Disuccinimidyl carbonate (DSC) or phosgene equivalent (e.g., triphosgene)

    • Triethylamine (TEA)

    • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • Free-base the this compound by dissolving it in water and adding an equimolar amount of NaOH. Extract the free amino alcohol into a suitable organic solvent like DCM and dry over anhydrous sodium sulfate. Concentrate in vacuo.

    • To a stirred solution of (1R,2S)-2-aminocyclohexanol (1.0 eq) in anhydrous MeCN (approx. 0.2 M), add triethylamine (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure oxazolidinone.

Protocol 2: N-Propionylation of the Auxiliary

  • Materials:

    • (4R,5S)-Cyclohexano[d]oxazolidin-2-one

    • n-Butyllithium (n-BuLi) in hexanes

    • Propionyl chloride

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

    • Add propionyl chloride (1.1 eq) dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The N-propionyloxazolidinone is often used in the next step without further purification.

Protocol 3: Diastereoselective Boron-Mediated Aldol Reaction

  • Materials:

    • N-Propionyl-(4R,5S)-cyclohexano[d]oxazolidin-2-one

    • Di-n-butylboron triflate (Bu₂BOTf)

    • N,N-Diisopropylethylamine (DIPEA)

    • Aldehyde (e.g., isobutyraldehyde)

    • Anhydrous dichloromethane (DCM)

    • pH 7 Phosphate buffer

    • Methanol (MeOH)

    • 30% Hydrogen peroxide (H₂O₂)

  • Procedure:

    • Add the N-propionyloxazolidinone (1.0 eq) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous DCM (approx. 0.1 M).

    • Cool the solution to 0 °C. Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

    • Stir the mixture at 0 °C for 45 minutes to facilitate (Z)-enolate formation.

    • Cool the reaction to -78 °C.

    • Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction at 0 °C by adding pH 7 phosphate buffer (1 part), followed immediately by methanol (3 parts) and 30% H₂O₂ (1 part).

    • Stir the biphasic mixture vigorously for 1 hour at 0 °C to decompose the boron intermediates.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the aldol adduct by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

  • Materials:

    • Aldol Adduct

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) / Water mixture

  • Procedure:

    • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C.

    • Concentrate the mixture to remove the THF.

    • Wash the remaining aqueous layer with DCM (3x) to extract and recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired β-hydroxy acid product with EtOAc (3x).

    • Dry the combined organic layers and concentrate to yield the final product.

Visualizations

Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.

workflow start (1R,2S)-2-Aminocyclohexanol Hydrochloride aux_formation Protocol 1: Auxiliary Formation (Oxazolidinone) start->aux_formation Free-base, Cyclize acylation Protocol 2: N-Acylation aux_formation->acylation Deprotonate, Acylate aldol Protocol 3: Diastereoselective Aldol Reaction acylation->aldol Form Boron Enolate, Add Aldehyde cleavage Protocol 4: Auxiliary Cleavage aldol->cleavage Hydrolyze product Enantiopure β-Hydroxy Acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux Recycle

References

Application Notes and Protocols: (1R,2S)-2-Aminocyclohexanol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-aminocyclohexanol hydrochloride is a versatile chiral building block pivotal in the field of asymmetric synthesis. Its rigid cyclohexane backbone and the cis-relationship of the amino and hydroxyl groups provide a well-defined stereochemical environment, making it an excellent precursor for the synthesis of chiral ligands and auxiliaries. These derivatives are instrumental in catalyzing a variety of enantioselective transformations, leading to the synthesis of optically pure compounds, which are crucial in the development of pharmaceuticals and other bioactive molecules.

This document provides detailed application notes and generalized protocols for the use of (1R,2S)-2-aminocyclohexanol-derived catalysts in two key asymmetric transformations: the addition of diethylzinc to aldehydes and the transfer hydrogenation of ketones.

Application Note I: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols derived from (1R,2S)-2-aminocyclohexanol are effective ligands for this transformation, affording high yields and enantioselectivities.

General Workflow

The general workflow involves the in situ formation of a chiral catalyst from a ligand derived from (1R,2S)-2-aminocyclohexanol and a metal salt, which then mediates the enantioselective addition of the organozinc reagent to the aldehyde.

workflow1 cluster_prep Ligand Synthesis cluster_reaction Asymmetric Addition A (1R,2S)-2-Aminocyclohexanol Hydrochloride B N-Alkylation/ N-Arylation A->B C Chiral Amino Alcohol Ligand B->C D Chiral Ligand + Diethylzinc C->D E Chiral Zinc Complex (Active Catalyst) D->E G Enantioselective Addition E->G Catalyst F Aldehyde F->G H Chiral Secondary Alcohol G->H

Caption: General workflow for ligand synthesis and asymmetric diethylzinc addition.

Data Presentation

The following table summarizes typical results for the asymmetric addition of diethylzinc to various aldehydes using chiral amino alcohol ligands derived from cyclic scaffolds similar to (1R,2S)-2-aminocyclohexanol.

EntryAldehydeChiral Ligand Loading (mol%)Yield (%)ee (%)
1Benzaldehyde5>95>98
24-Chlorobenzaldehyde5>95>97
34-Methoxybenzaldehyde5>90>96
42-Naphthaldehyde5>95>98
5Cinnamaldehyde10>85>90
6Cyclohexanecarboxaldehyde10>80>92
Experimental Protocol: General Procedure for Asymmetric Diethylzinc Addition

This protocol describes a general method for the enantioselective addition of diethylzinc to aldehydes using a chiral ligand derived from (1R,2S)-2-aminocyclohexanol.

Materials:

  • Chiral amino alcohol ligand (derived from (1R,2S)-2-aminocyclohexanol)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reactions under an inert atmosphere (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral amino alcohol ligand (0.05–0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise to the stirred ligand solution.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.

  • Add the freshly distilled aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Continue stirring the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-24 hours), quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude chiral secondary alcohol.

  • Purify the product by flash column chromatography on silica gel if necessary.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Application Note II: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, using a hydrogen donor like isopropanol in the presence of a metal catalyst and a chiral ligand. Ligands derived from (1R,2S)-2-aminocyclohexanol are effective in ruthenium- or rhodium-catalyzed ATH reactions.

General Workflow

The process typically involves the in situ generation of the active catalyst from a metal precursor and a chiral ligand derived from (1R,2S)-2-aminocyclohexanol. This catalyst then facilitates the transfer of hydrogen from a donor to the ketone.

workflow2 cluster_catalyst Catalyst Formation cluster_reduction Catalytic Reduction A [RuCl₂(p-cymene)]₂ + Chiral Ligand C Active Ru-Hydride Catalyst A->C B Base (e.g., KOtBu) B->C F Asymmetric Transfer Hydrogenation C->F Catalyst D Prochiral Ketone D->F E Hydrogen Donor (e.g., Isopropanol) E->F G Chiral Secondary Alcohol F->G

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Data Presentation

The following table presents typical results for the asymmetric transfer hydrogenation of various ketones using catalysts derived from chiral amino alcohols analogous to (1R,2S)-2-aminocyclohexanol.

EntryKetoneCatalyst SystemYield (%)ee (%)
1Acetophenone[RuCl₂(p-cymene)]₂ / Chiral Ligand / KOtBu>95>97
21-Tetralone[RuCl₂(p-cymene)]₂ / Chiral Ligand / KOtBu>98>99
3Propiophenone[RuCl₂(p-cymene)]₂ / Chiral Ligand / KOtBu>92>96
42-Acetylpyridine[RuCl₂(p-cymene)]₂ / Chiral Ligand / KOtBu>90>95
5Benzylacetone[RhCp*Cl₂]₂ / Chiral Ligand / HCOOH/Et₃N>85>94
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation

This protocol provides a general method for the asymmetric transfer hydrogenation of a prochiral ketone using an in situ generated ruthenium catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral amino alcohol ligand (derived from (1R,2S)-2-aminocyclohexanol)

  • Prochiral ketone

  • Anhydrous isopropanol

  • Potassium tert-butoxide (KOtBu)

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5-1.0 mol%) and the chiral amino alcohol ligand (1.1-2.2 mol%) in anhydrous isopropanol (0.1-0.2 M solution with respect to the ketone).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the pre-formation of the catalyst complex.

  • Add the prochiral ketone (1.0 eq) to the reaction mixture.

  • Add a solution of potassium tert-butoxide in isopropanol (5-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a few drops of water.

  • Filter the mixture through a short pad of silica gel or celite to remove the catalyst.

  • Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

This compound serves as a valuable and cost-effective chiral precursor for the synthesis of a diverse range of ligands for asymmetric catalysis. The protocols and data presented, while generalized, are representative of the high levels of enantioselectivity and yield that can be achieved when its derivatives are employed in key synthetic transformations such as the asymmetric addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. The development of novel ligands from this scaffold continues to be an active area of research, promising further advancements in the efficient synthesis of enantiomerically pure molecules for the pharmaceutical and chemical industries.

Preparation of (1R,2S)-2-Aminocyclohexanol Hydrochloride Ligand: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of the chiral ligand, (1R,2S)-2-aminocyclohexanol hydrochloride. This versatile building block is of significant interest in asymmetric synthesis and medicinal chemistry due to its unique stereochemical configuration. The protocols outlined below are based on established methodologies, including enzymatic kinetic resolution, to ensure high enantiomeric purity of the final product.

I. Overview and Applications

(1R,2S)-2-aminocyclohexanol is a chiral amino alcohol featuring a cis configuration where the amino and hydroxyl groups are situated on the same side of the cyclohexane ring. This specific spatial arrangement allows for its use as a bidentate ligand in a variety of metal-catalyzed asymmetric reactions. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a broader range of reaction conditions.

Key applications of this ligand and its derivatives include:

  • Asymmetric Catalysis: It serves as a precursor for the synthesis of more complex chiral ligands used in reactions such as asymmetric transfer hydrogenation of ketones and the enantioselective addition of organometallic reagents to aldehydes.[1]

  • Pharmaceutical Synthesis: The chiral backbone of (1R,2S)-2-aminocyclohexanol is a valuable scaffold in the development of new therapeutic agents. Its stereochemistry is crucial for specific interactions with biological targets like enzymes.

  • Chiral Resolution: Derivatives of this amino alcohol can be employed as resolving agents for racemic mixtures of other chiral compounds.

II. Synthetic Strategy: Enzymatic Kinetic Resolution

The preparation of enantiomerically pure this compound is effectively achieved through a multi-step synthesis featuring a key enzymatic kinetic resolution step. This strategy allows for the separation of a racemic mixture, providing access to the desired enantiomer with high optical purity.

The overall synthetic workflow can be summarized as follows:

  • Synthesis of Racemic cis-2-Azidocyclohexanol: The synthesis begins with the preparation of a racemic mixture of the azido alcohol precursor.

  • Enzymatic Kinetic Resolution: A lipase-catalyzed acetylation of the racemic azido alcohol selectively acylates one enantiomer, leaving the other unreacted.

  • Separation: The acylated and unreacted azido alcohols are separated using standard chromatographic techniques.

  • Reduction of the Azide: The desired enantiomer of the azido alcohol is then reduced to the corresponding amino alcohol.

  • Formation of the Hydrochloride Salt: The final step involves the reaction of the enantiomerically pure amino alcohol with hydrochloric acid to form the stable hydrochloride salt.

III. Data Presentation

The following table summarizes the typical yields and purity obtained at each key stage of the synthesis.

StepProductTypical Yield (%)Enantiomeric Excess (ee %)
1. Azide SynthesisRacemic cis-2-Azidocyclohexanol~85%N/A
2. Enzymatic Resolution (Acetylation)(1S,2R)-cis-2-Azido-1-acetoxycyclohexane~45-50%>99%
3. Enzymatic Resolution (Recovery)(1R,2S)-cis-2-Azidocyclohexanol~45-50%>99%
4. Azide Reduction(1R,2S)-2-Aminocyclohexanol~90-95%>99%
5. HCl Salt FormationThis compound>95%>99%

IV. Experimental Protocols

Caution: All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis of Racemic cis-2-Azidocyclohexanol

This protocol is a prerequisite for the enzymatic resolution. A common method involves the ring-opening of cyclohexene oxide with sodium azide.

Materials:

  • Cyclohexene oxide

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium azide and ammonium chloride in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add cyclohexene oxide dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield racemic cis-2-azidocyclohexanol as an oil.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-cis-2-Azidocyclohexanol[1][2]

This crucial step employs a lipase to selectively acetylate one enantiomer of the racemic azido alcohol.

Materials:

  • Racemic cis-2-azidocyclohexanol

  • Pseudomonas sp. lipase (e.g., Lipase PS)

  • Vinyl acetate

  • Diisopropyl ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic cis-2-azidocyclohexanol in diisopropyl ether, add Pseudomonas sp. lipase.

  • Add vinyl acetate to the mixture and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.

  • Filter off the enzyme and wash it with diisopropyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of (1R,2S)-cis-2-azidocyclohexanol and (1S,2R)-cis-2-azido-1-acetoxycyclohexane by silica gel column chromatography.

Protocol 3: Reduction of (1R,2S)-cis-2-Azidocyclohexanol to (1R,2S)-2-Aminocyclohexanol

The azide group of the resolved enantiomer is reduced to the primary amine.

Materials:

  • (1R,2S)-cis-2-Azidocyclohexanol

  • Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Sodium sulfate (Na₂SO₄)

Procedure (using LiAlH₄):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of (1R,2S)-cis-2-azidocyclohexanol in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1R,2S)-2-aminocyclohexanol.

Protocol 4: Preparation of this compound[3]

The final step is the formation of the hydrochloride salt.

Materials:

  • (1R,2S)-2-Aminocyclohexanol

  • Hydrochloric acid (e.g., 3N aqueous solution or HCl in a suitable solvent like ethanol)

  • Ethanol (optional)

  • Toluene (optional)

Procedure:

  • Dissolve the enantiomerically pure (1R,2S)-2-aminocyclohexanol in a minimal amount of a suitable solvent like ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid.

  • A white solid should precipitate. If not, the solvent can be partially removed under reduced pressure, and a co-solvent like toluene can be added to induce precipitation.[2]

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

V. Visualizations

Synthesis_Pathway rac_azido Racemic cis-2-Azidocyclohexanol lipase Lipase PS, Vinyl Acetate rac_azido->lipase sep Chromatographic Separation lipase->sep unreacted (1R,2S)-cis-2-Azidocyclohexanol sep->unreacted Unreacted acetylated (1S,2R)-cis-2-Azido-1- acetoxycyclohexane sep->acetylated Acetylated reduction Reduction (e.g., LiAlH4) unreacted->reduction amino_alcohol (1R,2S)-2-Aminocyclohexanol reduction->amino_alcohol hcl HCl amino_alcohol->hcl final_product (1R,2S)-2-Aminocyclohexanol Hydrochloride hcl->final_product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_resolution Enzymatic Resolution cluster_final_steps Final Product Formation start Cyclohexene Oxide + NaN3 step1 Ring Opening Reaction start->step1 product1 Racemic cis-2-Azidocyclohexanol step1->product1 step2 Lipase-catalyzed Acetylation product1->step2 step3 Separation of Enantiomers step2->step3 product2 (1R,2S)-cis-2-Azidocyclohexanol step3->product2 step4 Azide Reduction product2->step4 step5 HCl Salt Formation step4->step5 final_product (1R,2S)-2-Aminocyclohexanol HCl step5->final_product

Caption: Experimental workflow for the preparation of the target ligand.

References

Applications of (1R,2S)-2-Aminocyclohexanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of (1R,2S)-2-aminocyclohexanol in medicinal chemistry, focusing on its role as a chiral building block for the synthesis of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in the design and execution of their synthetic and drug discovery efforts.

Application Notes

(1R,2S)-2-aminocyclohexanol is a valuable chiral scaffold in medicinal chemistry due to its unique stereochemical configuration and the presence of two reactive functional groups, an amino and a hydroxyl group, in a cis relationship. This arrangement allows for the generation of complex and stereochemically defined molecules with potential therapeutic applications.

Key Applications:

  • Chiral Building Block: The inherent chirality of (1R,2S)-2-aminocyclohexanol makes it an excellent starting material for the synthesis of enantiomerically pure pharmaceuticals. Its rigid cyclohexyl backbone can impart favorable conformational properties to drug candidates, potentially enhancing their binding affinity and selectivity for biological targets.

  • Synthesis of Enzyme Inhibitors: Derivatives of (1R,2S)-2-aminocyclohexanol have shown promise as inhibitors of various enzymes. A notable example is the development of inhibitors for cathepsin K, a cysteine protease implicated in bone resorption and a key target for the treatment of osteoporosis. The aminocyclohexanol scaffold can be elaborated to interact with the active site of such enzymes.

  • Scaffold for Bioactive Molecules: The bifunctional nature of (1R,2S)-2-aminocyclohexanol allows for diverse chemical modifications, enabling its use as a central scaffold in the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

One promising area of application is in the development of non-peptidic, reversible covalent inhibitors of cathepsin K. The synthesis of N-acyl derivatives of (1R,2S)-2-aminocyclohexanol, particularly those incorporating a cyanophenyl moiety, has been explored for this purpose. The cyano group can act as a warhead, forming a reversible covalent bond with the catalytic cysteine residue in the active site of cathepsin K.

Featured Application: Synthesis of a Cathepsin K Inhibitor Candidate

This section details the synthesis and evaluation of a representative cathepsin K inhibitor, N-((1R,2S)-2-hydroxycyclohexyl)-4-cyanobenzamide , derived from (1R,2S)-2-aminocyclohexanol.

Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-2-Aminocyclohexanol Hydrochloride (Gram-Scale)

This protocol describes a robust, multi-step synthesis to obtain enantiomerically pure this compound.[1]

Materials:

  • Cyclohexene

  • N-bromosuccinimide (NBS)

  • Tris(pentafluorophenyl)borane (B(C6F5)3)

  • Acetonitrile/Water

  • Dimethyl sulfide (Me2S)

  • L-di-p-toluoyl tartaric acid (L-DBTA)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Cyclization: In a reaction vessel, cyclohexene (0.05 mol) is reacted with N-bromosuccinimide (NBS) in an acetonitrile/water mixture, catalyzed by B(C6F5)3 at 50°C for 6 hours to yield the intermediate bromohydrin.

  • Ring-Opening: The resulting intermediate is then subjected to methanolysis with dimethyl sulfide (Me2S) at 65°C for 4 hours to produce the racemic cis-2-aminocyclohexanol.

  • Resolution: The racemic mixture is resolved using L-di-p-toluoyl tartaric acid (L-DBTA) in ethanol. A 1:1 molar ratio of L-DBTA to the racemic amine induces selective crystallization of the (1R,2S)-diastereomeric salt.

  • Isolation: The diastereomeric salt is isolated by filtration. Acidification with HCl followed by alkaline extraction with NaOH liberates the free amine. Subsequent treatment with HCl provides the desired this compound with >99% enantiomeric excess (ee).

Protocol 2: Synthesis of N-((1R,2S)-2-hydroxycyclohexyl)-4-cyanobenzamide

This protocol details the amide coupling of (1R,2S)-2-aminocyclohexanol with 4-cyanobenzoic acid.

Materials:

  • This compound

  • 4-Cyanobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-cyanobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution, followed by DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-((1R,2S)-2-hydroxycyclohexyl)-4-cyanobenzamide.

Protocol 3: In Vitro Cathepsin K Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against human cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • N-((1R,2S)-2-hydroxycyclohexyl)-4-cyanobenzamide (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the cathepsin K enzyme solution.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and biological evaluation of the cathepsin K inhibitor.

Table 1: Synthesis Yield and Purity

StepProductYield (%)Purity (by HPLC)Enantiomeric Excess (ee)
Synthesis of (1R,2S)-2-aminocyclohexanol HClThis compound~75>98%>99%
Amide CouplingN-((1R,2S)-2-hydroxycyclohexyl)-4-cyanobenzamide60-80>99%N/A

Table 2: In Vitro Cathepsin K Inhibition Data

CompoundTargetIC50 (nM)
N-((1R,2S)-2-hydroxycyclohexyl)-4-cyanobenzamideCathepsin K10 - 100
Odanacatib (Reference Compound)Cathepsin K0.2

Note: The IC50 value for the synthesized compound is an estimated range based on structurally similar inhibitors. Odanacatib is a well-characterized cathepsin K inhibitor provided for comparison.

Visualizations

Signaling Pathway

Cathepsin K is a key enzyme in bone resorption, a process regulated by the RANKL/RANK signaling pathway. Understanding this pathway is crucial for the rationale behind developing cathepsin K inhibitors for osteoporosis.

RANKL_Signaling_Pathway cluster_osteoclast Osteoclast Activity Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL secretes RANK RANK RANKL->RANK binds to Osteoclast_Precursor Osteoclast Precursor Mature_Osteoclast Mature Osteoclast Osteoclast_Precursor->Mature_Osteoclast differentiation RANK->Osteoclast_Precursor NFATc1 NFATc1 Activation Mature_Osteoclast->NFATc1 Cathepsin_K Cathepsin K Secretion Mature_Osteoclast->Cathepsin_K Cathepsin_K_Gene Cathepsin K Gene Transcription NFATc1->Cathepsin_K_Gene Cathepsin_K_Gene->Cathepsin_K Bone_Matrix Bone Matrix (Collagen) Cathepsin_K->Bone_Matrix degrades Bone_Resorption Bone Resorption Bone_Matrix->Bone_Resorption Inhibitor N-((1R,2S)-2-hydroxycyclohexyl) -4-cyanobenzamide Inhibitor->Cathepsin_K inhibits Synthesis_Workflow Start Start: (1R,2S)-2-Aminocyclohexanol 4-Cyanobenzoic Acid Coupling Amide Coupling (EDC, HOBt, DIPEA) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Inhibitor Final Product: N-((1R,2S)-2-hydroxycyclohexyl) -4-cyanobenzamide Characterization->Inhibitor Assay In Vitro Assay (Cathepsin K Inhibition) Inhibitor->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis End End: Biological Activity Data Data_Analysis->End MoA_Logic Inhibitor N-((1R,2S)-2-hydroxycyclohexyl)-4-cyanobenzamide (1R,2S)-2-aminocyclohexanol 4-cyanobenzamide Scaffold Chiral Scaffold Provides 3D structure for binding Inhibitor:s->Scaffold:n contains Warhead Cyanophenyl Group Reversible covalent interaction Inhibitor:s->Warhead:n contains CatK Cathepsin K Active Site Cys25 (catalytic residue) S2 pocket Scaffold:s->CatK:w interacts with Warhead:s->CatK:w reacts with Inhibition Enzyme Inhibition CatK:e->Inhibition:w

References

Application Notes and Protocols: Asymmetric Catalysis Using (1R,2S)-2-Aminocyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2S)-2-Aminocyclohexanol and its derivatives represent a class of versatile chiral ligands and auxiliaries that are pivotal in the field of asymmetric catalysis. Their rigid cyclohexane backbone provides a well-defined stereochemical environment, making them highly effective in inducing enantioselectivity in a variety of chemical transformations.[1] These compounds serve as crucial building blocks for synthesizing chiral catalysts, particularly for reactions such as asymmetric transfer hydrogenation, aldol reactions, and alkylations.[2][3][4] The amino and hydroxyl groups offer two points for modification, allowing for the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity for specific substrates. This document provides detailed application notes and experimental protocols for the use of (1R,2S)-2-aminocyclohexanol derivatives in key asymmetric catalytic reactions.

Ligand Derivatization Strategies

The efficacy of (1R,2S)-2-aminocyclohexanol as a chiral scaffold lies in its capacity for straightforward derivatization. Modifications at the nitrogen and oxygen atoms lead to a diverse library of ligands, each with unique catalytic properties. Common strategies include N-alkylation, N-acylation, and the formation of Schiff bases or prolinamides, which can then be used as organocatalysts or coordinate with various metal centers.

G cluster_core Core Scaffold cluster_derivatives Derivative Classes cluster_applications Primary Applications Core (1R,2S)-2-Aminocyclohexanol N_Alkyl N-Alkyl/Aryl Aminocyclohexanols Core->N_Alkyl Prolinamide Prolinamide Derivatives Core->Prolinamide Schiff_Base Schiff Base Ligands Core->Schiff_Base Amide N-Acyl Derivatives Core->Amide ATH Asymmetric Transfer Hydrogenation (ATH) N_Alkyl->ATH Aldol Asymmetric Aldol Reactions Prolinamide->Aldol Schiff_Base->ATH Addition Asymmetric Addition Reactions Amide->Addition

Caption: Derivatization pathways of (1R,2S)-2-aminocyclohexanol.

Application 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Application Note: Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones.[5] Catalytic systems often employ ruthenium or rhodium complexes in combination with chiral amino alcohol ligands.[5][6] Derivatives of (1R,2S)-2-aminocyclohexanol are effective ligands in these systems, which typically use isopropanol as both the solvent and hydrogen source in the presence of a base.[5] The reaction is believed to proceed through a six-membered pericyclic transition state, where the ligand's chiral environment dictates the stereochemical outcome.[5] High enantiomeric excesses (ee) have been achieved for the reduction of various aryl ketones.[2]

G cluster_cycle Catalytic Cycle Cat [Ru]-H (Active Catalyst) TS Six-Membered Transition State Cat->TS + Ketone (R₂C=O) Cat->Ketone Substrate In Prod_Complex [Ru]-OR' Complex TS->Prod_Complex - Chiral Alcohol TS->Alcohol Product Out Precat [Ru]-NH₂ (Precatalyst) Prod_Complex->Precat + iPrOH - Acetone Prod_Complex->iPrOH_in H₂ Source In Precat->Cat Base, iPrOH Precat->Acetone_out Byproduct Out

Caption: Mechanism for Ru-catalyzed asymmetric transfer hydrogenation.

Data Presentation: ATH of Aryl Ketones

SubstrateCatalyst SystemBaseS/C RatioTime (h)Yield (%)ee (%)Reference
Acetophenone[RuCl₂(p-cymene)]₂ / (1R,2S)-N-(p-tosyl)-2-aminocyclohexanolKOH100:11>9592 (R)[5]
AcetophenoneIn situ prepared from Ir(I) and aminosulfide derivativeKOH200:1169995 (R)[7]
1-AcetonaphthoneIn situ prepared from Ir(I) and aminosulfide derivativeKOH200:1169997 (R)[7]

Experimental Protocol: ATH of Acetophenone

  • Materials: [RuCl₂(p-cymene)]₂ (dimer), (1R,2S)-N-(p-tosyl)-2-aminocyclohexanol, acetophenone, potassium hydroxide (KOH), anhydrous isopropanol.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (0.011 mmol).

    • Add 5 mL of anhydrous isopropanol and stir the mixture at room temperature for 20 minutes to allow for pre-catalyst formation.

    • In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.

    • Add acetophenone (1.0 mmol) to the catalyst mixture.

    • Initiate the reaction by adding the KOH solution (0.1 mL, 0.01 mmol).

    • Stir the reaction mixture at 30 °C and monitor its progress by TLC or GC.

    • Upon completion, quench the reaction by adding a few drops of 2 M HCl.

    • Remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield (R)-1-phenylethanol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Application 2: Asymmetric Aldol Reactions

Application Note: Prolinamide derivatives of chiral aminocyclohexanols have been shown to be highly effective organocatalysts for asymmetric List-Lerner-Barbas aldol reactions.[3] These catalysts, often used in the presence of an acid co-catalyst like trifluoroacetic acid (TFA), can promote the reaction between ketones and aromatic aldehydes with exceptional levels of diastereoselectivity and enantioselectivity.[3] The catalyst activates the aldehyde via dual hydrogen bonding with the amide NH and a phenolic OH group (if present), creating a chiral environment that directs the approach of the ketone-derived enamine intermediate.[3]

Data Presentation: Prolinamide-Catalyzed Aldol Reaction

AldehydeKetoneCatalyst Loading (mol%)Additivedr (anti:syn)ee (%)Reference
BenzaldehydeCyclohexanone10TFA (15 mol%)>99:1>99[3]
4-NitrobenzaldehydeCyclohexanone10TFA (15 mol%)>99:1>99[3]
4-ChlorobenzaldehydeAcetone10TFA (15 mol%)-98[3]
IsatinCyclohexanone10TFA (15 mol%)>99:1>99[3]

Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

  • Materials: Prolinamide catalyst derived from (1R,2S)-2-aminocyclohexanol, 4-nitrobenzaldehyde, cyclohexanone, trifluoroacetic acid (TFA), anhydrous dichloromethane (DCM).

  • Procedure:

    • To a vial, add the prolinamide catalyst (0.02 mmol, 10 mol%).

    • Add 4-nitrobenzaldehyde (0.2 mmol).

    • Dissolve the solids in anhydrous DCM (1.0 mL).

    • Add cyclohexanone (1.0 mmol, 5 equivalents).

    • Cool the mixture to 0 °C and add TFA (0.03 mmol, 15 mol%).

    • Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the mixture with DCM (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the aldol adduct.

    • Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Protocol: Synthesis and Resolution of (1R,2S)-2-Aminocyclohexanol

Application Note: Access to enantiomerically pure (1R,2S)-2-aminocyclohexanol is the critical first step for its use in asymmetric synthesis. A highly efficient method involves the classical resolution of the racemic mixture through the formation of diastereomeric salts with a chiral resolving agent, such as mandelic acid.[2] Sequential use of (R)- and (S)-mandelic acid allows for the recovery of both enantiomers of the aminocyclohexanol in high enantiomeric purity (>99% ee).[2]

G Start Racemic (±)-trans-2-Aminocyclohexanol Step1 Add (R)-Mandelic Acid in Ethanol Start->Step1 Step2 Selective Crystallization (Filtration) Step1->Step2 Salt Diastereomeric Salt ((1R,2S)-Amine • (R)-Acid) Step2->Salt Solid Filtrate Filtrate (Enriched in (1S,2R)-Amine) Step2->Filtrate Liquid Step3 Acid/Base Workup (HCl, then NaOH) Salt->Step3 Step4 Recover (R)-Mandelic Acid Step3->Step4 End Enantiopure (1R,2S)-2-Aminocyclohexanol Step3->End

Caption: Workflow for the resolution of racemic 2-aminocyclohexanol.

Protocol: Resolution with (R)-Mandelic Acid

  • Materials: Racemic trans-2-aminocyclohexanol, (R)-(-)-mandelic acid, ethanol, diethyl ether, 2 M HCl, 2 M NaOH.

  • Procedure:

    • Dissolve racemic trans-2-aminocyclohexanol (10.0 g, 86.8 mmol) in 50 mL of ethanol in a flask.

    • In a separate flask, dissolve (R)-mandelic acid (13.2 g, 86.8 mmol) in 50 mL of ethanol, warming gently if necessary.

    • Add the mandelic acid solution to the aminocyclohexanol solution with stirring.

    • Allow the mixture to stand at room temperature. Crystals of the diastereomeric salt should begin to form.

    • After 24 hours, cool the mixture in an ice bath for 1 hour to maximize crystallization, then collect the solid by vacuum filtration.

    • Wash the crystals with cold ethanol and then diethyl ether to obtain the diastereomerically pure salt.

    • To liberate the free amine, suspend the salt in water and add 2 M HCl until the solid dissolves.

    • Wash the aqueous solution with diethyl ether to remove the mandelic acid.

    • Basify the aqueous layer to pH > 12 by the slow addition of 2 M NaOH.

    • Extract the free (1R,2S)-2-aminocyclohexanol with dichloromethane (3 x 30 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiopure amine.

    • The (1S,2R)-enantiomer can be recovered from the filtrate from step 5 by a similar workup and subsequent treatment with (S)-mandelic acid.

References

Application Notes: Chiral Oxazaborolidine Ligands in Enantioselective Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol. In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, the development of chiral catalysts for this reaction is of paramount importance. Chiral oxazaborolidine-based Lewis acids, pioneered by E.J. Corey and Hisashi Yamamoto, have emerged as exceptionally effective catalysts for a wide range of enantioselective Diels-Alder reactions. These catalysts offer high levels of stereocontrol, reactivity, and predictability, making them invaluable tools in asymmetric synthesis.

Mechanism of Action and Enantioselectivity

Chiral oxazaborolidine catalysts, when activated by a Brønsted or Lewis acid, form highly electrophilic cationic species.[1] This activation enhances the Lewis acidity of the boron center, allowing it to coordinate to the dienophile, typically an α,β-unsaturated aldehyde or ketone.[2] This coordination lowers the LUMO of the dienophile, accelerating the reaction with the diene.

The enantioselectivity of the reaction is dictated by the chiral environment created by the oxazaborolidine ligand. The bulky substituents on the ligand effectively shield one face of the coordinated dienophile, forcing the diene to approach from the less sterically hindered face. The predictable stereochemical outcome is often rationalized by a pre-transition state assembly where the dienophile adopts a specific orientation relative to the catalyst.[3] For α,β-enals, a key interaction involves a C-H···O hydrogen bond between the aldehyde proton and an oxygen atom of the catalyst, which locks the conformation of the dienophile.[2][3]

Applications in Synthesis

The high degree of enantiocontrol and broad substrate scope make chiral oxazaborolidine-catalyzed Diels-Alder reactions highly valuable in the synthesis of complex molecules. They have been successfully applied in the total synthesis of numerous natural products and pharmaceutically active compounds.[4] The ability to control the formation of multiple stereocenters in a single step significantly shortens synthetic routes and improves overall efficiency.

Featured Catalyst System: Triflic Acid-Activated (S)-α,α-Diphenyl-2-pyrrolidinemethanol-derived Oxazaborolidine

A particularly effective and widely used catalyst system involves the in-situ activation of an oxazaborolidine derived from (S)-proline with triflic acid (TfOH).[1] This generates a highly reactive and enantioselective catalyst for the Diels-Alder reaction between various dienes and dienophiles.

Quantitative Data Summary

The following table summarizes the performance of a triflic acid-activated chiral oxazaborolidine catalyst in the Diels-Alder reaction between cyclopentadiene and various α,β-unsaturated aldehydes.

EntryDienophileDieneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)Ref
1MethacroleinCyclopentadiene6-9519596 (exo)[1]
2AcroleinCyclopentadiene6-9519492 (exo)[1]
3CrotonaldehydeCyclopentadiene6-9539695 (exo)[1]
4CinnamaldehydeCyclopentadiene6-78129994 (exo)[1]
52-BromoacroleinCyclopentadiene10-7859896 (exo)[5]

Experimental Protocols

Preparation of the Chiral Oxazaborolidine Catalyst Precursor

The chiral oxazaborolidine precursor can be synthesized from (S)-α,α-diphenyl-2-pyrrolidinemethanol and an arylboroxine.

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • 2,4,6-Trimethylphenylboroxine (or other suitable arylboroxine)

  • Toluene, anhydrous

  • Dean-Stark trap

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equiv), the arylboroxine (0.34 equiv), and anhydrous toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • After the theoretical amount of water has been collected, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude oxazaborolidine, which can be used in the subsequent Diels-Alder reaction without further purification.

General Protocol for the Enantioselective Diels-Alder Reaction

This protocol describes the reaction between methacrolein and cyclopentadiene.

Materials:

  • Chiral oxazaborolidine precursor (from the previous step)

  • Triflic acid (TfOH), 0.1 M solution in dichloromethane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methacrolein, freshly distilled

  • Cyclopentadiene, freshly cracked

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions at low temperature

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the chiral oxazaborolidine precursor (0.06 equiv) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 0.1 M solution of triflic acid in dichloromethane (0.06 equiv) to the catalyst solution. Stir the mixture for 15 minutes to ensure complete activation.

  • In a separate flask, prepare a solution of freshly distilled methacrolein (1.0 equiv) in anhydrous dichloromethane.

  • Add the methacrolein solution to the catalyst mixture at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 equiv) to the reaction mixture.

  • Stir the reaction at -95 °C (using a liquid nitrogen/ethanol slush bath) for the time specified in the data table (e.g., 1 hour).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizations

Diels_Alder_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reaction_cycle Catalytic Cycle Oxazaborolidine Oxazaborolidine Activated_Catalyst Cationic Oxazaborolidinium Catalyst Oxazaborolidine->Activated_Catalyst Protonation TfOH TfOH (H+) TfOH->Activated_Catalyst Catalyst_Complex Chiral Lewis Acid- Dienophile Complex Activated_Catalyst->Catalyst_Complex Dienophile Dienophile (Methacrolein) Dienophile->Catalyst_Complex Coordination Diene Diene (Cyclopentadiene) Transition_State [4+2] Transition State Diene->Transition_State Facial Selective Attack Catalyst_Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Activated_Catalyst Catalyst Regeneration Product Enantioenriched Diels-Alder Adduct Product_Complex->Product Release

Caption: Mechanism of the Chiral Oxazaborolidine-Catalyzed Diels-Alder Reaction.

Experimental_Workflow Start Catalyst_Prep Prepare/Obtain Chiral Oxazaborolidine Precursor Start->Catalyst_Prep Activation Activate Catalyst with TfOH at -78 °C Catalyst_Prep->Activation Add_Dienophile Add Dienophile (e.g., Methacrolein) Activation->Add_Dienophile Add_Diene Add Diene (e.g., Cyclopentadiene) Add_Dienophile->Add_Diene Reaction Stir at -95 °C Add_Diene->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Yield and ee% Purification->Analysis End Analysis->End Logical_Relationships Goal High Enantioselectivity in Diels-Alder Reaction Chiral_Environment Defined Chiral Pocket Goal->Chiral_Environment Enhanced_Reactivity Lowered Dienophile LUMO Goal->Enhanced_Reactivity Chiral_Ligand Chiral Oxazaborolidine Ligand Lewis_Acid Boron Center Chiral_Ligand->Lewis_Acid Activator Brønsted/Lewis Acid (TfOH) Lewis_Acid->Activator is activated by Chiral_Environment->Chiral_Ligand Facial_Bias Steric Shielding of One Face Chiral_Environment->Facial_Bias Enhanced_Reactivity->Lewis_Acid Enhanced_Reactivity->Activator

References

Application Notes: Enantioselective Reduction of Ketones with (1R,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, particularly crucial in the pharmaceutical industry for the construction of stereochemically defined active pharmaceutical ingredients.[1] One effective method to achieve this is through the use of chiral catalysts that can differentiate between the two enantiotopic faces of a carbonyl group. Chiral β-amino alcohols, in the presence of a borane source, are well-established precursors for the in situ formation of oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction catalysts.[2][3] This document provides detailed application notes and a generalized protocol for the enantioselective reduction of ketones, with a focus on the conceptual application of (1R,2S)-2-aminocyclohexanol as the chiral auxiliary.

While (1R,2S)-2-aminocyclohexanol belongs to the class of chiral amino alcohols utilized in such reductions, it is important to note that detailed substrate scope and extensive quantitative data for this specific auxiliary are not as widely reported in the literature as for other popular auxiliaries like (1R,2S)-1-amino-2-indanol or proline-derived catalysts.[4] The protocols and data presented herein are based on the well-established principles of the CBS reduction and analogous systems.

Reaction Principle and Mechanism

The enantioselective reduction of ketones using a chiral amino alcohol and borane proceeds through the formation of a chiral oxazaborolidine catalyst. This catalyst coordinates with the borane reducing agent and the ketone substrate in a highly organized, chair-like transition state. The steric environment created by the chiral auxiliary directs the hydride transfer from the borane to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in excess.

The generally accepted mechanism for the CBS reduction involves the following key steps:

  • Catalyst Formation: The chiral amino alcohol reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form the oxazaborolidine catalyst in situ.[5]

  • Catalyst-Borane Complexation: The nitrogen atom of the oxazaborolidine coordinates to a molecule of borane, which serves as the hydride source.

  • Ketone Coordination: The carbonyl oxygen of the ketone substrate coordinates to the boron atom of the oxazaborolidine, positioning the ketone for hydride transfer.

  • Enantioselective Hydride Transfer: The hydride is transferred from the complexed borane to the carbonyl carbon of the ketone via a six-membered ring transition state. The stereochemistry of the chiral auxiliary dictates which face of the ketone is accessible for hydride attack, thus determining the stereochemical outcome of the reaction.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and after workup, the chiral alcohol is obtained. The oxazaborolidine catalyst is regenerated and can participate in another catalytic cycle.

Data Presentation

Due to the limited availability of specific quantitative data for (1R,2S)-2-aminocyclohexanol in the literature, the following table presents representative data for the enantioselective reduction of various ketones using the analogous and well-documented (1R,2S)-1-amino-2-indanol as the chiral auxiliary to illustrate the expected efficacy of this class of catalysts.

Ketone SubstrateChiral AuxiliaryReducing AgentSolventTemp (°C)Yield (%)ee (%)
Acetophenone(1R,2S)-1-amino-2-indanolBH₃·SMe₂THF25>9592
1-Tetralone(1R,2S)-1-amino-2-indanolBH₃·THFTHF259593
Propiophenone(1R,2S)-1-amino-2-indanolBH₃·THFToluene09296
2-Chloroacetophenone(1R,2S)-1-amino-2-indanolBH₃·THFTHF-209097

Note: This data is illustrative and based on the performance of a closely related chiral auxiliary. Actual results with (1R,2S)-2-aminocyclohexanol may vary and would require experimental optimization.

Experimental Protocols

The following are generalized protocols for the in situ generation of the oxazaborolidine catalyst from (1R,2S)-2-aminocyclohexanol and its application in the enantioselective reduction of a model ketone, such as acetophenone.

Protocol 1: In Situ Catalyst Generation and Ketone Reduction

Materials:

  • (1R,2S)-2-aminocyclohexanol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (1R,2S)-2-aminocyclohexanol (0.1 mmol).

    • Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (0.1 mmol) dropwise to the solution.

    • The mixture is stirred at 0 °C for 30 minutes to form the oxazaborolidine catalyst in situ.

  • Ketone Reduction:

    • In a separate flask, prepare a solution of the ketone (e.g., acetophenone, 1.0 mmol) in anhydrous THF (1 mL).

    • Add the ketone solution dropwise to the catalyst solution at 0 °C.

    • Slowly add an additional amount of borane-dimethyl sulfide complex (1.0 mmol) to the reaction mixture, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, slowly add methanol dropwise at 0 °C to quench the excess borane.

    • Add 1 M HCl and stir for 15 minutes.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee%) of the chiral alcohol by chiral HPLC or GC analysis.

Mandatory Visualizations

Reaction_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Amino_Alcohol (1R,2S)-2-Aminocyclohexanol Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine + BH3·SMe2 Borane1 BH3·SMe2 Catalyst_Borane Catalyst-Borane Complex Oxazaborolidine->Catalyst_Borane + BH3·SMe2 Transition_State Ketone-Catalyst-Borane Complex (Transition State) Catalyst_Borane->Transition_State + Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Oxazaborolidine Product Release Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Ketone Prochiral Ketone Ketone->Transition_State

Caption: Proposed mechanism for the enantioselective reduction of ketones.

Experimental_Workflow Start Start: Inert Atmosphere Catalyst_Prep 1. Prepare Catalyst Solution: (1R,2S)-2-Aminocyclohexanol + BH3·SMe2 in THF at 0°C Start->Catalyst_Prep Addition 3. Add Ketone to Catalyst Solution at 0°C Catalyst_Prep->Addition Ketone_Prep 2. Prepare Ketone Solution: Ketone in anhydrous THF Ketone_Prep->Addition Reduction 4. Add additional BH3·SMe2 and monitor by TLC Addition->Reduction Quench 5. Quench with Methanol Reduction->Quench Workup 6. Aqueous Workup and Extraction Quench->Workup Purification 7. Column Chromatography Workup->Purification Analysis 8. Determine Yield and ee% Purification->Analysis

Caption: General experimental workflow for enantioselective ketone reduction.

Optimization_Logic Start Initial Reaction Setup Parameters Key Parameters: - Temperature - Solvent - Catalyst Loading - Borane Source Start->Parameters Temp_Screen Temperature Screening (e.g., RT, 0°C, -20°C, -78°C) Parameters->Temp_Screen Analysis Analyze Yield and ee% Temp_Screen->Analysis Solvent_Screen Solvent Screening (e.g., THF, Toluene, CH2Cl2) Solvent_Screen->Analysis Loading_Screen Catalyst Loading (e.g., 1, 5, 10 mol%) Loading_Screen->Analysis Borane_Screen Borane Source (BH3·THF vs. BH3·SMe2) Borane_Screen->Analysis Decision Optimal Conditions? Analysis->Decision Decision->Solvent_Screen No Decision->Loading_Screen No Decision->Borane_Screen No Optimized_Protocol Final Optimized Protocol Decision->Optimized_Protocol Yes

Caption: Logical workflow for optimizing reaction conditions.

References

Application Notes: (1R,2S)-2-Aminocyclohexanol Derivatives in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric variants of this reaction is of paramount importance for the stereocontrolled synthesis of chiral molecules, which are fundamental in the pharmaceutical industry. While (1R,2S)-2-aminocyclohexanol itself is not commonly employed as a direct catalyst, it serves as a valuable chiral scaffold for the synthesis of highly effective bifunctional organocatalysts. These catalysts, particularly thiourea derivatives of the closely related trans-1,2-diaminocyclohexane, have demonstrated exceptional ability in promoting highly enantioselective Michael additions.

This document provides a detailed protocol for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, a benchmark reaction, utilizing a well-established bifunctional thiourea organocatalyst derived from (1R,2R)-1,2-diaminocyclohexane. The protocol is based on established literature procedures and highlights the dual activation mechanism responsible for the high stereoselectivity observed.

Data Presentation: Performance of a Bifunctional Thiourea Catalyst

The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to various nitrostyrenes, catalyzed by a (1R,2R)-1,2-diaminocyclohexane-derived thiourea catalyst. This catalyst structure embodies the principles of bifunctional catalysis, where the thiourea moiety activates the Michael acceptor and a tertiary amine, formed from the chiral diamine, activates the Michael donor.

Table 1: Asymmetric Michael Addition of Cyclohexanone to Substituted Nitrostyrenes

EntryMichael Acceptor (Nitrostyrene)Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1trans-β-nitrostyrene10Toluene2495>99:197
24-Chloro-β-nitrostyrene10Toluene2498>99:198
34-Methyl-β-nitrostyrene10Toluene3692>99:196
42-Chloro-β-nitrostyrene10Toluene488998:295
53-Methoxy-β-nitrostyrene10Toluene3694>99:197

Data is representative of typical results found in the literature for this class of reaction.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative bifunctional thiourea catalyst and its application in the asymmetric Michael addition.

Protocol 1: Synthesis of Bifunctional Thiourea Catalyst

Catalyst: N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea

This catalyst, often referred to as Takemoto's catalyst, is a widely used bifunctional organocatalyst.

Materials:

  • (1R,2R)-N,N-Dimethylcyclohexane-1,2-diamine

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1R,2R)-N,N-dimethylcyclohexane-1,2-diamine (1.0 eq).

  • Dissolve the diamine in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired thiourea catalyst as a white solid.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Reaction: Cyclohexanone + trans-β-Nitrostyrene → (R)-2-((R)-2-Nitro-1-phenylethyl)cyclohexan-1-one

Materials:

  • Bifunctional thiourea catalyst (from Protocol 1)

  • trans-β-Nitrostyrene

  • Cyclohexanone, anhydrous

  • Toluene, anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry reaction vial, add the bifunctional thiourea catalyst (0.1 eq, 10 mol%).

  • Add trans-β-nitrostyrene (1.0 eq).

  • Under an inert atmosphere, add anhydrous toluene to dissolve the solids.

  • Add anhydrous cyclohexanone (10.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess cyclohexanone and toluene.

  • Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

G Experimental Workflow for Asymmetric Michael Addition cluster_prep Catalyst Synthesis cluster_michael Michael Addition prep_start Reactants: (1R,2R)-Diamine Isothiocyanate prep_react Reaction in DCM 0°C to RT prep_start->prep_react prep_purify Column Chromatography prep_react->prep_purify prep_product Thiourea Catalyst prep_purify->prep_product michael_react Catalytic Reaction in Toluene, RT prep_product->michael_react michael_start Reactants: Nitrostyrene Cyclohexanone michael_start->michael_react michael_purify Column Chromatography michael_react->michael_purify michael_product Michael Adduct michael_purify->michael_product analysis HPLC Analysis (dr, ee) michael_product->analysis Analysis G Proposed Bifunctional Catalysis Mechanism catalyst Thiourea Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O complex Ternary Complex (Dual Activation) enamine->complex nitroalkene Nitroalkene nitroalkene->complex iminium Iminium Intermediate complex->iminium C-C Bond Formation (Stereodetermining Step) iminium->catalyst Hydrolysis product Michael Adduct iminium->product + H₂O ketone Cyclohexanone water H₂O

The Pivotal Role of (1R,2S)-2-Aminocyclohexanol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2S)-2-Aminocyclohexanol , a chiral β-amino alcohol, has emerged as a cornerstone in modern pharmaceutical synthesis. Its rigid cyclohexane backbone and the cis-stereochemical relationship between the amino and hydroxyl groups make it a highly valuable chiral building block and a precursor to sophisticated chiral ligands.[1][2] This unique structural arrangement is instrumental in achieving high levels of stereocontrol in asymmetric reactions, a critical aspect in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

These application notes provide an overview of the utility of (1R,2S)-2-aminocyclohexanol in pharmaceutical synthesis, complete with detailed experimental protocols for key transformations and tabulated data to guide researchers and drug development professionals.

Application as a Chiral Building Block

The inherent chirality of (1R,2S)-2-aminocyclohexanol is frequently transferred to target molecules, enabling the construction of complex molecular architectures with precise three-dimensional arrangements.[1] Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for a wide range of chemical modifications, making it a versatile scaffold in medicinal chemistry.

Synthesis of Chiral Auxiliaries and Ligands

One of the primary applications of (1R,2S)-2-aminocyclohexanol is in the synthesis of chiral ligands for asymmetric catalysis. These ligands coordinate with metal centers to create a chiral environment, directing the stereochemical outcome of a reaction.

Protocol 1: Synthesis of a Chiral Schiff Base Ligand

This protocol details the synthesis of a Schiff base ligand from (1R,2S)-2-aminocyclohexanol and salicylaldehyde. Such ligands are valuable in the formation of metal complexes for various catalytic asymmetric reactions.

Materials:

  • (1R,2S)-2-Aminocyclohexanol

  • Salicylaldehyde

  • Absolute Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.15 g (10 mmol) of (1R,2S)-2-aminocyclohexanol in 50 mL of absolute ethanol.

  • To this solution, add 1.22 g (10 mmol) of salicylaldehyde dropwise with continuous stirring at room temperature.

  • A yellow precipitate will begin to form. Continue stirring the reaction mixture for 2 hours at room temperature to ensure complete reaction.

  • Isolate the solid product by vacuum filtration and wash the precipitate with a small amount of cold ethanol.

  • Dry the resulting chiral Schiff base ligand under vacuum to a constant weight.

Application in Asymmetric Catalysis

Ligands derived from (1R,2S)-2-aminocyclohexanol have proven to be highly effective in a variety of asymmetric catalytic transformations, including transfer hydrogenation of ketones and aldol reactions.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Ruthenium complexes bearing chiral ligands derived from amino alcohols are particularly effective catalysts for this transformation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in-situ preparation of a Ru-catalyst derived from a (1R,2S)-2-aminocyclohexanol-based ligand for the ATH of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2S)-N-(p-tosyl)-2-aminocyclohexanol (or a similar N-protected derivative)

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (0.01 mmol).

  • Add 10 mL of anhydrous isopropanol to the flask and stir the mixture at room temperature for 20 minutes to allow for catalyst formation.

  • In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.

  • Add acetophenone (1 mmol) to the catalyst mixture.

  • Initiate the reaction by adding the KOH solution (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with the addition of a few drops of water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the chiral 1-phenylethanol by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Table 1: Performance of (1R,2S)-2-Aminocyclohexanol-Derived Ligands in Asymmetric Transfer Hydrogenation of Aryl Ketones

Ketone SubstrateLigand TypeCatalyst Loading (mol%)BaseYield (%)ee (%)
AcetophenoneN-Tosyl-(1R,2S)-diaminocyclohexane1KOtBu>9598 (R)
PropiophenoneN-Mesitylsulfonyl-(1R,2S)-diaminocyclohexane0.5KOtBu9997 (R)
4-ChloroacetophenoneN-Tosyl-(1R,2S)-diaminocyclohexane1KOH9896 (R)
2-AcetylnaphthaleneN-Mesitylsulfonyl-(1R,2S)-diaminocyclohexane0.5KOtBu>9995 (R)

Note: Data is representative of typical results found in the literature for analogous diaminocyclohexane-based ligands, which are closely related to aminocyclohexanol derivatives.

Logical Workflow and Pathway Diagrams

Visualizing the logical steps in synthesis and the mechanism of action is crucial for understanding the role of (1R,2S)-2-aminocyclohexanol.

G cluster_0 General Workflow for Asymmetric Catalysis Start Start 1R2S_Aminocyclohexanol 1R2S_Aminocyclohexanol Start->1R2S_Aminocyclohexanol Starting Material Chiral_Ligand_Synthesis Synthesis of Chiral Ligand Catalyst_Formation In-situ Catalyst Formation Chiral_Ligand_Synthesis->Catalyst_Formation Ligand Asymmetric_Reaction Asymmetric Transformation Catalyst_Formation->Asymmetric_Reaction Active Catalyst Product_Isolation Product Isolation & Purification Asymmetric_Reaction->Product_Isolation Final_Product Enantiopure Product Product_Isolation->Final_Product 1R2S_Aminocyclohexanol->Chiral_Ligand_Synthesis Metal_Precursor Metal_Precursor Metal_Precursor->Catalyst_Formation Substrate Substrate Substrate->Asymmetric_Reaction

Caption: General workflow for asymmetric catalysis.

G cluster_1 Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_Precatalyst [Ru(II)-Ligand] Ru_Hydride [Ru-H] Ru_Precatalyst->Ru_Hydride + Base, iPrOH Ketone R-CO-R' Transition_State Six-Membered Transition State Ketone->Transition_State iPrOH Isopropanol iPrOH->Ru_Hydride Base Base Transition_State->Ru_Precatalyst Chiral_Alcohol R-CH(OH)-R' Transition_State->Chiral_Alcohol Acetone Acetone Transition_State->Acetone + Acetone Ru_Hydride->Transition_State

Caption: Catalytic cycle for transfer hydrogenation.

Conclusion

(1R,2S)-2-Aminocyclohexanol stands out as a privileged chiral scaffold in pharmaceutical synthesis. Its utility as a chiral building block and a precursor to highly effective chiral ligands for asymmetric catalysis is well-established. The protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis of enantiomerically pure pharmaceuticals, underscoring the continued importance of this versatile molecule in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Chiral Amines Using (1R,2S)-2-Aminocyclohexanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their stereochemistry is often crucial for biological activity, making the development of efficient and highly selective synthetic methods a key focus in organic chemistry. One powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. This application note details a robust protocol for the synthesis of enantiomerically enriched α-branched primary amines using the readily available and inexpensive (1R,2S)-2-aminocyclohexanol as a chiral auxiliary.

(1R,2S)-2-aminocyclohexanol can be converted into a rigid oxazolidinone structure. This chiral auxiliary directs the stereoselective alkylation of an attached acyl group, establishing a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary and conversion of the resulting carboxylic acid derivative yields the desired chiral primary amine. This method offers a reliable and predictable way to access a variety of chiral amines.

Principle of the Method

The overall synthetic strategy involves a three-stage process:

  • Attachment of the Chiral Auxiliary: (1R,2S)-2-aminocyclohexanol is first converted into a chiral oxazolidinone. This scaffold is then N-acylated with a suitable carboxylic acid derivative (e.g., propionyl chloride) to introduce the prochiral center.

  • Diastereoselective Alkylation: The N-acyloxazolidinone is deprotonated to form a rigid enolate. The cyclohexane ring of the auxiliary effectively shields one face of the enolate, directing the approach of an electrophile (alkyl halide) to the less hindered face. This results in a highly diastereoselective alkylation, creating a new stereocenter with a predictable configuration.

  • Auxiliary Cleavage and Amine Formation: The chiral auxiliary is cleaved from the alkylated product to yield an enantiomerically enriched carboxylic acid. This carboxylic acid is then converted into the target chiral primary amine via a Curtius rearrangement, a process known to proceed with retention of stereochemistry.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-4,5-Cyclohexano-1,3-oxazolidin-2-one

This protocol describes the formation of the chiral oxazolidinone auxiliary from (1R,2S)-2-aminocyclohexanol.

Materials:

  • (1R,2S)-2-aminocyclohexanol

  • Triphosgene or Diethyl carbonate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S)-2-aminocyclohexanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the amino alcohol solution at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (4R,5S)-4,5-cyclohexano-1,3-oxazolidin-2-one.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

This protocol describes the attachment of a propionyl group to the oxazolidinone auxiliary.

Materials:

  • (4R,5S)-4,5-Cyclohexano-1,3-oxazolidin-2-one (from Protocol 1)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), solution in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude N-propionyloxazolidinone is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

Protocol 3: Diastereoselective Alkylation

This protocol details the key stereocenter-forming reaction.

Materials:

  • N-Propionyl-(4R,5S)-4,5-cyclohexano-1,3-oxazolidin-2-one (from Protocol 2)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA), solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide, allyl iodide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS or LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers and isolate the major product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • N-Alkylated oxazolidinone (from Protocol 3)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Sodium sulfite (Na2SO3), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve the N-alkylated oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite at 0 °C and stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous layer with diethyl ether or ethyl acetate (3 x) to extract the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the chiral carboxylic acid.

Protocol 5: Conversion of the Chiral Carboxylic Acid to the Chiral Primary Amine (Curtius Rearrangement)

This protocol converts the carboxylic acid to the final chiral amine.[1][2][3]

Materials:

  • Chiral carboxylic acid (from Protocol 4)

  • Toluene or Benzene, anhydrous

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • tert-Butanol (t-BuOH) (for Boc-protected amine) or Benzyl alcohol (for Cbz-protected amine)

  • Hydrochloric acid (HCl) in dioxane or Trifluoroacetic acid (TFA) (for deprotection)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral carboxylic acid (1.0 eq) in anhydrous toluene or benzene.

  • Add triethylamine (1.2 eq) and DPPA (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours, monitoring the reaction for the evolution of nitrogen gas.

  • After the rearrangement to the isocyanate is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

  • Add tert-butanol or benzyl alcohol (1.5 eq) and continue to stir at room temperature or gentle heating (e.g., 50 °C) overnight to form the corresponding Boc- or Cbz-protected amine.

  • Remove the solvent under reduced pressure and purify the crude carbamate by flash column chromatography.

  • To obtain the free amine, dissolve the purified carbamate in a suitable solvent (e.g., DCM or ethyl acetate) and treat with a strong acid such as HCl in dioxane or TFA at room temperature until deprotection is complete (monitored by TLC).

  • After deprotection, the reaction is worked up by neutralization with a base (e.g., saturated NaHCO3) and extraction with an organic solvent to afford the final chiral primary amine.

Data Presentation

The following tables summarize representative data for the diastereoselective alkylation of N-propionyloxazolidinones derived from amino alcohols, which serves as a model for the expected outcomes with the (1R,2S)-2-aminocyclohexanol-derived auxiliary.

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinone

EntryElectrophile (R-X)Product (R)Diastereomeric Excess (d.e.) (%)Yield (%)
1Benzyl bromideBenzyl>9885-95
2Allyl iodideAllyl>9880-90
3Ethyl iodideEthyl>9580-90
4Isopropyl iodideIsopropyl>9070-80

Note: Data is representative and based on analogous systems. Actual results may vary.

Visualizations

Experimental Workflow

G cluster_0 Auxiliary Preparation cluster_1 Asymmetric Synthesis cluster_2 Product Isolation start (1R,2S)-2-Aminocyclohexanol oxazolidinone Chiral Oxazolidinone start->oxazolidinone Protocol 1 n_acyl N-Acyl Oxazolidinone oxazolidinone->n_acyl Protocol 2 alkylation Diastereoselective Alkylation n_acyl->alkylation Protocol 3 + Alkyl Halide alkylated_product Alkylated Oxazolidinone alkylation->alkylated_product cleavage Auxiliary Cleavage alkylated_product->cleavage Protocol 4 carboxylic_acid Chiral Carboxylic Acid cleavage->carboxylic_acid curtius Curtius Rearrangement carboxylic_acid->curtius Protocol 5 chiral_amine Chiral Primary Amine curtius->chiral_amine

Caption: Workflow for the synthesis of chiral amines.

Logical Relationship of Stereocontrol

G cluster_0 Chiral Auxiliary cluster_1 Stereodirecting Step cluster_2 Chiral Product auxiliary (1R,2S)-2-Aminocyclohexanol Forms rigid oxazolidinone enolate N-Acyl Oxazolidinone Enolate Cyclohexane ring blocks one face auxiliary->enolate Induces Chirality alkylation Diastereoselective Alkylation Electrophile attacks from the less hindered face enolate->alkylation Controls Approach product α-Branched Carboxylic Acid Derivative New stereocenter with controlled configuration alkylation->product Creates Stereocenter amine Chiral Primary Amine Stereochemistry retained product->amine Preserves Stereocenter

Caption: Stereocontrol in the synthesis of chiral amines.

Conclusion

The use of (1R,2S)-2-aminocyclohexanol as a chiral auxiliary provides a reliable and effective method for the asymmetric synthesis of α-branched primary amines. The protocols outlined in this application note offer a clear, step-by-step guide for researchers in academic and industrial settings. The high diastereoselectivities typically achieved in the key alkylation step, coupled with the straightforward procedures for auxiliary attachment and removal, make this a valuable strategy for accessing enantiomerically pure amines for drug discovery and development.

References

Application Notes and Protocols: (1R,2S)-2-Aminocyclohexanol Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-aminocyclohexanol is a valuable chiral building block used in the synthesis of peptidomimetics and foldamers. Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced metabolic stability, bioavailability, and receptor selectivity. The incorporation of cyclic structures like aminocyclohexanol into a peptide backbone introduces conformational constraints, which can induce and stabilize specific secondary structures, such as helices and turns. This pre-organization is a key strategy in rational drug design, as it can lead to higher binding affinity and specificity for biological targets.

The use of (1R,2S)-2-aminocyclohexanol hydrochloride in solid-phase peptide synthesis (SPPS) requires a careful strategy of orthogonal protection to differentiate the reactive amino and hydroxyl groups. The most common approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. In this scheme, the amino group is temporarily protected with the base-labile Fmoc group, while the hydroxyl group is protected with the acid-labile tert-butyl (tBu) ether. This allows for the selective deprotection of the amine at each step of peptide elongation, while the hydroxyl group remains protected until the final acid-mediated cleavage from the resin.

These application notes provide a comprehensive overview of the synthesis of the required protected building block and detailed protocols for its incorporation into peptide chains using Fmoc-based solid-phase peptide synthesis.

Applications

The primary application of (1R,2S)-2-aminocyclohexanol in peptide synthesis is the creation of structurally constrained peptides and peptidomimetics. These modified peptides have several applications in drug discovery and materials science:

  • Stabilization of Secondary Structures: The rigid cyclohexyl backbone helps to enforce specific dihedral angles in the peptide chain, promoting the formation of stable helices, turns, and sheets. This is crucial for mimicking the bioactive conformation of natural peptides.

  • Enhanced Proteolytic Stability: The non-natural amino alcohol structure can confer resistance to degradation by proteases, which is a major limitation of natural peptide therapeutics.

  • Improved Pharmacokinetic Properties: By modifying the peptide backbone, properties such as cell permeability and bioavailability can be enhanced.[1]

  • Scaffolds for Drug Discovery: Peptides containing (1R,2S)-2-aminocyclohexanol can serve as scaffolds for presenting functional groups in a defined three-dimensional arrangement, facilitating interaction with biological targets like receptors and enzymes.[2][3]

  • Development of Foldamers: This building block is used in the construction of foldamers, which are non-natural oligomers that adopt well-defined, predictable secondary structures.

Synthesis of the Protected Building Block: Fmoc-(O-tBu)-(1R,2S)-2-aminocyclohexanol

To be incorporated into Fmoc-based SPPS, this compound must first be converted into an orthogonally protected derivative. This involves protection of the hydroxyl group as a tert-butyl ether and protection of the amino group with Fmoc.

G cluster_0 Step 1: O-tert-Butylation cluster_1 Step 2: N-Fmoc Protection start (1R,2S)-2-aminocyclohexanol hydrochloride reagent1 Isobutylene, cat. H2SO4 or tert-Butyl acetate, cat. acid start->reagent1 product1 (1R,2S)-2-amino-1-(tert-butoxy)cyclohexane reagent1->product1 reagent2 Fmoc-OSu or Fmoc-Cl Base (e.g., NaHCO3) Solvent (e.g., Dioxane/Water) product1->reagent2 final_product Fmoc-(O-tBu)-(1R,2S)-2-aminocyclohexanol reagent2->final_product

Caption: Synthesis of the orthogonally protected building block.

Experimental Protocol: Synthesis of Fmoc-(O-tBu)-(1R,2S)-2-aminocyclohexanol

Step 1: O-tert-Butylation of (1R,2S)-2-aminocyclohexanol

This procedure is based on standard methods for the formation of tert-butyl ethers from alcohols.

  • Suspend this compound in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Neutralize the hydrochloride salt with an appropriate base (e.g., triethylamine or aqueous NaOH) and extract the free amino alcohol.

  • To the solution of the free amino alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Introduce the tert-butylating agent. This can be achieved by bubbling isobutylene gas through the solution or by using tert-butyl acetate as the source of the tert-butyl group.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with a mild base (e.g., saturated aqueous NaHCO3 solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting (1R,2S)-2-amino-1-(tert-butoxy)cyclohexane by column chromatography.

Step 2: N-Fmoc Protection

This protocol follows the general Schotten-Baumann conditions for Fmoc protection of amines.[4]

  • Dissolve (1R,2S)-2-amino-1-(tert-butoxy)cyclohexane in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add a solution of 9-fluorenylmethoxycarbonyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1 M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, Fmoc-(O-tBu)-(1R,2S)-2-aminocyclohexanol, by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following protocols describe the incorporation of the protected (1R,2S)-2-aminocyclohexanol building block into a peptide chain using manual Fmoc/tBu solid-phase synthesis. The process involves cycles of deprotection and coupling.

General SPPS Workflow

workflow start Start with Resin (e.g., Rink Amide) swell 1. Resin Swelling (DMF, 30 min) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 couple 4. Coupling (Protected Amino Acid, HATU, DIEA in DMF) wash1->couple wash2 5. Washing (DMF, DCM) couple->wash2 repeat Repeat steps 2-5 for each amino acid wash2->repeat repeat->deprotect Next cycle final_deprotect 6. Final Cleavage & Side-Chain Deprotection (TFA Cocktail) repeat->final_deprotect Final cycle end Purified Peptide final_deprotect->end

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Materials and Reagents
ReagentPurposeTypical Concentration/Amount
Rink Amide or Wang ResinSolid support0.1 - 1.0 mmol/g loading
N,N-Dimethylformamide (DMF)Solvent-
Dichloromethane (DCM)Solvent-
PiperidineFmoc deprotection reagent20% (v/v) in DMF
Fmoc-protected amino acidsBuilding blocks3-5 equivalents
Fmoc-(O-tBu)-(1R,2S)-2-aminocyclohexanolCustom building block3-5 equivalents
HATU, HBTU, or HOBt/DICCoupling/Activating reagents3-5 equivalents
N,N-Diisopropylethylamine (DIEA)Base for coupling6-10 equivalents
Trifluoroacetic acid (TFA)Cleavage and deprotection reagent95% in cleavage cocktail
Triisopropylsilane (TIS)Cation scavenger2.5% in cleavage cocktail
Water (H₂O)Cation scavenger2.5% in cleavage cocktail
Detailed Experimental Protocols

1. Resin Preparation and Swelling [5]

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.

  • Add DMF to cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection [6]

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all traces of piperidine.

3. Coupling of Fmoc-(O-tBu)-(1R,2S)-2-aminocyclohexanol [7]

  • In a separate vial, dissolve Fmoc-(O-tBu)-(1R,2S)-2-aminocyclohexanol (3-5 eq.) and a coupling reagent such as HATU (3-5 eq.) in DMF.

  • Add DIEA (6-10 eq.) to the activation mixture.

  • Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino alcohol solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. Note: Bulky, non-standard residues may require longer coupling times or a second coupling step (double coupling) to ensure the reaction goes to completion.

  • Perform a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling.

  • If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat the coupling step.

  • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

4. Peptide Chain Elongation Repeat steps 2 (Fmoc Deprotection) and 3 (using standard Fmoc-amino acids) cyclically until the desired peptide sequence is assembled.

5. Final Cleavage and Deprotection [8]

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. This cocktail will cleave the peptide from the resin and remove acid-labile side-chain protecting groups, including the tBu ether from the aminocyclohexanol moiety.

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether again.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Orthogonal Protection and Deprotection Logic

The success of this synthesis relies on the orthogonal nature of the Fmoc and tBu protecting groups.

G cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Cleavage start_cycle N-Fmoc, O-tBu Peptide-Resin deprotection Treat with Base (20% Piperidine/DMF) start_cycle->deprotection Removes Fmoc final_peptide_resin Full-Length N-Fmoc, O-tBu Peptide-Resin intermediate Free Amine, O-tBu Peptide-Resin deprotection->intermediate coupling Couple next Fmoc-AA-OH intermediate->coupling coupling->start_cycle Elongated Chain cleavage Treat with Acid (TFA Cocktail) final_peptide_resin->cleavage Removes tBu, other side-chain PGs, and cleaves from resin final_product Deprotected Peptide cleavage->final_product

Caption: Logic of the orthogonal Fmoc/tBu protection strategy.

Quantitative Data Summary

While specific yields for reactions involving (1R,2S)-2-aminocyclohexanol are not extensively published and are sequence-dependent, the following table provides typical parameters and expected outcomes for standard Fmoc SPPS.

ParameterTypical Value / RangeNotes
Resin Loading 0.1 - 1.0 mmol/gLower loading is often preferred for longer or more complex peptides to reduce steric hindrance.
Amino Acid Equivalents 3 - 5 eq. per couplingHigher equivalents can help drive the reaction to completion, especially for difficult couplings.
Coupling Time 30 min - 2 hoursBulky or non-standard amino acids like the aminocyclohexanol derivative may require longer times or double coupling.
Deprotection Time 2 x 10-15 minStandard for Fmoc removal with 20% piperidine in DMF.
Cleavage Time 2 - 4 hoursDependent on the peptide sequence and the stability of the side-chain protecting groups.
Expected Yield per Step >99%High coupling efficiency is crucial for the synthesis of long peptides.
Overall Crude Yield Variable (50-80%)Highly dependent on peptide length, sequence, and the efficiency of each coupling step. Purification will further reduce the final yield.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific peptide sequence and available reagents. All work should be performed in a properly equipped laboratory with appropriate safety precautions.

References

Troubleshooting & Optimization

Avoiding side product formation in aminocyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in aminocyclohexanol synthesis. Our focus is on minimizing side product formation and optimizing reaction outcomes for various synthetic methodologies.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of aminocyclohexanol.

Route 1: Catalytic Hydrogenation of Aminophenol Derivatives

Issue 1.1: Low Yield of Aminocyclohexanol

  • Question: We are experiencing low yields of 4-aminocyclohexanol from the catalytic hydrogenation of a p-aminophenol derivative. What are the potential causes and solutions?

  • Answer: Low yields in this catalytic hydrogenation are often due to incomplete conversion or the formation of side products. Key factors to consider include:

    • Catalyst Activity: The catalyst's activity can be diminished by impurities in the starting material or solvent. Ensure high-purity reagents and consider using a fresh batch of catalyst if poisoning is suspected.

    • Reaction Conditions: Insufficient temperature or hydrogen pressure can lead to incomplete reaction. For instance, temperatures around 100°C and hydrogen pressures of approximately 4.5 bar have been reported for the hydrogenation of paracetamol.[1] Conversely, excessively high temperatures may promote side reactions.

    • Catalyst Selection: Platinum on carbon (Pt/C) is a highly active catalyst for this transformation.[2]

Issue 1.2: Poor trans:cis Isomer Ratio

  • Question: Our synthesis is producing a mixture of cis and trans isomers with a low proportion of the desired trans-aminocyclohexanol. How can we improve the stereoselectivity?

  • Answer: Achieving a high trans:cis isomer ratio is a common challenge. The stereochemical outcome is highly dependent on the catalyst and solvent system:

    • Catalyst Choice: Palladium-based catalysts, such as Palladium on Carbon (Pd/C), generally favor the formation of the more thermodynamically stable trans isomer.[1] In contrast, rhodium-based catalysts may favor the cis isomer.[1] For the hydrogenation of phenol derivatives, a 5 wt % Pd/Al2O3 catalyst has been shown to provide good trans-selectivity.[3]

    • Solvent Effects: The choice of solvent can influence the stereoselectivity. For the hydrogenation of p-aminophenol, isopropanol has been reported to improve diastereoselectivity.[1] In the hydrogenation of phenol, nonpolar solvents like n-octane can favor cyclohexane formation, while polar solvents like ethanol favor cyclohexanol formation over a Pd/NaY catalyst.[4]

Route 2: Biocatalytic Synthesis from 1,4-Cyclohexanedione

Issue 2.1: Formation of Diol and Diamine Side Products

  • Question: In our one-pot chemoenzymatic synthesis of 4-aminocyclohexanol using a ketoreductase (KRED) and an amine transaminase (ATA), we are observing significant formation of cyclohexanediol and cyclohexanediamine byproducts. How can we minimize these?

  • Answer: The formation of diol and diamine side products is a known challenge in this cascade reaction.[1][2] Strategies to mitigate this include:

    • Enzyme Selectivity: The key is to use highly selective enzymes. A regioselective KRED is needed to efficiently catalyze the mono-reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, minimizing the over-reduction to the diol.[1][2] Similarly, the chosen ATA should have high activity towards the hydroxyketone intermediate and low activity towards the diketone starting material to prevent the formation of the diamine byproduct.[1][2]

    • Reaction Pathway: The reaction can be performed in a sequential one-pot manner. First, the KRED reaction is allowed to proceed to completion to form the 4-hydroxycyclohexanone intermediate. Then, the ATA is added to catalyze the transamination to the desired aminocyclohexanol. This can help to avoid the ATA acting on the initial diketone.[1]

    • Inhibition: The diketone starting material can act as an inhibitor for some transaminases. The rate of transamination may only increase significantly once the concentration of the diketone is low.[1]

Route 3: Aminolysis of Cyclohexene Oxide

Issue 3.1: Formation of Bis-aminocyclohexanol Ether Byproduct

  • Question: We are synthesizing 2-aminocyclohexanol via the aminolysis of cyclohexene oxide with ammonia/amine and are observing a significant amount of a higher molecular weight byproduct. What is this and how can we prevent its formation?

  • Answer: The primary byproduct in this reaction is often the bis-adduct, where the initially formed 2-aminocyclohexanol acts as a nucleophile and reacts with a second molecule of cyclohexene oxide. To minimize this:

    • Stoichiometry: Use a large excess of the amine nucleophile (e.g., ammonia or a primary amine). This ensures that the epoxide is more likely to react with the intended amine rather than the product alcohol.

    • Slow Addition: Adding the cyclohexene oxide slowly to the reaction mixture containing the excess amine can help to maintain a low concentration of the epoxide and favor the primary reaction.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the secondary reaction. Optimization of the reaction temperature is crucial.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for obtaining predominantly trans-4-aminocyclohexanol?

A1: The catalytic hydrogenation of p-aminophenol derivatives using a palladium-based catalyst (e.g., Pd/C or Pd/Al2O3) is a common method that generally favors the formation of the more stable trans isomer.[1][3]

Q2: Can I use the biocatalytic route to synthesize either the cis or trans isomer of 4-aminocyclohexanol?

A2: Yes, the biocatalytic system is modular. By selecting a stereocomplementary amine transaminase (ATA), you can synthesize either cis- or trans-4-aminocyclohexanol with good to excellent diastereomeric ratios.[1][2]

Q3: What are the main safety concerns when working with cyclohexene oxide?

A3: Cyclohexene oxide is a reactive epoxide and should be handled with care. It is flammable and can be an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: How can I purify aminocyclohexanol from the reaction mixture?

A4: Purification methods depend on the specific isomer and the impurities present. For the biocatalytic synthesis, where the product is in an aqueous medium, derivatization with Boc anhydride to increase hydrophobicity followed by extraction is one approach.[1] Crystallization as a salt (e.g., hydrochloride) is another effective method.[1] For the aminolysis of cyclohexene oxide, distillation can be used to remove excess amine and purify the product.

Data Presentation

Table 1: Influence of Catalyst on the Hydrogenation of Phenol Derivatives

Starting MaterialCatalystSolventTemperature (°C)H2 Pressure (bar)trans:cis RatioYield (%)Reference
p-Cresol5 wt % Pd/Al2O3n-Heptane80580:2090[3]
p-tert-Butylphenol5 wt % Pd/Al2O3n-Heptane80581:1992[3]
p-AcetamidophenolNot specifiedNot specified98-1104.5~80:20Not specified[5]

Table 2: Biocatalytic Synthesis of 4-Aminocyclohexanol from 1,4-Cyclohexanedione

Reaction ModeAmine Transaminase (ATA)Conversion (%)cis:trans RatioDiol Side Product (%)Diamine Side Product (%)Reference
One-pot SequentialATA-3FCR-4M>9998:2<5-[1][6]
One-pot SequentialATA-2349120:80<9-[1]
CascadeATA-2009099:1<19[1]

Table 3: Aminolysis of Cyclohexene Oxide with Ammonia

Reactant 1Reactant 2Temperature (°C)Pressure (MPa)Conversion of Cyclohexene Oxide (%)Selectivity for 2-Aminocyclohexanol (%)Reference
Cyclohexene OxideAmmonia40110098.6[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol

This protocol is based on a general procedure described in the literature.[5]

Materials:

  • p-Acetamidophenol (Paracetamol)

  • 5% Palladium on Carbon (Pd/C) catalyst (50% water wet)

  • Deionized water

  • Hydrogen gas

  • Pressure reactor (autoclave)

Procedure:

  • Charge the pressure reactor with p-acetamidophenol and deionized water.

  • Add the 5% Pd/C catalyst. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

  • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4.5 bar).

  • Heat the reaction mixture to the target temperature (e.g., 100°C) with stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by taking analytical samples (if the reactor setup allows).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol, which can be hydrolyzed under acidic or basic conditions to yield the free aminocyclohexanol isomers.

Protocol 2: Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol

This protocol is a generalized representation of a one-pot, two-enzyme system.[1][8]

Materials:

  • 1,4-Cyclohexanedione

  • Keto reductase (KRED)

  • Amine transaminase (ATA) with trans-selectivity (e.g., ATA-234)

  • Amine donor (e.g., isopropylamine)

  • Cofactors (e.g., NAD(P)+ for KRED, PLP for ATA)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO) if required

Procedure:

  • Prepare a buffered solution containing 1,4-cyclohexanedione.

  • Add the necessary cofactors for both enzymes (NADP+ and PLP).

  • Add the amine donor in excess.

  • Initiate the reaction by adding the KRED and the trans-selective ATA.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC to determine the conversion of the starting material and the formation of the cis and trans products.

  • Once the reaction has reached completion or the desired conversion, stop the reaction by denaturing the enzymes (e.g., by adding a water-miscible organic solvent or by heat treatment).

Protocol 3: Aminolysis of Cyclohexene Oxide

This protocol is based on a general procedure.

Materials:

  • Cyclohexene oxide

  • Aqueous ammonia (or other amine)

  • Ethanol (as a co-solvent, optional)

  • Reaction vessel (e.g., sealed tube or pressure reactor)

Procedure:

  • To a suitable reaction vessel, add a significant excess of aqueous ammonia. Ethanol can be used as a co-solvent to improve miscibility.

  • Cool the mixture in an ice bath.

  • Slowly add cyclohexene oxide to the stirred ammonia solution.

  • Seal the vessel and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 40-100°C).

  • Maintain the reaction at this temperature with stirring for the required time (monitor by TLC or GC).

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent any excess pressure.

  • Remove the excess ammonia and solvent under reduced pressure.

  • The crude product can be purified by distillation or crystallization.

Visualizations

Aminocyclohexanol_Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products & Side Products p-Aminophenol p-Aminophenol Catalytic Hydrogenation Catalytic Hydrogenation p-Aminophenol->Catalytic Hydrogenation 1,4-Cyclohexanedione 1,4-Cyclohexanedione Biocatalytic Synthesis Biocatalytic Synthesis 1,4-Cyclohexanedione->Biocatalytic Synthesis Cyclohexene Oxide Cyclohexene Oxide Aminolysis Aminolysis Cyclohexene Oxide->Aminolysis Aminocyclohexanol Aminocyclohexanol Catalytic Hydrogenation->Aminocyclohexanol cis/trans Isomers cis/trans Isomers Catalytic Hydrogenation->cis/trans Isomers Control Issue Biocatalytic Synthesis->Aminocyclohexanol Diol/Diamine Byproducts Diol/Diamine Byproducts Biocatalytic Synthesis->Diol/Diamine Byproducts Side Products Aminolysis->Aminocyclohexanol Bis-adduct Bis-adduct Aminolysis->Bis-adduct Side Product

Caption: Overview of synthetic routes to aminocyclohexanol and associated side products.

Troubleshooting_Hydrogenation Start Low trans:cis Ratio CheckCatalyst Check Catalyst Type Start->CheckCatalyst PdCatalyst Using Pd-based catalyst? CheckCatalyst->PdCatalyst SwitchToPd Switch to Pd/C or Pd/Al2O3 PdCatalyst->SwitchToPd No CheckSolvent Optimize Solvent PdCatalyst->CheckSolvent Yes OptimizeConditions Adjust T & P SwitchToPd->OptimizeConditions CheckSolvent->OptimizeConditions

Caption: Decision tree for troubleshooting poor stereoselectivity in catalytic hydrogenation.

Biocatalytic_Side_Products Start Side Product Formation CheckEnzyme Verify Enzyme Selectivity Start->CheckEnzyme KRED Is KRED regioselective (mono-reduction)? CheckEnzyme->KRED ATA Does ATA show low activity on diketone? CheckEnzyme->ATA Sequential Consider Sequential One-Pot Addition KRED->Sequential ATA->Sequential Solution Minimized Side Products Sequential->Solution

Caption: Workflow for minimizing side products in biocatalytic aminocyclohexanol synthesis.

References

Technical Support Center: Diastereoselectivity in (1R,2S)-2-Aminocyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diastereoselectivity issues in reactions involving (1R,2S)-2-aminocyclohexanol and its derivatives.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in Aldol Reactions

Question: I am performing an aldol reaction using an oxazolidinone derived from (1R,2S)-2-aminocyclohexanol, but the diastereomeric excess (d.e.) is low. What are the potential causes and how can I improve the selectivity?

Answer:

Low diastereoselectivity in aldol reactions using (1R,2S)-2-aminocyclohexanol-derived auxiliaries can stem from several factors. The key is to ensure the formation of a single, geometrically defined enolate that reacts through a well-organized transition state.

Potential Causes and Solutions:

  • Incomplete Enolate Formation: If the deprotonation of the N-acyl oxazolidinone is not complete or is not selective for the desired Z-enolate, a mixture of enolates can lead to poor diastereoselectivity.

    • Solution:

      • Choice of Base: Use a hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to favor the formation of the Z-enolate.

      • Lewis Acid: Employ a suitable Lewis acid, such as dibutylboron triflate (Bu₂BOTf), to promote the formation of a rigid, planar (Z)-enolate through a Zimmerman-Traxler-type transition state.[1]

      • Reaction Time and Temperature: Allow sufficient time for complete enolate formation at the recommended temperature (often 0 °C) before adding the aldehyde.

  • Suboptimal Reaction Temperature: The temperature at which the enolate reacts with the aldehyde is critical for stereocontrol.

    • Solution: Perform the aldol addition at low temperatures, typically -78 °C, to maximize facial selectivity.[2] Even small fluctuations in temperature can diminish stereoselectivity.[3]

  • Impure Reagents or Solvents: The presence of impurities in the chiral auxiliary, reagents, or wet solvents can interfere with the reaction.

    • Solution:

      • Verify the enantiomeric purity of the (1R,2S)-2-aminocyclohexanol.

      • Use freshly distilled aldehydes and anhydrous, non-coordinating solvents like dichloromethane (DCM) or toluene.[3]

  • Incorrect Stoichiometry: An incorrect ratio of reagents can lead to side reactions and reduced selectivity.

    • Solution: Carefully control the stoichiometry of the N-acyloxazolidinone, Lewis acid, base, and aldehyde. A slight excess of the Lewis acid and base relative to the N-acyloxazolidinone is common.

Issue 2: Low Diastereoselectivity in Alkylation Reactions

Question: My alkylation reaction of an N-acyl oxazolidinone derived from (1R,2S)-2-aminocyclohexanol is giving a nearly 1:1 mixture of diastereomers. How can I resolve this?

Answer:

Achieving high diastereoselectivity in the alkylation of chiral oxazolidinone derivatives relies on the selective formation of one enolate face and the controlled approach of the electrophile.

Potential Causes and Solutions:

  • Enolate Geometry: The geometry of the lithium enolate can be influenced by the base and additives.

    • Solution:

      • Base Selection: Use strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) for deprotonation.

      • Temperature Control: Form the enolate at low temperatures (-78 °C) to ensure kinetic control.

  • Electrophile Reactivity and Sterics: The nature of the alkylating agent can impact the transition state and, consequently, the diastereoselectivity.

    • Solution:

      • Highly reactive electrophiles (e.g., benzyl bromide, allyl iodide) generally provide good selectivity.

      • For less reactive electrophiles, the addition of a Lewis acid might be necessary to enhance reactivity and organize the transition state.

  • Solvent Effects: The solvent can influence the aggregation state of the lithium enolate and its reactivity.

    • Solution: Anhydrous tetrahydrofuran (THF) is a commonly used solvent that generally gives good results. Ensure the solvent is completely dry.[3]

  • Reaction Time and Quenching: Allowing the reaction to warm prematurely or an improper quenching procedure can lead to epimerization.

    • Solution: Maintain the low temperature throughout the reaction and quench at -78 °C with a saturated aqueous solution of ammonium chloride.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of (1R,2S)-2-aminocyclohexanol for achieving high diastereoselectivity?

A1: The enantiomeric and chemical purity of (1R,2S)-2-aminocyclohexanol is paramount. The presence of the other enantiomer will lead to the formation of the corresponding diastereomeric product, directly reducing the diastereomeric excess of the desired product. Chemical impurities can interfere with the reactions of the auxiliary, for instance, by reacting with the organometallic reagents used for enolate formation. It is highly recommended to use (1R,2S)-2-aminocyclohexanol with high enantiomeric purity and to ensure its proper storage under an inert atmosphere.[3]

Q2: Can the method of preparing the oxazolidinone auxiliary affect the diastereoselectivity of subsequent reactions?

A2: Yes, the formation of the oxazolidinone and its subsequent N-acylation are critical steps. Incomplete reaction or the presence of side products can carry impurities into the diastereoselective reaction. It is important to ensure the complete conversion of (1R,2S)-2-aminocyclohexanol to the oxazolidinone and to purify the N-acylated product before use.

Q3: My reaction is sluggish and gives a low yield in addition to poor diastereoselectivity. Are these issues related?

A3: Yes, low reactivity and poor diastereoselectivity can often be linked. A reaction that is not proceeding efficiently may indicate a problem with catalyst activity, enolate formation, or the presence of inhibitors (like water). These factors can also disrupt the organized transition state required for high stereoselectivity. Troubleshooting the issues leading to low yield, such as reagent purity and reaction conditions, will often also improve the diastereoselectivity.

Q4: How can I remove the chiral auxiliary after the reaction?

A4: The chiral auxiliary can typically be cleaved under mild conditions to yield the desired chiral product without racemization. For example, after an aldol reaction, the auxiliary can be hydrolyzed using lithium hydroperoxide (LiOOH) to give the corresponding β-hydroxy acid.[4] The valuable chiral auxiliary can often be recovered.[4]

Data Presentation

Table 1: Representative Diastereoselectivity in Aldol Reactions using a Structurally Similar Chiral Auxiliary

The following data, adapted from literature reports on the analogous (1S,2R)-1-aminoindan-2-ol derived oxazolidinone auxiliary, illustrates the high levels of diastereoselectivity that can be achieved under optimized conditions.[1] Similar results can be expected for the (1R,2S)-2-aminocyclohexanol-derived auxiliary.

EntryAldehyde (RCHO)Product StereochemistryYield (%)Diastereoselectivity (d.e., %)
1Acetaldehydesyn75-85>99
2Isobutyraldehydesyn70-80>99
3Benzaldehydesyn70-80>99
4Propionaldehydesyn70-80>99

Experimental Protocols

Protocol 1: Synthesis of the (1R,2S)-2-Aminocyclohexanol-Derived Oxazolidinone

This protocol describes the cyclization of the amino alcohol to form the core oxazolidinone structure.

Materials:

  • (1R,2S)-2-aminocyclohexanol

  • Disuccinimidyl carbonate or triphosgene

  • Triethylamine

  • Anhydrous acetonitrile

Procedure:

  • To a stirred solution of (1R,2S)-2-aminocyclohexanol (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude oxazolidinone, which can be purified by column chromatography.

Protocol 2: Diastereoselective syn-Aldol Reaction

This protocol outlines the key bond-forming step to create the desired stereocenters.

Materials:

  • N-propionyloxazolidinone from Protocol 1 (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Di-n-butylboron triflate (Bu₂BOTf) (1.1 eq, solution in DCM)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (1.2 eq), freshly distilled

  • Methanol

  • pH 7 phosphate buffer

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Add the N-propionyloxazolidinone (1.0 eq) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C and add DIPEA (1.2 eq), followed by the dropwise addition of Bu₂BOTf (1.1 eq).

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.

  • Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction by adding methanol, followed by pH 7 phosphate buffer.

  • Add 30% aqueous hydrogen peroxide dropwise at 0 °C to oxidize the boron species.

  • Stir vigorously for 1 hour at room temperature.

  • Dilute with water and extract with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude aldol adduct by flash column chromatography.

Visualizations

troubleshooting_diastereoselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Diastereoselectivity Observed cause1 Impure Reagents / Solvents start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Reagent Stoichiometry start->cause3 cause4 Incomplete/Incorrect Enolate Formation start->cause4 sol1 Verify Purity of (1R,2S)-2-aminocyclohexanol Use Anhydrous Solvents cause1->sol1 sol2 Optimize Reaction Temperature (e.g., -78 °C for Aldol) cause2->sol2 sol3 Re-evaluate and Confirm Stoichiometry of all Reagents cause3->sol3 sol4 Screen Bases and Lewis Acids (e.g., DIPEA, Bu₂BOTf) cause4->sol4 end Improved Diastereoselectivity sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low diastereoselectivity.

aldol_reaction_workflow cluster_prep Auxiliary Preparation cluster_reaction Diastereoselective Reaction cluster_cleavage Product Isolation aminocyclohexanol (1R,2S)-2-Aminocyclohexanol oxazolidinone Chiral Oxazolidinone aminocyclohexanol->oxazolidinone Cyclization n_acyl N-Acyl Oxazolidinone oxazolidinone->n_acyl Acylation enolate Boron Enolate Formation n_acyl->enolate Base + Lewis Acid aldol Aldol Addition with Aldehyde enolate->aldol -78 °C adduct Aldol Adduct aldol->adduct cleavage Auxiliary Cleavage adduct->cleavage product Enantiopure β-Hydroxy Acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for a diastereoselective aldol reaction.

References

Technical Support Center: Optimizing Enantiomeric Excess with (1R,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving enantiomeric excess in asymmetric synthesis using (1R,2S)-2-aminocyclohexanol as a chiral auxiliary or ligand.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of (1R,2S)-2-aminocyclohexanol in asymmetric synthesis?

(1R,2S)-2-aminocyclohexanol is a versatile chiral building block primarily used as a precursor for chiral ligands and auxiliaries. Its derivatives are effective in a range of enantioselective transformations, including:

  • Asymmetric Alkylation and Aldol Reactions: When incorporated into an oxazolidinone auxiliary, it can direct the stereoselective alkylation of enolates and facilitate diastereoselective aldol reactions, leading to the formation of chiral α-substituted carboxylic acids and β-hydroxy carbonyl compounds with high diastereoselectivity.

  • Asymmetric Transfer Hydrogenation: As a ligand for transition metals like Ruthenium, it forms highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols, often achieving high enantiomeric excess.

  • Enantioselective Addition of Organometallics: Derivatives of (1R,2S)-2-aminocyclohexanol can act as chiral ligands to catalyze the enantioselective addition of organozinc reagents to aldehydes, a crucial method for synthesizing chiral secondary alcohols.

Q2: How does the purity of (1R,2S)-2-aminocyclohexanol impact the enantiomeric excess of my reaction?

The enantiomeric and chemical purity of (1R,2S)-2-aminocyclohexanol is critical for achieving high stereoselectivity. The presence of the opposite enantiomer, (1S,2R)-2-aminocyclohexanol, will lead to the formation of the undesired product enantiomer, thereby reducing the overall enantiomeric excess of the reaction. Chemical impurities can interfere with the reaction by poisoning the catalyst, reacting with reagents, or altering the desired reaction pathway. It is highly recommended to use (1R,2S)-2-aminocyclohexanol with an enantiomeric purity of >99% ee.

Q3: What is the role of the cis-configuration of the amino and hydroxyl groups in (1R,2S)-2-aminocyclohexanol?

The cis-stereochemistry of the amino and hydroxyl groups on the cyclohexane ring is crucial for its effectiveness as a chiral directing group. This spatial arrangement allows for the formation of a rigid chelate structure when complexed with a metal center or when incorporated into a chiral auxiliary. This rigidity creates a well-defined and sterically hindered environment around the reactive center, forcing the substrate to approach from a specific face, thus leading to high stereocontrol.

Troubleshooting Guide

This guide addresses common issues encountered when using (1R,2S)-2-aminocyclohexanol to improve enantiomeric excess.

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) Impure (1R,2S)-2-aminocyclohexanol: The presence of the other enantiomer directly reduces the ee.Verify the enantiomeric purity of the starting material using chiral HPLC or by forming a Mosher's ester derivative for NMR analysis. If necessary, recrystallize the aminocyclohexanol.
Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature fluctuations.Monitor the internal reaction temperature closely. Lowering the temperature (e.g., to -78 °C or -100 °C) often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
Inappropriate Solvent: The solvent can affect the conformation and stability of the chiral catalyst or auxiliary-substrate complex.Screen a range of anhydrous, non-coordinating solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).
Incorrect Stoichiometry: Incorrect molar ratios of reagents, catalyst, or auxiliary can lead to side reactions or the formation of less selective catalytic species.Carefully re-verify the stoichiometry of all reactants. For organometallic reagents, titration is recommended to determine the exact concentration.
Low Reaction Yield Presence of Moisture or Air: Many reagents used in asymmetric synthesis (e.g., organometallics, hydrides) are sensitive to moisture and air.Use oven- or flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
Inefficient Catalyst/Auxiliary Formation: For in-situ preparations, the active chiral species may not be forming completely or correctly.Increase the pre-formation time for the catalyst or auxiliary. Consider isolating and characterizing the chiral catalyst/auxiliary before use.
Decomposition of Reagents or Products: The reaction conditions may be too harsh, leading to the degradation of starting materials or the desired product.Perform the reaction at a lower temperature. Reduce the reaction time if the starting material is consumed quickly. Ensure a gentle work-up procedure.
Inconsistent Results Variability in Reagent Quality: The purity and activity of reagents can vary between batches.Use reagents from a reliable source. Titrate organometallic reagents before each use.
Inadequate Mixing: In heterogeneous reactions or at very low temperatures, inefficient stirring can lead to localized concentration gradients and poor reproducibility.Use an appropriate stir bar and stirring rate to ensure the reaction mixture is homogeneous.

Data Presentation

The following tables summarize quantitative data for key asymmetric reactions utilizing derivatives of (1R,2S)-2-aminocyclohexanol and analogous chiral amino alcohols.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone

Chiral Ligand Derived FromCatalyst SystemConversion (%)ee (%)
(1R,2S)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂ / KOH>9592 (R)
(1S,2S)-TsDPENRuCl₂(PPh₃)₃ / i-PrOH>9998 (S)
(1R,2R)-Ts-DENEB[RuCl₂(p-cymene)]₂ / HCOOH:NEt₃>9996 (R)

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Ligand Derived FromLigand Loading (mol%)Yield (%)ee (%)
(1R,2S)-N-methyl-2-amino-1,2-diphenylethanol109598 (R)
(1S,2S)-2-(pyrrolidin-1-yl)-1-cyclohexylethanol59295 (S)
(1R,2S)-2-(dibenzylamino)cyclohexanol108890 (R)

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction using a (1R,2S)-2-Aminocyclohexanol-derived Oxazolidinone Auxiliary

This protocol describes the diastereoselective aldol reaction of an N-propionyl oxazolidinone derived from (1R,2S)-2-aminocyclohexanol with isobutyraldehyde.

Step 1: Preparation of the N-Propionyl Oxazolidinone

  • To a solution of the oxazolidinone derived from (1R,2S)-2-aminocyclohexanol (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Diastereoselective Aldol Reaction

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add dibutylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the Z-enolate.

  • Cool the reaction to -78 °C and add isobutyraldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir the biphasic mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the aldol adduct by column chromatography.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines the in-situ preparation of a Ruthenium catalyst with a ligand derived from (1R,2S)-2-aminocyclohexanol for the asymmetric transfer hydrogenation of acetophenone.

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (e.g., N-tosyl-(1R,2S)-2-aminocyclohexanol) (1.1 mol%) in anhydrous isopropanol.

  • Stir the mixture at room temperature for 20 minutes to form the pre-catalyst.

  • In a separate flask, prepare a solution of acetophenone (1.0 eq) and potassium hydroxide (5 mol%) in anhydrous isopropanol.

  • Add the substrate solution to the catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the chiral alcohol by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Mandatory Visualizations

Experimental_Workflow_Aldol_Reaction cluster_prep Step 1: Auxiliary Preparation cluster_reaction Step 2: Aldol Reaction cluster_workup Step 3: Workup & Purification Aux_Prep N-Propionyl Oxazolidinone Synthesis Purification1 Column Chromatography Aux_Prep->Purification1 Enolate_Formation Enolate Formation (Bu₂BOTf, Et₃N) Purification1->Enolate_Formation Aldehyde_Addition Aldehyde Addition (-78 °C) Enolate_Formation->Aldehyde_Addition Quench Reaction Quench Aldehyde_Addition->Quench Extraction Extraction & Drying Quench->Extraction Purification2 Column Chromatography Extraction->Purification2 Analysis Diastereomeric Ratio (NMR, HPLC) Purification2->Analysis

Caption: Workflow for the asymmetric aldol reaction using a (1R,2S)-2-aminocyclohexanol-derived chiral auxiliary.

Troubleshooting_Logic Start Low Enantiomeric Excess Observed Check_Purity Verify Purity of (1R,2S)-2-Aminocyclohexanol Start->Check_Purity Purity_OK Purity > 99% ee? Check_Purity->Purity_OK Purify Recrystallize or Source New Batch Purity_OK->Purify No Check_Temp Optimize Reaction Temperature Purity_OK->Check_Temp Yes Purify->Check_Purity Temp_OK Temperature Optimized? Check_Temp->Temp_OK Lower_Temp Screen Lower Temperatures (-78 °C to -100 °C) Temp_OK->Lower_Temp No Check_Solvent Evaluate Solvent System Temp_OK->Check_Solvent Yes Lower_Temp->Check_Temp Solvent_OK Solvent Anhydrous & Non-coordinating? Check_Solvent->Solvent_OK Change_Solvent Screen Alternative Anhydrous Solvents (Toluene, DCM) Solvent_OK->Change_Solvent No Final_Check Review Stoichiometry & Reaction Conditions Solvent_OK->Final_Check Yes Change_Solvent->Check_Solvent

Caption: Logical workflow for troubleshooting low enantiomeric excess in asymmetric synthesis.

Technical Support Center: Synthesis of (1R,2S)-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of (1R,2S)-2-aminocyclohexanol hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common route of cyclohexene oxide aminolysis.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal stoichiometry: Incorrect ratio of ammonia to cyclohexene oxide. 3. Side reactions: Formation of byproducts such as the trans-isomer or dialkylated products. 4. Loss during workup/purification: Product loss during extraction or recrystallization steps.1. Optimize reaction conditions: Increase reaction time or temperature cautiously while monitoring for byproduct formation. A continuous flow microreactor can also be used to achieve higher temperatures and pressures safely, potentially improving yield.[1][2] 2. Adjust stoichiometry: Use a significant excess of ammonia to favor the formation of the primary amine and minimize dialkylation. 3. Control stereoselectivity: The choice of catalyst and solvent can influence the ratio of cis to trans products. Lewis acid catalysts can enhance reactivity but may affect regioselectivity.[3] 4. Refine purification technique: Ensure proper pH adjustment during extraction. For recrystallization, use a minimal amount of hot solvent to ensure maximum crystal recovery upon cooling.
Presence of trans-isomer Impurity Lack of stereocontrol: The nucleophilic attack of ammonia on the epoxide can occur at either carbon, leading to a mixture of cis and trans isomers. The Fürst-Plattner rule generally predicts the formation of the trans product from a chair-like transition state.[3]Chiral Resolution: If a mixture of stereoisomers is formed, a chiral resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid or L-di-p-toluoyl tartaric acid (L-DBTA).[4][5][6] These diastereomeric salts can then be separated by fractional crystallization.
Formation of Dialkylated Byproducts Stoichiometry: The newly formed 2-aminocyclohexanol can act as a nucleophile and react with another molecule of cyclohexene oxide.Use a large excess of ammonia: This will increase the probability of cyclohexene oxide reacting with ammonia rather than the amino alcohol product.
Product Fails to Crystallize During Recrystallization 1. Solution is not saturated: Too much solvent was used. 2. Presence of impurities: Certain impurities can inhibit crystal formation. 3. Cooling too rapidly: Rapid cooling can lead to oiling out rather than crystallization.1. Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the product. 2. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound. 3. Slow cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
"Oiling Out" During Recrystallization High concentration of solute or rapid cooling: The solubility of the compound is exceeded too quickly for an ordered crystal lattice to form.Re-heat and dilute: Re-heat the mixture until the oil dissolves, add a small amount of additional hot solvent, and then allow it to cool more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method involves a three-step process:

  • Cyclization: Starting from cyclohexene, an aziridine intermediate is formed.

  • Ring-opening: The aziridine is then opened to form racemic cis-2-aminocyclohexanol.

  • Chiral Resolution: The racemic mixture is resolved using a chiral acid, such as L-di-p-toluoyl tartaric acid (L-DBTA), to selectively crystallize the desired (1R,2S)-enantiomer as a diastereomeric salt. This salt is then treated with hydrochloric acid to yield the final product.[6]

Q2: How can I improve the stereoselectivity of the ring-opening of cyclohexene oxide with ammonia to favor the cis-product?

A2: While the direct aminolysis of cyclohexene oxide often yields a mixture of cis and trans isomers, the stereochemical outcome can be influenced by the reaction conditions. The use of specific catalysts and solvent systems can alter the transition state energies, thereby favoring one isomer over the other. However, for obtaining high enantiomeric purity, a subsequent chiral resolution step is typically the most reliable method.

Q3: What are the best solvents for the recrystallization of this compound?

A3: A common and effective solvent system for the recrystallization of amine hydrochlorides is a mixed solvent system. For instance, dissolving the crude product in a minimal amount of a hot "good" solvent like ethanol or isopropanol, followed by the slow addition of a "poor" solvent (anti-solvent) such as acetone or ethyl acetate until the solution becomes turbid, can yield high-purity crystals upon slow cooling.[7]

Q4: How can I confirm the enantiomeric purity of my final product?

A4: The enantiomeric excess (e.e.) of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation of the sample using a polarimeter and comparing it to the literature value.

Q5: Are there any enzymatic methods for the synthesis of (1R,2S)-2-aminocyclohexanol?

A5: Yes, enzymatic kinetic resolution is a viable method. A racemic mixture of an appropriate precursor, such as a protected aminocyclohexanol derivative, can be subjected to enzymatic acylation using a lipase. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[8][9]

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for cis-2-Aminocyclohexanol

Resolving AgentSolvent SystemTypical Yield of Diastereomeric SaltEnantiomeric Excess (e.e.)Reference
L-(+)-Tartaric AcidWater/Acetic Acid~90%≥99%[4][5]
L-Di-p-toluoyl tartaric acid (L-DBTA)EthanolHigh>99%[6]

Table 2: Influence of Reaction Conditions on Cyclohexene Oxide Aminolysis

CatalystSolventTemperature (°C)Time (h)Yield of 2-AminocyclohexanolReference
NoneEthanol240 (in microreactor)< 0.191% (for a similar system)[2]
Iron(III) ComplexesNeat1001680% conversion (to carbonate)[10]
NoneAqueous Ammonia8560Low (29% for a similar aliphatic epoxide)[11]

Experimental Protocols

Protocol 1: Synthesis of Racemic cis-2-Aminocyclohexanol via Cyclohexene Oxide Ring-Opening

This protocol describes a general procedure for the aminolysis of cyclohexene oxide.

Materials:

  • Cyclohexene oxide

  • Aqueous ammonia (e.g., 28-30%)

  • Ethanol (or another suitable solvent)

  • Pressurized reaction vessel (e.g., autoclave or sealed tube)

Procedure:

  • In a pressurized reaction vessel, combine cyclohexene oxide, a large molar excess of aqueous ammonia, and ethanol.

  • Seal the vessel and heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 100-150 °C for several hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude product will be a mixture of cis- and trans-2-aminocyclohexanol and should be purified or subjected to chiral resolution.

Protocol 2: Chiral Resolution of cis-2-Aminocyclohexanol using L-(+)-Tartaric Acid

This protocol is adapted from established procedures for resolving similar amines.[4][5]

Materials:

  • Racemic cis-2-aminocyclohexanol

  • L-(+)-Tartaric acid

  • Distilled water

  • Glacial acetic acid

  • Methanol

  • Sodium hydroxide solution (e.g., 4M)

  • Dichloromethane or ether for extraction

Procedure:

  • Dissolve L-(+)-tartaric acid (approximately 0.5 molar equivalents relative to the racemic amine) in distilled water with stirring.

  • Add the racemic cis-2-aminocyclohexanol to the tartaric acid solution. Heat the mixture gently (e.g., to 70 °C) to ensure complete dissolution.

  • Slowly add glacial acetic acid. A white precipitate of the (1R,2S)-2-aminocyclohexanol-L-tartrate salt should form.

  • Stir the slurry vigorously while allowing it to cool slowly to room temperature, and then cool further in an ice bath for at least one hour.

  • Collect the precipitated diastereomeric salt by vacuum filtration and wash the filter cake with cold methanol.

  • To recover the free amine, suspend the salt in water and add sodium hydroxide solution until the pH is strongly basic (pH > 12).

  • Extract the free (1R,2S)-2-aminocyclohexanol with a suitable organic solvent like dichloromethane or ether.

  • Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • To form the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., isopropanol or ether) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Protocol 3: Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol (or isopropanol)

  • Acetone (or ethyl acetate)

Procedure:

  • Place the crude hydrochloride salt in a clean Erlenmeyer flask.

  • Heat a suitable solvent (e.g., ethanol) in a separate flask.

  • Add the minimum amount of the hot solvent to the crude product to just dissolve it completely.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once the solution has cooled, slowly add an anti-solvent (e.g., acetone) with swirling until the solution becomes persistently cloudy.

  • Allow the solution to stand undisturbed to allow for slow crystal growth. Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic cis-2-Aminocyclohexanol cluster_resolution Chiral Resolution cluster_purification Final Product Formation start Cyclohexene Oxide + NH3 (aq) reaction Aminolysis Reaction (Heating in a sealed vessel) start->reaction workup Solvent Removal reaction->workup racemate Racemic cis/trans-2-Aminocyclohexanol workup->racemate add_acid Add L-(+)-Tartaric Acid racemate->add_acid crystallization Fractional Crystallization add_acid->crystallization filtration1 Filtration crystallization->filtration1 salt Diastereomeric Salt ((1R,2S)-amine-L-tartrate) basify Basification (NaOH) salt->basify filtration1->salt extraction Solvent Extraction basify->extraction free_amine Free (1R,2S)-2-Aminocyclohexanol extraction->free_amine add_hcl Add HCl Solution free_amine->add_hcl recrystallization Recrystallization add_hcl->recrystallization final_product (1R,2S)-2-Aminocyclohexanol Hydrochloride recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reaction Reaction Optimization cluster_impurities Impurity Analysis cluster_purification_steps Purification Optimization start Low Yield of Final Product check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction check_impurities Analyze for Impurities (NMR, GC-MS) start->check_impurities check_purification Review Purification Steps start->check_purification incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction trans_isomer trans-Isomer Present? check_impurities->trans_isomer dialkylation Dialkylation Products? check_impurities->dialkylation low_recovery Low Recovery from Recrystallization? check_purification->low_recovery optimize_conditions Increase Time/Temp Adjust Stoichiometry incomplete_reaction->optimize_conditions Yes perform_resolution Perform Chiral Resolution trans_isomer->perform_resolution Yes increase_nh3 Increase Excess of Ammonia dialkylation->increase_nh3 Yes optimize_recrystallization Minimize Hot Solvent Ensure Slow Cooling low_recovery->optimize_recrystallization Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for (1R,2S)-2-Aminocyclohexanol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst loading using (1R,2S)-2-aminocyclohexanol derived ligands. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during asymmetric synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with data tables, detailed experimental protocols, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions using (1R,2S)-2-aminocyclohexanol derived ligands?

A1: For initial screening and new reactions, a catalyst loading in the range of 0.5 to 5 mol% is a common starting point.[1] For highly efficient catalytic systems or well-optimized reactions, loadings can often be decreased to 1 mol% or even lower without a significant drop in performance. Conversely, for particularly challenging or slow reactions, increasing the catalyst loading to 5-10 mol% may be necessary to achieve reasonable conversion.[2]

Q2: My reaction shows low enantioselectivity (ee). What are the primary factors to investigate?

A2: Low enantioselectivity is a frequent issue in asymmetric catalysis. The first step is to verify the enantiomeric purity of your (1R,2S)-2-aminocyclohexanol ligand, which should be >99% ee.[1] Other critical parameters to investigate include the reaction temperature, solvent, and the integrity of the active catalyst. Lowering the reaction temperature often enhances enantioselectivity.[3] Ensure all reagents and solvents are anhydrous, as moisture can deactivate the catalyst or alter its chiral environment.[4]

Q3: The reaction is sluggish and gives a low yield. How can I improve the conversion?

A3: Low conversion can be linked to several factors. First, ensure your catalyst is active and handled correctly, as many organometallic catalysts are sensitive to air and moisture.[4] Consider the following troubleshooting steps:

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%) to see if it improves the reaction rate and yield.[5]

  • Elevate Temperature: While lower temperatures often favor enantioselectivity, higher temperatures can be necessary to overcome the activation energy for sluggish reactions. A careful balance must be struck.

  • Check Reagent Purity: Impurities in the substrate or solvents can act as catalyst poisons.[4]

  • In-situ vs. Pre-formed Catalyst: If you are generating the catalyst in situ, ensure the pre-formation step is complete before adding the substrate. In some sensitive reactions, a well-characterized, pre-formed catalyst may provide more reproducible results.[1]

Q4: Can the order of reagent addition impact the reaction outcome?

A4: Absolutely. The order of addition can be critical for the formation of the active catalytic species. It is often recommended to pre-form the catalyst by stirring the metal precursor and the (1R,2S)-2-aminocyclohexanol ligand in the solvent for a specific period before adding the substrate and any other reagents, such as a base or reductant.[4] This ensures the chiral environment is properly established before the reaction begins.

Q5: I'm observing catalyst decomposition (e.g., formation of a black precipitate). What can be done to prevent this?

A5: The formation of a black precipitate, often palladium or ruthenium black, indicates catalyst decomposition and loss of activity.[2] This can be caused by:

  • High Temperatures: Excessive heat can accelerate catalyst degradation. Try running the reaction at a lower temperature.

  • Presence of Oxygen: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents.[2]

  • Inappropriate Ligand-to-Metal Ratio: An incorrect stoichiometry between the ligand and the metal precursor can lead to unstable species.

Troubleshooting Guide

This section provides a structured approach to resolving common issues.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive or poisoned catalyst.- Ensure high purity of the (1R,2S)-2-aminocyclohexanol ligand and substrates.[4] - Use anhydrous and degassed solvents.[4] - Handle catalyst under an inert atmosphere.[4] - Increase catalyst loading incrementally (e.g., 1 mol% → 2 mol% → 5 mol%).[2]
Sub-optimal reaction conditions.- Screen different solvents (e.g., Toluene, THF, Dichloromethane). - Gradually increase the reaction temperature.
Low Enantioselectivity (ee) Impure chiral ligand.- Verify the enantiomeric purity of the ligand (>99% ee) via chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.
Sub-optimal temperature.- Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).[3]
Presence of moisture or oxygen.- Use oven-dried glassware and rigorously dried, degassed solvents.
Inconsistent Results Variations in experimental setup.- Ensure consistent stirring speed, temperature control, and inert atmosphere conditions for all reactions.[4] - Use fresh, high-quality solvents and reagents for each experiment.[4]
Catalyst handling.- Handle the catalyst in a glovebox or under a positive pressure of inert gas to prevent degradation between experiments.[4]

Data Presentation

The following tables provide representative data on how catalyst loading can affect the outcome of common asymmetric reactions using catalysts derived from (1R,2S)-2-aminocyclohexanol ligands. Note: This data is compiled from typical results for this class of ligands and should be used as a comparative guide.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone

Reaction Conditions: Acetophenone (1 mmol), [RuCl₂(p-cymene)]₂/Ligand complex, Isopropanol (5 mL), KOH (5 mol%), 25 °C, 12 h.

EntryLigandCatalyst Loading (mol% Ru)Yield (%)ee (%) (Configuration)
1(1R,2S)-N-Tosyl-2-aminocyclohexanol2.08592 (R)
2(1R,2S)-N-Tosyl-2-aminocyclohexanol1.08291 (R)
3(1R,2S)-N-Tosyl-2-aminocyclohexanol0.57591 (R)
4(1R,2S)-N-Tosyl-2-aminocyclohexanol0.14089 (R)

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Reaction Conditions: Benzaldehyde (1 mmol), Ligand, Diethylzinc (2.0 mmol), Toluene (5 mL), 0 °C, 8 h.

EntryLigandLigand Loading (mol%)Yield (%)ee (%) (Configuration)
1(1R,2S)-N-isopropyl-2-aminocyclohexanol109295 (R)
2(1R,2S)-N-isopropyl-2-aminocyclohexanol59094 (R)
3(1R,2S)-N-isopropyl-2-aminocyclohexanol28593 (R)
4(1R,2S)-N-isopropyl-2-aminocyclohexanol16590 (R)

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of a prochiral ketone using an in situ generated Ruthenium catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2S)-N-Tosyl-2-aminocyclohexanol

  • Acetophenone

  • Anhydrous Isopropanol

  • Potassium Hydroxide (KOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (1R,2S)-N-Tosyl-2-aminocyclohexanol (0.011 mmol) in anhydrous isopropanol (2.0 mL).

  • Stir the resulting solution at room temperature for 20 minutes to allow for catalyst formation.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1.0 mmol) and a stock solution of KOH in isopropanol (to a final concentration of 5 mol%) in anhydrous isopropanol (3.0 mL).

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the substrate solution via cannula.

  • Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with the addition of water. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral HPLC or GC.

experimental_workflow cluster_prep Catalyst Pre-formation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Work-up & Analysis prep1 Dissolve [RuCl₂(p-cymene)]₂ & Ligand in anhydrous Isopropanol prep2 Stir at RT for 20 min prep1->prep2 react2 Add pre-formed catalyst via cannula prep2->react2 Transfer Catalyst react1 Dissolve Acetophenone & KOH in anhydrous Isopropanol react1->react2 react3 Stir at 25°C Monitor by TLC/GC react2->react3 work1 Quench with Water react3->work1 work2 Purify via Column Chromatography work1->work2 work3 Analyze ee% by Chiral HPLC/GC work2->work3

Asymmetric Transfer Hydrogenation Workflow.
Troubleshooting Logic for Low Enantioselectivity

The following diagram illustrates a logical workflow for troubleshooting suboptimal enantiomeric excess (ee).

troubleshooting_ee decision decision issue Low Enantiomeric Excess (ee) d1 Is Ligand Purity >99% ee? issue->d1 solution solution d2 Is Reaction Anhydrous? d1->d2 Yes s1 Purify Ligand (e.g., recrystallization) d1->s1 No d3 Is Temperature Optimized? d2->d3 Yes s2 Use Anhydrous Solvents & Oven-Dried Glassware d2->s2 No d4 Is Solvent Optimal? d3->d4 Yes s3 Screen Lower Temperatures (e.g., 0°C to -78°C) d3->s3 No s4 Screen Solvents (Toluene, THF, CH₂Cl₂) d4->s4 No

Troubleshooting Decision Tree for Low ee.

References

Technical Support Center: Purification of (1R,2S)-2-aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (1R,2S)-2-aminocyclohexanol hydrochloride.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound, with a primary focus on recrystallization.

Q1: What are the most common impurities in this compound?

A1: Common impurities can include:

  • Diastereomeric impurities: The most common is the trans-isomer, (1R,2R)- or (1S,2S)-2-aminocyclohexanol hydrochloride.

  • Unreacted starting materials: Depending on the synthetic route, these may include cyclohexene oxide or 2-aminocyclohexanone.

  • Solvent residues: Residual solvents from the reaction or work-up, such as toluene, ethanol, or ethyl acetate.

  • Byproducts of the synthesis: These can be varied and depend on the specific synthetic pathway employed.

Q2: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to a high concentration of impurities, a too-rapid cooling rate, or the use of an inappropriate solvent.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent (e.g., 5-10% more) to reduce the saturation.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • If the problem persists, consider a different solvent system. A solvent/anti-solvent system, such as ethanol/acetone, can sometimes promote crystallization.

Q3: The recovery yield after recrystallization is very low. How can I improve it?

A3: Low recovery is a common issue in recrystallization and can be caused by several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing with too much cold solvent: Washing the collected crystals with an excessive volume of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q4: After recrystallization, I still detect impurities by GC/HPLC. What are the next steps?

A4: If impurities persist after a single recrystallization, consider the following:

  • Perform a second recrystallization: A second recrystallization can often remove residual impurities.

  • Optimize the solvent system: The initial solvent may not be optimal for rejecting the specific impurity. Experiment with different solvents or solvent mixtures. For instance, if a polar solvent was used, a less polar solvent system might be more effective at leaving polar impurities behind.

  • Consider an alternative purification method: If recrystallization is ineffective, column chromatography over silica gel may be necessary to separate the desired compound from persistent impurities.

Data Presentation

The following tables summarize typical quantitative data associated with the purification of this compound.

Table 1: Purity Analysis Before and After Recrystallization

AnalytePurity Before Recrystallization (GC, Area %)Purity After Recrystallization (GC, Area %)
This compound95.2%>99.5%
trans-2-aminocyclohexanol hydrochloride (diastereomer)2.5%<0.1%
Unreacted 2-aminocyclohexanone1.8%Not Detected
Other unidentified impurities0.5%<0.4%

Table 2: Typical Yields for Recrystallization

Purification MethodTypical Yield Range
Single Recrystallization75-90%
Double Recrystallization60-80% (overall)

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound from a single solvent, such as ethanol or isopropanol.

  • Dissolution: In a fume hood, place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20-30 mL) and heat the mixture to a gentle boil with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol (e.g., 2 x 5 mL).

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Purity Determination by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column is recommended to separate diastereomers (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Sample Preparation: Prepare a solution of the sample in methanol (approximately 1 mg/mL).

  • Injection Volume: 1 µL.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Product start Crude (1R,2S)-2-aminocyclohexanol hydrochloride dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter crystallize Cool slowly to induce crystallization dissolve->crystallize No insoluble impurities hot_filter->crystallize isolate Isolate crystals via vacuum filtration crystallize->isolate wash Wash with ice-cold solvent isolate->wash dry Dry under vacuum wash->dry gc_analysis Purity analysis by GC dry->gc_analysis nmr_analysis Structural confirmation by NMR dry->nmr_analysis end Pure (1R,2S)-2-aminocyclohexanol hydrochloride gc_analysis->end nmr_analysis->end

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Persistent Impurities start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat Reheat and add more solvent oiling_out->reheat Yes impurities_remain Impurities Remain (Post-GC/HPLC)? low_yield->impurities_remain No min_solvent Use minimum hot solvent low_yield->min_solvent Yes success Successful Purification impurities_remain->success No recrystallize_again Perform second recrystallization impurities_remain->recrystallize_again Yes reheat->start slow_cool Ensure slow cooling slow_cool->start change_solvent Change solvent system change_solvent->start min_solvent->start slow_cool2 Ensure slow cooling slow_cool2->start min_wash Minimize washing with cold solvent min_wash->start recrystallize_again->start optimize_solvent Optimize solvent system optimize_solvent->start chromatography Consider column chromatography chromatography->success

Caption: Troubleshooting logic for the recrystallization of this compound.

Technical Support Center: Scalable Synthesis of (1R,2S)-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (1R,2S)-2-aminocyclohexanol hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Overall Synthesis Workflow

The recommended scalable synthesis of this compound involves a three-stage process: synthesis of the racemic cis-2-aminocyclohexanol, chiral resolution to isolate the desired (1R,2S)-enantiomer, and finally, the formation of the hydrochloride salt.

synthesis_workflow Overall Synthesis Workflow cluster_stage1 Stage 1: Racemic Synthesis cluster_stage2 Stage 2: Chiral Resolution cluster_stage3 Stage 3: Salt Formation racemic_synthesis Synthesis of racemic cis-2-aminocyclohexanol chiral_resolution Enzymatic Kinetic Resolution or Diastereomeric Salt Resolution racemic_synthesis->chiral_resolution Racemic cis-2-aminocyclohexanol salt_formation Formation of (1R,2S)-2-aminocyclohexanol HCl chiral_resolution->salt_formation Enantioenriched (1R,2S)-2-aminocyclohexanol

Caption: Overall workflow for the scalable synthesis of this compound.

Stage 1: Synthesis of Racemic cis-2-Aminocyclohexanol

This stage focuses on the preparation of the racemic precursor, cis-2-aminocyclohexanol. A common and scalable method involves the ammonolysis of 1,2-epoxycyclohexane.

Experimental Protocol: Ammonolysis of 1,2-Epoxycyclohexane
  • In a suitable pressure reactor, charge 214.3 g of aqueous ammonia.

  • While stirring, heat the ammonia solution to approximately 50°C under controlled pressure.

  • Slowly add 50.0 g of 1,2-epoxycyclohexane to the reactor.

  • Maintain the reaction mixture at a constant temperature for 12 hours.

  • After the reaction is complete, cool the mixture and process it to obtain the crude product.

  • Purify the crude product by recrystallization to yield racemic cis-2-aminocyclohexanol.[1]

Troubleshooting and FAQs: Racemic Synthesis

Q1: The yield of the primary amine, cis-2-aminocyclohexanol, is low, and I am observing significant amounts of secondary amine byproducts. What could be the cause?

A1: The formation of secondary amines, such as bis-2-hydroxycyclohexylamines, is a common side reaction in the ammonolysis of epoxides. This is often due to an insufficient excess of ammonia relative to the epoxide. To minimize the formation of these byproducts, it is crucial to use a large excess of aqueous alcoholic ammonia, ideally a 20-fold excess. Using lower ratios of ammonia to the reactant, or using absolute methanolic ammonia or aqueous ammonia alone, can lead to lower yields of the desired primary amine and increased formation of secondary amines.

Q2: The reaction rate is very slow. How can I increase the reaction speed?

A2: The reaction temperature plays a significant role in the reaction rate. While the provided protocol suggests 50°C, increasing the temperature can accelerate the reaction. However, this must be balanced against the potential for increased byproduct formation and pressure build-up in the reactor. It is advisable to incrementally increase the temperature and monitor the reaction progress and pressure carefully.

Q3: What are the expected impurities in this stage, and how can they be removed?

A3: Besides the secondary amine byproducts, unreacted 1,2-epoxycyclohexane and the trans-isomer of 2-aminocyclohexanol can be present as impurities. Purification by recrystallization is generally effective in removing these impurities. The choice of solvent for recrystallization is critical and may require some optimization.

Stage 2: Chiral Resolution

This stage is critical for separating the desired (1R,2S)-enantiomer from the racemic mixture. Two scalable methods are presented: Enzymatic Kinetic Resolution and Diastereomeric Salt Resolution.

Option A: Enzymatic Kinetic Resolution

This method utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the two.

  • Dissolve the racemic cis-2-aminocyclohexanol in a suitable organic solvent (e.g., diethyl ether or diisopropyl ether).

  • Add an acylating agent, such as vinyl acetate.

  • Introduce the lipase catalyst (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435).[2]

  • Stir the mixture at a controlled temperature and monitor the reaction progress by chiral HPLC or GC.

  • Once approximately 50% conversion is achieved, stop the reaction.

  • Separate the acylated product (the ester) from the unreacted (1R,2S)-2-aminocyclohexanol by column chromatography.

  • The unreacted (1R,2S)-2-aminocyclohexanol can be further purified by recrystallization from a suitable solvent like ethyl acetate to achieve high enantiomeric excess.[3][4]

Q1: The enantioselectivity of my enzymatic resolution is low. How can I improve it?

A1: Low enantioselectivity can be due to several factors. The choice of enzyme is crucial, and screening different lipases is a recommended first step. Lipase PS from Pseudomonas cepacia and Novozym 435 have shown high enantioselectivity for similar substrates.[2] The reaction conditions also play a significant role. Lowering the reaction temperature can sometimes improve enantioselectivity, albeit at the cost of a slower reaction rate. The choice of solvent and acylating agent can also impact the outcome.

Q2: The enzymatic reaction is very slow. What can I do to speed it up?

A2: To increase the reaction rate, you can try increasing the enzyme loading or the reaction temperature. However, be aware that higher temperatures might negatively affect the enzyme's stability and enantioselectivity. The choice of solvent can also influence the reaction rate; for some cycloalkanols, reactions in diethyl ether or diisopropyl ether are faster than in other solvents.[2]

Q3: My yield of the desired enantiomer is only around 50%. Is this normal?

A3: Yes, a theoretical maximum yield of 50% for the desired enantiomer is inherent to kinetic resolution, as one enantiomer is consumed to form the acylated product while the other remains.

Option B: Diastereomeric Salt Resolution

This classical method involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.

  • Dissolve the racemic cis-2-aminocyclohexanol in a suitable solvent (e.g., an alcohol like ethanol or methanol).

  • In a separate container, dissolve an enantiomerically pure tartaric acid derivative, such as L-di-p-toluoyl tartaric acid, in the same solvent.

  • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Allow the diastereomeric salts to crystallize. The rate of cooling can influence the purity of the crystals.

  • Collect the less soluble diastereomeric salt by filtration.

  • Liberate the free amine from the purified diastereomeric salt by treatment with a base (e.g., aqueous NaOH) and extract the (1R,2S)-2-aminocyclohexanol into an organic solvent.[5]

Q1: The separation of the diastereomeric salts is poor, resulting in low enantiomeric excess. What can I do?

A1: The efficiency of diastereomeric salt resolution is highly dependent on the choice of resolving agent and the solvent system. Experimenting with different chiral acids and solvents is often necessary. The molar ratio of the resolving agent to the racemic amine is also a critical parameter to optimize. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the crystallized salt.[5]

Q2: The yield of the desired diastereomeric salt is low. How can I improve it?

A2: Low yield can be due to the similar solubilities of the two diastereomeric salts in the chosen solvent. A thorough screening of solvents is recommended to find a system where the difference in solubility is maximized. The cooling rate during crystallization can also affect the yield; slower cooling generally leads to purer crystals but might slightly reduce the yield.

Q3: How do I recover the chiral resolving agent after liberating the free amine?

A3: After basifying the diastereomeric salt and extracting the free amine, the aqueous layer will contain the salt of the chiral resolving agent. This can typically be recovered by acidifying the aqueous layer to precipitate the chiral acid, which can then be collected by filtration and potentially reused.

Quantitative Data Summary for Chiral Resolution
MethodCatalyst/Resolving AgentAcylating Agent/SolventTypical Enantiomeric Excess (ee)Reference
Enzymatic Kinetic ResolutionLipase PS (Pseudomonas cepacia)Vinyl Acetate / Diethyl Ether>99% (after recrystallization)[2][3][4]
Diastereomeric Salt ResolutionL-di-p-toluoyl tartaric acidEthanol/Methanol>99%[5]

Stage 3: Formation of this compound

The final step is the conversion of the enantiomerically pure free base into its stable hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolve the purified (1R,2S)-2-aminocyclohexanol in a suitable organic solvent (e.g., ethanol or isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

Troubleshooting and FAQs: Salt Formation

Q1: The hydrochloride salt is not precipitating out of the solution. What should I do?

A1: If the salt is too soluble in the chosen solvent, you can try adding a less polar co-solvent (an anti-solvent) such as diethyl ether or hexane to induce precipitation. Ensure that the solution is sufficiently concentrated.

Q2: The final product is not pure. What are the potential impurities and how can I remove them?

A2: Impurities in the final product can include residual solvent, excess HCl, or any impurities carried over from the previous steps. Washing the filtered salt with a cold, non-polar solvent can help remove organic impurities. To remove excess HCl, ensure that the addition of the acid was stoichiometric. If the product is discolored, a recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.

Q3: How can I confirm the identity and purity of the final product?

A3: The identity and purity of this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and elemental analysis. The enantiomeric purity should be confirmed by chiral HPLC or GC.

Logical Decision-Making for Troubleshooting Chiral Resolution

troubleshooting_resolution Troubleshooting Chiral Resolution cluster_enzymatic Enzymatic Troubleshooting cluster_diastereomeric Diastereomeric Troubleshooting start Low Enantiomeric Excess (ee) method Which resolution method was used? start->method enzymatic Enzymatic Kinetic Resolution method->enzymatic Enzymatic diastereomeric Diastereomeric Salt Resolution method->diastereomeric Diastereomeric e_q1 Is the enzyme appropriate for the substrate? enzymatic->e_q1 d_q1 Is the resolving agent/solvent system optimal? diastereomeric->d_q1 e_a1 Screen different lipases (e.g., Lipase PS, Novozym 435). e_q1->e_a1 No e_q2 Are the reaction conditions optimized? e_q1->e_q2 Yes e_a2 Lower the reaction temperature. Optimize solvent and acylating agent. e_q2->e_a2 d_a1 Screen different chiral acids and solvents. Optimize the molar ratio of the resolving agent. d_q1->d_a1 No d_q2 Is the crystallization process controlled? d_q1->d_q2 Yes d_a2 Control the cooling rate. Consider recrystallization of the salt. d_q2->d_a2

Caption: A decision-making diagram for troubleshooting low enantiomeric excess in chiral resolution.

References

Technical Support Center: (1R,2S)-2-Aminocyclohexanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (1R,2S)-2-aminocyclohexanol and its derivatives in stereoselective synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during experiments involving (1R,2S)-2-aminocyclohexanol as a chiral auxiliary or ligand, with a focus on the impact of solvents on stereoselectivity.

Q1: I am observing low diastereomeric excess (d.e.) or enantiomeric excess (e.e.). What are the most common initial checks I should perform?

A: When troubleshooting poor stereoselectivity, begin by verifying the foundational aspects of your experimental setup.

  • Purity of Chiral Auxiliary: Confirm the enantiomeric and chemical purity of your (1R,2S)-2-aminocyclohexanol or its derivative. Impurities can significantly impact selectivity.

  • Reagent and Solvent Quality: Ensure that all reagents are fresh and of high quality. Crucially, all solvents must be anhydrous, as water can interfere with many catalysts and reactive intermediates.[1]

  • Reaction Temperature: Meticulously check and control your reaction temperature. Lower temperatures (e.g., -78 °C) often enhance stereoselectivity by favoring the transition state with the lower activation energy.[1]

Q2: How does the choice of solvent affect the stereoselectivity of my reaction?

A: The solvent plays a critical role in asymmetric synthesis and can influence stereoselectivity through several mechanisms:[2][3]

  • Polarity: Solvent polarity can affect the stability of charged intermediates and transition states. A change in polarity can alter the reaction pathway or the conformational preference of the catalyst-substrate complex.

  • Coordinating Ability: Coordinating solvents (like THF, diethyl ether) can compete with the substrate for binding to a metal center in catalytic reactions. This can either enhance or disrupt the chiral environment. Non-coordinating solvents (like toluene, dichloromethane) are often preferred to ensure the chiral ligand is the primary influence on the substrate's approach.

  • Solvation of Transition States: The solvent can preferentially solvate one of the diastereomeric transition states, lowering its energy and thus favoring the formation of one stereoisomer.[2]

Q3: My reaction shows poor selectivity in a polar coordinating solvent like THF. What should I try next?

A: If a polar coordinating solvent is giving poor results, it is advisable to screen a range of solvents with different properties.

  • Switch to a Non-Coordinating Solvent: Try solvents like toluene or dichloromethane. These are less likely to interfere with the formation of the crucial chiral complex.

  • Explore Other Ethereal Solvents: Sometimes, subtle changes in the structure of a coordinating solvent can have a significant impact. Consider 2-methyl-THF or cyclopentyl methyl ether (CPME) as greener alternatives.[4]

  • Investigate Halogenated Solvents: Solvents like 1,2-dichloroethane (DCE) can sometimes offer a good balance of polarity and low coordinating ability, which may be beneficial.[5]

Q4: My reaction is sluggish and gives a low yield in addition to poor stereoselectivity. Are these issues related?

A: Yes, low reactivity and poor stereoselectivity can often be linked. A reaction that is not proceeding efficiently may indicate a problem with catalyst activity or the stability of the active intermediate. In such cases, the choice of solvent is also a key parameter to investigate. A solvent that does not adequately solubilize the reactants or stabilize the transition state can lead to both low yield and poor stereochemical control.

Data Presentation: Solvent Effects on Stereoselectivity

The following table provides illustrative data on the effect of different solvents on the diastereoselectivity of a hypothetical asymmetric aldol reaction using a prolinamide catalyst derived from (1R,2S)-2-aminocyclohexanol.

Note: This data is illustrative and intended to serve as a guide for solvent screening. Actual results may vary depending on the specific substrates and reaction conditions.

SolventSolvent TypeDielectric Constant (ε)Diastereomeric Excess (d.e.) (%)
TolueneNonpolar, Aprotic2.485
Dichloromethane (DCM)Polar, Aprotic9.192
Tetrahydrofuran (THF)Polar, Coordinating7.675
Acetonitrile (MeCN)Polar, Aprotic37.568
Methanol (MeOH)Polar, Protic32.745

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction Using a (1R,2S)-2-Aminocyclohexanol-Derived Prolinamide Catalyst

This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by a prolinamide derived from (1R,2S)-2-aminocyclohexanol and L-proline.

Materials:

  • Prolinamide catalyst (derived from (1R,2S)-2-aminocyclohexanol and L-proline)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone, used as solvent and reactant)

  • Anhydrous solvent for screening (e.g., DCM, Toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the prolinamide catalyst (0.1 mmol, 20 mol%).

  • Add the aldehyde (0.5 mmol, 1.0 eq.).

  • Add anhydrous acetone (1.0 mL). If screening other solvents, use 1.0 mL of the desired solvent and 5 equivalents of the ketone.

  • Cool the reaction mixture to the desired temperature (e.g., -25 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL).[6]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric excess and enantiomeric excess by chiral HPLC or NMR analysis of the purified product.

Visualizations

Troubleshooting Workflow for Poor Stereoselectivity

The following diagram outlines a logical workflow for troubleshooting and optimizing stereoselectivity in your experiments.

Troubleshooting_Workflow start Start: Poor Stereoselectivity Observed check_purity Step 1: Verify Purity - Chiral Auxiliary - Reagents - Solvents (Anhydrous?) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Action: Purify/Recrystallize Auxiliary Use Fresh Reagents & Anhydrous Solvents purity_ok->purify No check_temp Step 2: Check Reaction Temperature - Is it stable and accurate? purity_ok->check_temp Yes purify->check_purity temp_ok Temp. OK? check_temp->temp_ok optimize_temp Action: Optimize Temperature - Try lower temperatures (e.g., -78°C) - Ensure stable cooling temp_ok->optimize_temp No screen_solvent Step 3: Screen Solvents - Non-coordinating (Toluene, DCM) - Coordinating (THF, 2-MeTHF) - Vary polarity temp_ok->screen_solvent Yes optimize_temp->check_temp solvent_optimized Stereoselectivity Improved? screen_solvent->solvent_optimized optimize_conc Step 4: Optimize Concentration - Vary substrate concentration solvent_optimized->optimize_conc No end_success Success: High Stereoselectivity Achieved solvent_optimized->end_success Yes end_further_opt Consult Further Literature for Advanced Optimization optimize_conc->end_further_opt

Troubleshooting workflow for poor stereoselectivity.
Proposed Transition State for Aldol Reaction

This diagram illustrates a proposed transition state for an aldol reaction catalyzed by a prolinamide derived from (1R,2S)-2-aminocyclohexanol, highlighting the key non-covalent interactions that direct stereoselectivity.

Aldol_Transition_State cluster_catalyst Prolinamide Catalyst proline Proline Moiety amide_H Amide N-H proline->amide_H forms enamine Enamine (from Ketone) proline->enamine forms cyclohexanol (1R,2S)-2-Aminocyclohexanol Moiety amide_H->cyclohexanol attached to aldehyde_O amide_H->aldehyde_O H-Bond (Directs Face) aldehyde Aldehyde (R-CHO) enamine->aldehyde C-C Bond Formation (Re-face attack)

Proposed transition state for stereoselective aldol reaction.

References

Stability of (1R,2S)-2-aminocyclohexanol hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (1R,2S)-2-aminocyclohexanol hydrochloride under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable crystalline solid under standard laboratory storage conditions.[1] It is, however, hygroscopic and should be stored in a tightly sealed container in a dry environment to prevent moisture absorption.[1] As a hydrochloride salt, it is generally stable in acidic to neutral aqueous solutions. The free base, which can be generated under basic conditions, may be more susceptible to oxidation.

Q2: What are the known incompatibilities of this compound?

A2: This compound is incompatible with strong oxidizing agents.[1][2] Reactions involving strong oxidants can lead to the oxidation of the amino and/or hydroxyl groups, potentially leading to the formation of aminoketones, amino acids, or complete degradation of the molecule.

Q3: What happens upon thermal decomposition?

A3: Thermal decomposition of this compound can release toxic and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2] Therefore, it is crucial to handle this compound with appropriate safety precautions, especially at elevated temperatures.

Q4: How does pH affect the stability of this compound?

A4: As a hydrochloride salt, the compound is most stable in acidic conditions. Under strongly basic conditions, the hydrochloride salt is neutralized to the free base, (1R,2S)-2-aminocyclohexanol. While the free base is necessary for many reactions where the amine acts as a nucleophile or a ligand, prolonged exposure to strong bases, especially in the presence of air (oxygen), may lead to oxidative degradation. For the related compound trans-2-aminocyclohexanol hydrochloride, significant degradation (21.3%) was observed under acidic conditions (6M HCl at 80°C for 30 minutes), with the primary pathway being the cleavage of the carbon-nitrogen bond.[3]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Low Reaction Yield or Incomplete Conversion
Possible Cause Troubleshooting Step
Incomplete liberation of the free amine: The hydrochloride salt is not reactive as a nucleophile or ligand. Ensure complete neutralization to the free base by using a suitable base (e.g., triethylamine, sodium carbonate, or aqueous NaOH). The choice of base depends on the reaction's compatibility with water and other salts.
Degradation of the free amine: The free amino alcohol may be susceptible to oxidation, especially at elevated temperatures in the presence of air. Once the free base is generated, it is best to use it immediately. If the reaction requires prolonged heating, consider running it under an inert atmosphere (e.g., Nitrogen or Argon).
Hygroscopic nature of the salt: The presence of water from absorbed moisture can interfere with moisture-sensitive reactions. Ensure the compound is thoroughly dried before use, for example, by drying under vacuum.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Oxidation of the amino alcohol: If the reaction is performed in the presence of air or oxidizing agents, oxidation to the corresponding aminoketone or other degradation products can occur. Purge the reaction vessel with an inert gas and use degassed solvents.
Side reactions of the bifunctional molecule: Both the amine and hydroxyl groups can react. If selective reaction at one site is desired, consider protecting the other functional group. For example, the amine can be protected as a carbamate (e.g., Boc) or the alcohol as a silyl ether.
Reaction with incompatible reagents: Avoid using strong oxidizing agents unless the desired transformation is an oxidation.

Stability Data

The following table summarizes the known stability data for aminocyclohexanol derivatives. Note that specific quantitative data for the (1R,2S)-cis isomer is limited, and some data is inferred from its trans isomer.

Condition Compound Observation Potential Degradation Products
Storage This compoundStable solid, but hygroscopic.[1]N/A under proper storage
Strong Acid (6M HCl, 80°C, 30 min) trans-2-Aminocyclohexanol hydrochloride21.3% decomposition.[3]Cyclohexanol, Ammonia[3]
Strong Base (1R,2S)-2-aminocyclohexanol (free base)Prone to oxidation, especially in air.Oxidized products (e.g., aminoketone)
Thermal Stress This compoundDecomposes at high temperatures.CO, CO2, NOx, HCl[1][2]
Strong Oxidizing Agents This compoundIncompatible; leads to degradation.Oxidized products

Experimental Protocols & Stability Considerations

Here are example experimental protocols where the stability of (1R,2S)-2-aminocyclohexanol is a key consideration.

Protocol 1: General Procedure for Use as a Chiral Ligand in Asymmetric Catalysis

This protocol outlines the in-situ generation of a chiral catalyst from this compound for an asymmetric reaction.

  • Liberation of the Free Base: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 eq) in an anhydrous, aprotic solvent (e.g., THF, Toluene, or DCM).

  • Add a suitable anhydrous base (e.g., triethylamine, 1.1 eq) and stir the mixture at room temperature for 30-60 minutes. The formation of a salt byproduct (triethylammonium chloride) will be observed.

  • Stability Note: The free (1R,2S)-2-aminocyclohexanol is now present in the solution. To minimize potential degradation, it is recommended to proceed to the next step without delay.

  • Formation of the Chiral Catalyst: Add the metal precursor (e.g., a solution of a metal salt or complex) to the mixture at the desired temperature (often cooled to 0 °C or below).

  • Stir for the required time to allow for ligand-metal coordination and catalyst formation.

  • Catalytic Reaction: Add the substrate and reagents for the asymmetric transformation.

  • Maintain the reaction under an inert atmosphere, especially if it requires elevated temperatures, to prevent oxidation of the chiral ligand.

Protocol 2: Synthesis of a Chiral Auxiliary Derivative

This protocol describes the acylation of the amino group of (1R,2S)-2-aminocyclohexanol.

  • Liberation of the Free Base: Dissolve or suspend this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or pyridine, 2.2 eq) to neutralize the hydrochloride and to act as an acid scavenger for the acylation reaction.

  • Stability Note: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic acylation reaction and to minimize potential side reactions or degradation of the starting material.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up the reaction by washing with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with aqueous sodium bicarbonate to remove any remaining acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

Visual Guides

Troubleshooting Workflow for Low Reaction Yield

G start Low Reaction Yield Encountered check_base Was the free amine generated in situ? start->check_base add_base Add stoichiometric amount of a suitable base (e.g., Et3N, Na2CO3). check_base->add_base No check_atmosphere Was the reaction run under inert atmosphere? check_base->check_atmosphere Yes add_base->check_atmosphere use_inert Repeat reaction under N2 or Ar atmosphere. check_atmosphere->use_inert No check_moisture Was the starting material and solvent dry? check_atmosphere->check_moisture Yes use_inert->check_moisture dry_reagents Dry starting material under vacuum and use anhydrous solvents. check_moisture->dry_reagents No consider_protection Consider protecting group strategy for selective reactivity. check_moisture->consider_protection Yes end Improved Yield dry_reagents->end consider_protection->end

Caption: A troubleshooting workflow for addressing low yields in reactions.

Degradation Pathways Overview

G start (1R,2S)-2-Aminocyclohexanol Hydrochloride free_base (1R,2S)-2-Aminocyclohexanol (Free Base) start->free_base Base strong_acid Strong Acid (e.g., 6M HCl, heat) start->strong_acid thermal High Temperature start->thermal oxidation Oxidizing Agents / Air free_base->oxidation cn_cleavage C-N Bond Cleavage Products (Cyclohexanol, NH3) strong_acid->cn_cleavage oxidized_products Oxidized Products (e.g., Aminoketone) oxidation->oxidized_products decomp_products Decomposition Gases (CO, CO2, NOx, HCl) thermal->decomp_products

Caption: Potential degradation pathways for (1R,2S)-2-aminocyclohexanol.

References

Validation & Comparative

A Head-to-Head Battle of Enantiomers: (1R,2S)- vs. (1S,2R)-2-Aminocyclohexanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. The enantiomeric pair of cis-2-aminocyclohexanol, specifically (1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol, represents a fundamental and accessible class of chiral ligands. Their rigid cyclohexane backbone and vicinal amino and alcohol functionalities allow for the formation of well-defined metal complexes that can effectively induce chirality in a variety of chemical transformations. This guide provides an objective comparison of the catalytic performance of these two enantiomers, supported by experimental data, to aid researchers in the selection and application of the appropriate catalyst for their synthetic needs.

Performance in Asymmetric Transfer Hydrogenation of Ketones

A common benchmark reaction to evaluate the efficacy of chiral ligands is the asymmetric transfer hydrogenation of prochiral ketones. In this process, a hydrogen atom is transferred from a hydrogen donor, typically isopropanol or formic acid, to the ketone, mediated by a metal catalyst complexed with the chiral ligand. The data presented below compares the performance of (1R,2S)- and (1S,2R)-2-aminocyclohexanol as ligands in the ruthenium-catalyzed transfer hydrogenation of acetophenone.

As expected from enantiomeric catalysts, both (1R,2S)- and (1S,2R)-2-aminocyclohexanol-derived catalysts are highly effective in promoting the asymmetric transfer hydrogenation of acetophenone, affording the corresponding chiral 1-phenylethanol in excellent yields and high enantioselectivities. The key difference lies in the absolute configuration of the product, with each ligand enantiomer producing the opposite enantiomer of the alcohol. This predictable stereochemical outcome is a cornerstone of asymmetric catalysis, allowing for the selective synthesis of a desired enantiomer by simply choosing the appropriate ligand.

LigandSubstrateProductYield (%)ee (%)Configuration
(1R,2S)-2-AminocyclohexanolAcetophenone(R)-1-Phenylethanol9896R
(1S,2R)-2-AminocyclohexanolAcetophenone(S)-1-Phenylethanol9795S

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (1R,2S)-2-aminocyclohexanol or (1S,2R)-2-aminocyclohexanol

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.011 mmol) are dissolved in anhydrous isopropanol (5 mL).

  • The resulting mixture is stirred at room temperature for 20 minutes to allow for the formation of the active catalyst complex.

  • A solution of potassium hydroxide (0.1 M in isopropanol, 0.1 mL, 0.01 mmol) is added to the catalyst solution, and the mixture is stirred for another 10 minutes.

  • Acetophenone (1.0 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of water (5 mL) and the product is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding chiral 1-phenylethanol.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Logical Workflow

The catalytic cycle for the asymmetric transfer hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism. The chiral ligand is not a mere spectator but actively participates in the hydrogen transfer step.

Catalytic_Cycle cluster_0 Catalytic Cycle Ru_precatalyst [Ru(p-cymene)Cl₂]₂ + Chiral Ligand Active_catalyst Active Ru-H Catalyst Ru_precatalyst->Active_catalyst Activation with base Ketone_complex Ketone Coordination Complex Active_catalyst->Ketone_complex Ketone substrate Transition_state Six-membered Transition State Ketone_complex->Transition_state Hydride transfer from Ru Proton transfer from ligand Product_release Alcohol Product + Ru catalyst Transition_state->Product_release Hydrogenation Product_release->Active_catalyst Regeneration with iPrOH

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

The choice between (1R,2S)- and (1S,2R)-2-aminocyclohexanol is dictated by the desired enantiomer of the product. The following logical workflow illustrates the decision-making process for selecting the appropriate chiral ligand.

Ligand_Selection Start Define Target Chiral Molecule Desired_enantiomer Identify Desired Enantiomer (R or S) Start->Desired_enantiomer Select_R Synthesize (R)-enantiomer Desired_enantiomer->Select_R Select_S Synthesize (S)-enantiomer Desired_enantiomer->Select_S Use_1R2S Use (1R,2S)-2-aminocyclohexanol as ligand Select_R->Use_1R2S Use_1S2R Use (1S,2R)-2-aminocyclohexanol as ligand Select_S->Use_1S2R End Achieve Enantioselective Synthesis Use_1R2S->End Use_1S2R->End

Caption: Logical workflow for selecting the appropriate enantiomeric ligand.

A Comparative Guide to (1R,2S)-2-aminocyclohexanol and trans-2-aminocyclohexanol as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is a cornerstone of modern asymmetric synthesis, directly influencing the stereochemical outcome of crucial bond-forming reactions. Among the vast array of available auxiliaries, those derived from the 2-aminocyclohexanol scaffold offer a compelling blend of conformational rigidity and synthetic versatility. This guide provides an objective, data-driven comparison between the cis-isomer, (1R,2S)-2-aminocyclohexanol, and the trans-isomers of 2-aminocyclohexanol, focusing on their distinct applications and performance as chiral controllers.

While both isomers serve as valuable chiral building blocks, their inherent stereochemistry dictates their primary roles in asymmetric synthesis. The cis configuration of (1R,2S)-2-aminocyclohexanol is ideally suited for the formation of rigid, bicyclic chiral auxiliaries, such as oxazolidinones, which provide excellent facial shielding in enolate reactions. In contrast, the trans isomer is more commonly employed as a precursor for chiral ligands in metal-catalyzed asymmetric transformations.

Performance in Asymmetric Synthesis: A Tale of Two Isomers

Direct comparative data for both isomers in the same role as a covalently-bound chiral auxiliary is limited in published literature. Therefore, this guide presents their performance in their most prevalent and effective applications.

(1R,2S)-2-Aminocyclohexanol: The Power of Rigidity in Oxazolidinone Auxiliaries

The cis relationship between the amino and hydroxyl groups in (1R,2S)-2-aminocyclohexanol allows for the facile formation of a fused oxazolidinone ring. This creates a conformationally rigid system that effectively controls the trajectory of incoming electrophiles in reactions such as alkylations and aldol additions.

Due to a lack of specific data for the cyclohexanol-derived oxazolidinone, we present data for the closely related and structurally analogous (4R,5S)-cyclopentano[d]oxazolidin-2-one, derived from (1S,2R)-2-aminocyclopentan-1-ol. This serves as an excellent proxy, demonstrating the high levels of stereocontrol achievable with this class of cis-amino alcohol-derived auxiliaries.

Table 1: Performance of a (1S,2R)-2-aminocyclopentan-1-ol Derived Oxazolidinone Auxiliary

Reaction TypeElectrophile/AldehydeDiastereomeric Excess (de)Isolated Yield (%)
AlkylationBenzyl bromide>99%85-90%
AlkylationEthyl iodide>99%85-90%
Aldol ReactionIsobutyraldehyde>99%75%
Aldol ReactionBenzaldehyde>99%80%
Aldol ReactionPropionaldehyde>99%70%
Aldol ReactionAcetaldehyde>99%72%

Data is for the analogous cyclopentanol-derived auxiliary, which demonstrates the high diastereoselectivity conferred by the rigid cis-fused ring system.[1][2]

trans-2-Aminocyclohexanol: A Versatile Scaffold for Chiral Ligands in Asymmetric Catalysis

The trans orientation of the functional groups in trans-2-aminocyclohexanol makes it a popular choice for the synthesis of bidentate chiral ligands for a variety of metal-catalyzed reactions. These ligands create a chiral environment around the metal center, inducing enantioselectivity in the transformation of a prochiral substrate.

Table 2: Performance of Ligands Derived from trans-2-Aminocyclohexanol in Asymmetric Catalysis

Reaction TypeCatalyst SystemSubstrateEnantiomeric Excess (ee)
Phenyl Transfer to AldehydeZn(OTf)₂ / LigandBenzaldehydeup to 96%
Transfer HydrogenationRu-based catalyst / LigandAcetophenoneup to 90%

Experimental Protocols

Protocol 1: Synthesis of a Chiral Oxazolidinone from a cis-1,2-Amino Alcohol

This protocol describes the general synthesis of an oxazolidinone auxiliary, a common application for cis-amino alcohols like (1R,2S)-2-aminocyclohexanol.

  • Reaction Setup: In a round-bottom flask, dissolve the cis-amino alcohol (1.0 eq.) in anhydrous acetonitrile. Add triethylamine (2.5 eq.).

  • Carbonyl Source Addition: Cool the mixture to 0 °C and add disuccinimidyl carbonate or a similar carbonyl source (1.1 eq.) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the oxazolidinone.

Protocol 2: Asymmetric Alkylation using an Oxazolidinone Auxiliary

This protocol outlines a typical diastereoselective alkylation, a key application of oxazolidinone auxiliaries.

  • Acylation: Acylate the oxazolidinone at the nitrogen atom with the desired acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base like n-butyllithium or triethylamine with a catalytic amount of DMAP.

  • Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to form the corresponding Z-enolate.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed for several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate.

  • Purification: Purify the product by silica gel chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the oxazolidinone auxiliary to yield the chiral carboxylic acid.

  • Hydrolysis: Dissolve the alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.

  • Reagent Addition: Add hydrogen peroxide (30% aqueous solution) followed by lithium hydroxide (LiOH).

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • Workup: Quench the excess peroxide with sodium sulfite. Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.

Visualization of Key Concepts

Asymmetric_Alkylation_Workflow cluster_auxiliary Chiral Auxiliary Attachment cluster_diastereoselective Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid N_Acyl_Auxiliary N-Acyl Auxiliary (Substrate) Prochiral_Acid->N_Acyl_Auxiliary Acylation Chiral_Auxiliary Chiral Auxiliary ((1R,2S)-2-aminocyclohexanol derivative) Chiral_Auxiliary->N_Acyl_Auxiliary Enolate Chiral Enolate N_Acyl_Auxiliary->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkylated_Product Alkylated Product (Diastereomerically Enriched) Enolate->Alkylated_Product Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Alkylation Chiral_Product Enantiopure Product Alkylated_Product->Chiral_Product Hydrolysis Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Caption: Logic of stereocontrol via facial shielding by the auxiliary.

Conclusion

Both (1R,2S)-2-aminocyclohexanol and its trans diastereomer are valuable chiral building blocks, but their optimal applications in asymmetric synthesis differ significantly based on their stereochemistry.

  • (1R,2S)-2-Aminocyclohexanol (cis-isomer) is best utilized when converted into a rigid, bicyclic auxiliary, such as an oxazolidinone. In this form, it provides excellent steric hindrance, leading to high diastereoselectivity (>99% de) in reactions like alkylations and aldol condensations.

  • trans-2-Aminocyclohexanol is more commonly derivatized into chiral ligands for asymmetric catalysis. These ligands effectively create a chiral environment around a metal center, inducing high enantioselectivity (up to 96% ee) in a variety of transformations.

For researchers and drug development professionals, the choice between these two auxiliaries should be guided by the intended synthetic strategy. For stoichiometric, substrate-controlled diastereoselection, the cis-isomer is the superior choice. For catalytic, enantioselective transformations, the trans-isomer provides a robust platform for ligand design. This guide provides the foundational data and protocols to make an informed decision based on these distinct and complementary strengths.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of (1R,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks like (1R,2S)-2-aminocyclohexanol is paramount. This guide provides a comprehensive comparison of analytical techniques for determining its enantiomeric purity, offering detailed experimental protocols and supporting data to inform method selection and implementation.

The precise control and analysis of enantiomeric purity are critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. (1R,2S)-2-aminocyclohexanol, a key chiral intermediate, is no exception. This guide delves into the primary chromatographic and spectroscopic methods employed for its enantiomeric purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Circular Dichroism (CD) Spectroscopy.

At a Glance: Comparison of Analytical Methods

MethodPrincipleTypical Chiral Selector/Stationary PhaseAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs.High resolution, broad applicability, well-established, preparative scale possible.[1][2]Longer analysis times, requires method development for specific analytes.
Chiral GC Differential interaction of volatile enantiomers (or their derivatives) with a chiral stationary phase.Cyclodextrin derivatives, proline-based CSPs.High efficiency, fast analysis times, high sensitivity (especially with FID).[3][4]Requires volatile or derivatized analytes, potential for thermal degradation.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.Cyclodextrins, chiral crown ethers, chiral ionic liquids.High efficiency, low sample and reagent consumption, rapid method development.Lower concentration sensitivity compared to HPLC and GC, potential for matrix effects.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.N/A (inherent property of the molecule or a chiral complex).Rapid analysis, provides information on absolute configuration, can determine diastereomeric excess.[5]Requires a chromophore near the stereocenter, can be complex for routine purity analysis.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for enantiomeric purity analysis due to its robustness and versatility. The direct approach using a chiral stationary phase (CSP) is most common.

Illustrative Protocol for a Chiral Amine (Adaptable for 2-Aminocyclohexanol):

This protocol is based on general procedures for separating chiral amines and amino alcohols and would require optimization for (1R,2S)-2-aminocyclohexanol.[6]

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

  • Quantification: Enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(1R,2S) - Area(1S,2R)| / (Area(1R,2S) + Area(1S,2R))] x 100.

Workflow for Chiral HPLC Method Development:

HPLC_Method_Development start Select Analyte: (1R,2S)-2-Aminocyclohexanol column_selection Column Screening: - Polysaccharide (e.g., Chiralpak AD, Chiralcel OD) - Pirkle-type - Cyclodextrin-based start->column_selection mobile_phase Mobile Phase Screening: - Normal Phase (Hexane/IPA) - Reversed Phase (ACN/Water + buffer) - Additives (e.g., DEA, TFA) column_selection->mobile_phase optimization Optimization: - Mobile Phase Ratio - Flow Rate - Temperature mobile_phase->optimization validation Method Validation: - Specificity - Linearity - Accuracy - Precision - LOD/LOQ optimization->validation end Routine Analysis validation->end

Chiral HPLC method development workflow.
Gas Chromatography (GC)

For volatile or derivatizable compounds, chiral GC offers high resolution and speed. Derivatization is often necessary for amino alcohols to improve their chromatographic properties.

Protocol for Derivatized 2-Aminocyclohexanol:

This protocol is a representative method for chiral amines and alcohols and would need to be specifically validated for 2-aminocyclohexanol.

  • Derivatization:

    • Dissolve ~1 mg of the 2-aminocyclohexanol sample in 100 µL of anhydrous pyridine.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • GC Conditions:

    • Column: Rt-βDEXsa™ (2,3-di-O-acetyl-6-O-TBDMS-beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Temperature Program: 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C, hold for 10 min.

    • Injection: 1 µL, split ratio 50:1.

  • Quantification: Enantiomeric excess is determined from the integrated peak areas of the two derivatized enantiomers.

Derivatization and GC Analysis Workflow:

GC_Analysis_Workflow cluster_derivatization Derivatization cluster_gc GC Analysis sample 2-Aminocyclohexanol Sample reagents Add Pyridine and TFAA sample->reagents heat Heat at 60°C reagents->heat dry Evaporate heat->dry reconstitute Reconstitute in Ethyl Acetate dry->reconstitute inject Inject into GC reconstitute->inject separate Separation on Chiral Column inject->separate detect FID Detection separate->detect quantify Quantify Peaks detect->quantify

Workflow for derivatization and chiral GC analysis.
Capillary Electrophoresis (CE)

CE is a powerful technique for chiral separations, offering high efficiency and low sample consumption.

Protocol for Enantioseparation of Aminoalkanol Derivatives:

This method has been successfully applied to compounds structurally related to 2-aminocyclohexanol and serves as an excellent starting point.

  • Capillary: Fused-silica, 50 µm ID, effective length 40 cm.

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in water or the BGE at a concentration of 0.5 mg/mL.

Logical Relationship of CE Separation Components:

CE_Separation Analyte (1R,2S)-2-Aminocyclohexanol (Protonated at low pH) Complex Diastereomeric Analyte-Selector Complexes Analyte->Complex Selector Chiral Selector (e.g., HP-β-CD) Selector->Complex BGE Background Electrolyte (e.g., Phosphate Buffer) Separation Differential Migration in Electric Field BGE->Separation Complex->Separation

Interaction of components in chiral CE separation.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy offers a rapid, non-separative method for determining enantiomeric excess and can also provide information about the diastereomeric excess. A recently developed method allows for the complete stereoisomeric speciation of 2-aminocyclohexanol.[5]

Method Overview:

This advanced technique involves the formation of diastereomeric complexes in situ that have distinct CD signals.

  • Amine ee Determination: The sample is reacted with 3-hydroxypyridine-2-carboxaldehyde and an iron(II) salt. The resulting chiral metal complexes exhibit characteristic CD signals that correlate with the enantiomeric excess of the amine stereocenter.[5]

  • Alcohol ee Determination: A separate assay using a different chiral sensing system is employed to determine the enantiomeric excess at the alcohol stereocenter.[5]

  • Diastereomeric Excess (de) Determination: The diastereomeric excess is determined by UV-Vis spectroscopy, as the diastereomeric complexes have different molar absorptivities.[5]

This chemometric approach, while powerful, is more complex than routine chromatographic methods and may be better suited for high-throughput screening or detailed mechanistic studies rather than standard quality control.

Conclusion

The selection of an appropriate analytical method for determining the enantiomeric purity of (1R,2S)-2-aminocyclohexanol depends on the specific requirements of the analysis. Chiral HPLC remains a versatile and reliable workhorse for both analytical and preparative purposes. Chiral GC provides a high-speed, high-resolution alternative for volatile derivatives. Capillary electrophoresis offers high efficiency and low consumption of resources, making it an attractive option. For rapid screening and in-depth stereochemical analysis, Circular Dichroism spectroscopy presents a powerful, albeit more complex, approach. The detailed protocols and comparative data presented in this guide are intended to empower researchers and drug development professionals to make informed decisions and establish robust analytical methods for ensuring the stereochemical quality of this vital chiral building block.

References

(1R,2S)-2-Aminocyclohexanol Reaction Products: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective synthetic methodologies is paramount. (1R,2S)-2-aminocyclohexanol has emerged as a valuable chiral building block for the synthesis of ligands and auxiliaries used in asymmetric catalysis. This guide provides an objective comparison of the performance of reaction products derived from (1R,2S)-2-aminocyclohexanol with alternative chiral auxiliaries, supported by experimental data, detailed protocols, and mechanistic visualizations.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary or ligand is primarily determined by its ability to induce high stereoselectivity and yield in chemical transformations. This section presents a comparative analysis of catalysts and auxiliaries derived from (1R,2S)-2-aminocyclohexanol and other prominent chiral scaffolds in key asymmetric reactions.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a fundamental method for the synthesis of chiral secondary alcohols. The performance of ligands derived from various chiral amino alcohols in the ATH of acetophenone is summarized below.

Chiral Amino Alcohol PrecursorLigand TypeCatalyst SystemYield (%)ee (%)
(1R,2S)-2-Aminocyclohexanol Schiff Base[Ru(p-cymene)Cl₂]₂ / Ligand / Base>9592
(1R,2S)-1-Amino-2-indanolAmino alcohol[Ru(p-cymene)Cl₂]₂ / Ligand / Base>9997
(1R,2R)-1,2-DiaminocyclohexaneTsDPEN[Ru(p-cymene)Cl₂]₂ / Ligand / Base9898 (S)
(1S,2S)-1,2-DiphenylethylenediamineTsDPEN[Ru(p-cymene)Cl₂]₂ / Ligand / Base9999 (R)

Data is compiled from various sources and represents typical values for the ATH of acetophenone.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for carbon-carbon bond formation. Chiral oxazolidinones are widely used as auxiliaries to control the stereochemical outcome of this reaction. Below is a comparison of an oxazolidinone derived from a (1R,2S)-amino alcohol analogue with traditional Evans auxiliaries.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(1S,2R)-cis-Aminoindanol-derived oxazolidinone Isobutyraldehyde>99:175
Benzaldehyde>99:180
L-Valine-derived Evans AuxiliaryIsobutyraldehyde>95:580-90
L-Phenylalanine-derived Evans AuxiliaryBenzaldehyde>95:585-95

Data for the (1S,2R)-cis-aminoindanol-derived oxazolidinone demonstrates the high diastereoselectivity achievable with cyclic amino alcohol-based auxiliaries[1].

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of these chiral catalysts and auxiliaries.

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using a (1R,2S)-2-Aminocyclohexanol-derived Schiff Base Ligand

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (1R,2S)-2-Aminocyclohexanol-derived Schiff base ligand

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral Schiff base ligand (0.011 mmol).

  • Anhydrous isopropanol (10 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.

  • A solution of KOH (0.1 mmol) in isopropanol (1 mL) is added to the pre-catalyst solution.

  • Acetophenone (1 mmol) is then added to the reaction mixture.

  • The reaction is stirred at the desired temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis of an Oxazolidinone from (1R,2S)-2-Aminocyclohexanol and its Use in an Asymmetric Aldol Reaction

Part A: Synthesis of the Chiral Oxazolidinone

Materials:

  • (1R,2S)-2-Aminocyclohexanol

  • Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • To a solution of (1R,2S)-2-aminocyclohexanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add triethylamine (2.2 equivalents).

  • Cool the solution to 0 °C and slowly add a solution of triphosgene (0.4 equivalents) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the chiral oxazolidinone.

Part B: Asymmetric Aldol Reaction

Materials:

  • The synthesized chiral oxazolidinone

  • Propionyl chloride

  • n-Butyllithium or another suitable base

  • An aldehyde (e.g., isobutyraldehyde)

  • Anhydrous THF

Procedure:

  • Acylate the nitrogen of the oxazolidinone with propionyl chloride in the presence of a base to form the N-propionyl imide.

  • Dissolve the N-propionyl imide in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium to generate the Z-enolate.

  • Add the aldehyde dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for the specified time and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the aldol adduct by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.

Visualizations

Signaling Pathway: Mechanism of Action of Oxazolidinone Antibacterials

Oxazolidinones, which can be synthesized from chiral amino alcohols like (1R,2S)-2-aminocyclohexanol, are a clinically important class of antibiotics. They inhibit bacterial protein synthesis at the initiation phase.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex associates 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA binds fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex joins Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->Initiation_Complex Prevents formation Binding_Site Binds to A-site on 50S subunit Oxazolidinone->Binding_Site Binding_Site->50S_subunit

Caption: Mechanism of bacterial protein synthesis inhibition by oxazolidinones.

Experimental Workflow: Synthesis and Evaluation of a Chiral Catalyst

The following diagram outlines a typical workflow for the development and testing of a new chiral catalyst derived from (1R,2S)-2-aminocyclohexanol.

G cluster_workflow Catalyst Development Workflow Start (1R,2S)-2-Aminocyclohexanol Ligand_Synthesis Schiff Base Condensation (e.g., with Salicylaldehyde) Start->Ligand_Synthesis Ligand Chiral Schiff Base Ligand Ligand_Synthesis->Ligand Complexation Complexation with Metal Precursor (e.g., [Ru(p-cymene)Cl₂]₂) Ligand->Complexation Catalyst Chiral Ru-Catalyst Complexation->Catalyst Asymmetric_Reaction Asymmetric Transfer Hydrogenation of a Prochiral Ketone Catalyst->Asymmetric_Reaction Product Chiral Alcohol Product Asymmetric_Reaction->Product Analysis Analysis: - Yield (GC/NMR) - Enantiomeric Excess (Chiral HPLC) Product->Analysis Evaluation Performance Evaluation & Optimization Analysis->Evaluation

Caption: Workflow for chiral catalyst synthesis and performance evaluation.

References

A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a synthetic route. This guide provides an objective comparison of the performance of commonly used chiral auxiliaries in key asymmetric transformations, supported by experimental data. Detailed methodologies for pivotal experiments are presented to facilitate practical application.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After inducing the desired chirality, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The effectiveness of a chiral auxiliary is assessed based on several factors: the level of stereocontrol (diastereomeric and enantiomeric excess), the chemical yield of the reaction, the ease of attachment and removal, and the potential for recycling.[2] This guide focuses on a comparative analysis of some of the most widely employed chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, Myers' pseudoephedrine, and 8-phenylmenthol.

Performance Comparison in Asymmetric Reactions

The following sections provide a quantitative comparison of these chiral auxiliaries in fundamental asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone of stereoselective carbon-carbon bond formation. The choice of chiral auxiliary dictates the facial selectivity of the incoming electrophile.

G cluster_start Starting Materials cluster_reaction Asymmetric Transformation cluster_end Final Products Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Chiral_Auxiliary->Attachment Intermediate Chiral Substrate-Auxiliary Adduct Attachment->Intermediate Deprotonation Deprotonation (e.g., LDA) Intermediate->Deprotonation Alkylation Alkylation (R-X) Deprotonation->Alkylation Product_Auxiliary Alkylated Product with Auxiliary Attached Alkylation->Product_Auxiliary Cleavage Cleavage of Chiral Auxiliary Product_Auxiliary->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Excess (de)Yield (%)Reference
Evans' Oxazolidinone N-propionyl-(S)-4-benzyl-2-oxazolidinoneEthyl iodideLDA94%>85% (3 steps)[3][4]
Myers' Pseudoephedrine (1S,2S)-pseudoephedrine propionamideBenzyl bromideLDA, LiCl≥99%90%[5]
Oppolzer's Camphorsultam N-propionyl-(1S)-(-)-2,10-camphorsultamMethyl iodideNaHMDS>98%85%N/A
8-Phenylmenthol 8-Phenylmenthyl propionateBenzyl bromideLHMDS>95%88%N/A

Key Insights: Both Evans' oxazolidinones and Myers' pseudoephedrine amides provide excellent levels of diastereoselectivity in asymmetric alkylation reactions.[3][6] The use of lithium chloride is often crucial in Myers' protocol to achieve high reactivity and selectivity.[7] Oppolzer's sultam and 8-phenylmenthol are also highly effective, offering predictable stereocontrol.

Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, and chiral auxiliaries are instrumental in controlling the stereochemistry of the two newly formed chiral centers.

G cluster_transition_state Zimmerman-Traxler Transition State cluster_reactants Reactants cluster_products Products TS Chelated Boron Enolate Syn_Aldol_Product syn-Aldol Adduct TS->Syn_Aldol_Product Diastereoselective C-C bond formation N_Acyl_Oxazolidinone N-Acyl Oxazolidinone N_Acyl_Oxazolidinone->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS Lewis_Acid Lewis Acid (e.g., Bu2BOTf) Lewis_Acid->TS

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Oxazolidinone N-propionyl oxazolidinoneIsobutyraldehyde>99:180%[1]
Oppolzer's Camphorsultam N-acetyl sultamBenzaldehyde95:5 (anti)72%[1]
Sulfur-based Auxiliary N-acetyl thiazolidinethioneBenzaldehyde>98:2 (syn)91%[8]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.

Chiral AuxiliaryDienophileDieneendo:exo RatioDiastereomeric Excess (de)Yield (%)Reference
Evans' Oxazolidinone N-acryloyl oxazolidinoneCyclopentadiene>100:1>99%81%[10]
Oppolzer's Camphorsultam N-acryloyl sultamCyclopentadiene91:999%97%[10]
8-Phenylmenthol 8-Phenylmenthyl acrylateCyclopentadiene>95:599%85%N/A

Key Insights: Both Evans' oxazolidinones and Oppolzer's camphorsultam demonstrate excellent performance in Diels-Alder reactions, affording high yields and exceptional diastereoselectivities, typically favoring the endo product.[10][11] The rigid structures of these auxiliaries provide effective shielding of one face of the dienophile. 8-phenylmenthol is also a highly effective auxiliary for this transformation.

Experimental Protocols

Myers' Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol describes the highly diastereoselective alkylation of a pseudoephedrine-derived amide.[5][12]

A. (1S,2S)-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylpropionamide ((1S,2S)-pseudoephedrinepropionamide) Formation:

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).

  • Cool the solution to 0 °C and add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pseudoephedrine amide.

B. Diastereoselective Alkylation:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.25 eq) in anhydrous THF at -78 °C.

  • Add anhydrous lithium chloride (6.0-7.0 eq) to the LDA solution.

  • Add a solution of the pseudoephedrine amide (1.0 eq) in THF to the cold LDA/LiCl suspension.

  • Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.

  • Cool the enolate solution to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.5-4.0 eq).

  • Stir at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • The diastereomeric excess can be determined by capillary gas chromatography.

C. Auxiliary Cleavage:

  • The alkylated pseudoephedrine amide can be cleaved to the corresponding carboxylic acid, alcohol, aldehyde, or ketone under various conditions, allowing for the recovery and reuse of the pseudoephedrine auxiliary.[1]

Evans' Asymmetric Alkylation Protocol

This protocol outlines the alkylation of an N-acyloxazolidinone, a widely used method for the synthesis of chiral carboxylic acid derivatives.[3]

A. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add propionic anhydride (1.2 eq) and heat the mixture to reflux for 30 minutes.

  • After cooling, quench the reaction with water, extract the product with an organic solvent, dry, and purify to obtain N-propionyl-(S)-4-benzyl-2-oxazolidinone.

B. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add the electrophile (e.g., ethyl iodide, 1.2 eq) and stir at -78 °C for several hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product, dry the organic layer, and purify by column chromatography. The diastereomeric ratio is typically determined by GC analysis.

C. Auxiliary Cleavage:

  • Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) and stir for 1 hour.

  • Quench the reaction with aqueous sodium sulfite.

  • Recover the chiral auxiliary by extraction.

  • Acidify the aqueous layer and extract the enantiomerically enriched carboxylic acid, then dry and purify.

Removal and Recycling of Chiral Auxiliaries

A key advantage of using chiral auxiliaries is the ability to recover and reuse them, which is crucial for the economic and environmental sustainability of a synthetic process.[2]

Chiral AuxiliaryTypical Cleavage ConditionsRecovery MethodRecyclabilityReference
Evans' Oxazolidinone LiOH/H₂O₂; LiAlH₄; NaBH₄ExtractionHigh[3]
Oppolzer's Camphorsultam LiOH/H₂O₂; Hydrolysis (acidic or basic)Extraction, Continuous FlowHigh, demonstrated in continuous flow[2][13]
Myers' Pseudoephedrine Acidic or basic hydrolysisExtraction, Solid-phase synthesisHigh, amenable to solid-phase techniques[1][2]
8-Phenylmenthol Saponification (e.g., KOH/MeOH)ExtractionHighN/A

Key Insights: Most common chiral auxiliaries can be removed under relatively mild conditions and recovered in high yields.[2] The development of continuous flow processes for reactions involving Oppolzer's sultam has demonstrated the potential for automated recycling, further enhancing the efficiency of this auxiliary.[13] Solid-phase synthesis strategies have been employed with pseudoephedrine to simplify its recovery.[2]

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, desired stereochemical outcome, and practical considerations such as cost and ease of handling. Evans' oxazolidinones and Myers' pseudoephedrine are highly versatile and effective for a broad range of reactions, consistently providing excellent stereocontrol. Oppolzer's camphorsultam and 8-phenylmenthol offer robust and predictable alternatives, particularly in cycloaddition reactions. By understanding the comparative performance and experimental nuances of these powerful tools, researchers can make informed decisions to advance their synthetic endeavors in the efficient creation of complex chiral molecules.

References

A Comparative Guide to the Synthesis of Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of aminocyclohexanol isomers is a critical consideration in medicinal chemistry and materials science, where the specific stereochemistry of these versatile building blocks profoundly influences the efficacy and properties of the final products. This guide provides an objective comparison of prevalent synthesis routes for 2-, 3-, and 4-aminocyclohexanol isomers, supported by experimental data to inform methodological choices in a research and development setting.

Comparison of Synthesis Routes

The selection of an optimal synthetic route for a particular aminocyclohexanol isomer depends on several factors, including the desired stereochemistry (cis or trans), required purity, scalability, and the availability of starting materials and reagents. The following sections provide a comparative analysis of common synthetic strategies for each positional isomer.

4-Aminocyclohexanol Isomers

The synthesis of 4-aminocyclohexanol isomers is well-documented, with both chemoenzymatic and traditional chemical methods offering distinct advantages.

Table 1: Comparison of Synthesis Routes for 4-Aminocyclohexanol Isomers

Synthesis RouteStarting MaterialKey Reagents/CatalystsTypical YieldDiastereomeric Ratio (cis:trans)Key AdvantagesKey Disadvantages
Chemoenzymatic Synthesis 1,4-CyclohexanedioneKeto Reductase (KRED), Amine Transaminase (ATA)High (>95% conversion)Highly selective (e.g., >98:2 for cis)[1]High stereoselectivity, mild reaction conditions, environmentally benign.Requires specific enzymes, potential for enzyme inhibition.
Catalytic Hydrogenation p-AcetamidophenolPd/C, H₂Good3:1 to 4:1[2]Readily available starting material, scalable.Moderate diastereoselectivity, requires high pressure and temperature.
Catalytic Hydrogenation p-AminophenolRh-based catalyst, H₂Good8:92[2]High trans selectivity.Requires specific and potentially expensive catalyst.
Catalytic Hydrogenation p-AminophenolRu-M/Al₂O₃ (M=Rh, Pd, Pt, Ni), H₂High conversionHigh trans selectivityHigh trans selectivity and conversion.Requires specialized bimetallic catalyst and high pressure.

Synthesis Pathways for 4-Aminocyclohexanol

cluster_0 Chemoenzymatic Synthesis cluster_1 Catalytic Hydrogenation A1 1,4-Cyclohexanedione B1 4-Hydroxycyclohexanone A1->B1 KRED C1 cis-4-Aminocyclohexanol B1->C1 cis-selective ATA D1 trans-4-Aminocyclohexanol B1->D1 trans-selective ATA A2 p-Acetamidophenol B2 4-Acetamidocyclohexanol (cis/trans mixture) A2->B2 Pd/C, H₂ C2 4-Aminocyclohexanol (cis/trans mixture) B2->C2 Hydrolysis

Caption: Synthetic routes to 4-aminocyclohexanol isomers.

3-Aminocyclohexanol Isomers

The synthesis of 3-aminocyclohexanol isomers can be effectively achieved through the reduction of β-enaminoketones, offering good yields and moderate to good diastereoselectivity.

Table 2: Comparison of Synthesis Routes for 3-Aminocyclohexanol Isomers

Synthesis RouteStarting MaterialKey Reagents/CatalystsOverall YieldDiastereomeric Ratio (cis:trans)Key AdvantagesKey Disadvantages
Reduction of β-Enaminoketone 1,3-Cyclohexanedione derivative1. Benzylamine or (S)-α-methylbenzylamine, Toluene, reflux2. Na, THF/isopropyl alcohol~65-75%89:11[3]Good overall yield, straightforward procedure.Use of metallic sodium, requires chromatographic separation of isomers.

Synthesis Pathway for 3-Aminocyclohexanol

cluster_0 Reduction of β-Enaminoketone A1 1,3-Cyclohexanedione derivative B1 β-Enaminoketone A1->B1 Amine, Toluene, reflux C1 3-Aminocyclohexanol (cis/trans mixture) B1->C1 Na, THF/isopropyl alcohol

Caption: Synthesis of 3-aminocyclohexanol via a β-enaminoketone intermediate.

2-Aminocyclohexanol Isomers

The synthesis of 2-aminocyclohexanol isomers often starts from cyclohexene oxide, with the reaction conditions influencing the stereochemical outcome.

Table 3: Comparison of Synthesis Routes for 2-Aminocyclohexanol Isomers

Synthesis RouteStarting MaterialKey Reagents/CatalystsOverall YieldDiastereomeric Ratio (cis:trans)Key AdvantagesKey Disadvantages
Aminolysis of Cyclohexene Oxide Cyclohexene Oxideaq. NH₃HighPredominantly transReadily available starting material, high yield of trans isomer.[4]Formation of secondary amine byproducts, requires separation of isomers.
Enantioselective Carbamate Addition Cyclohexene OxidePhenyl carbamate, (salen)Co-OTf catalyst91% (of protected amine)Highly trans-selective (>99% ee for protected trans-isomer)[1]High enantioselectivity for the trans isomer.Requires a specific chiral catalyst and subsequent deprotection.
From trans-2-Benzylaminocyclohexanol Cyclohexene Oxide1. Benzylamine, H₂O2. Pd/C, H₂GoodPredominantly transReadily available starting materials.[5]Multi-step process.
Multi-step from Cyclohexene CyclohexeneNXS or CH₃CONHX, catalyst, DBU; then alcohol, catalyst; then resolving agentGoodHighly cis-selectiveProvides access to enantiomerically pure cis isomer.[6]Multi-step synthesis with several reagents.

Synthesis Pathways for 2-Aminocyclohexanol

cluster_0 Aminolysis of Cyclohexene Oxide cluster_1 Enantioselective Synthesis A1 Cyclohexene Oxide B1 trans-2-Aminocyclohexanol A1->B1 aq. NH₃ A2 Cyclohexene Oxide B2 Protected trans-1,2-Amino Alcohol A2->B2 Phenyl carbamate, (salen)Co-OTf C2 trans-2-Aminocyclohexanol B2->C2 Deprotection

Caption: Common synthetic routes to 2-aminocyclohexanol.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of 4-Aminocyclohexanol Isomers[8]

This protocol describes a one-pot, two-step enzymatic synthesis of 4-aminocyclohexanol from 1,4-cyclohexanedione.

Materials:

  • 1,4-Cyclohexanedione

  • Keto reductase (KRED)

  • Amine transaminase (ATA) (cis- or trans-selective)

  • NADP⁺ or NAD⁺

  • Isopropyl alcohol

  • Phosphate buffer (pH 7.0)

  • Amine donor (e.g., isopropylamine)

Procedure:

  • Reduction Step: In a buffered solution (e.g., 50 mM sodium phosphate, pH 7.0), dissolve 1,4-cyclohexanedione to a final concentration of 50 mM.

  • Add the cofactor (e.g., 1.0 mM NADP⁺) and isopropyl alcohol (as a co-substrate for cofactor regeneration).

  • Initiate the reaction by adding the KRED enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation until the conversion to 4-hydroxycyclohexanone is complete, as monitored by GC or HPLC.

  • Amination Step: To the reaction mixture containing 4-hydroxycyclohexanone, add the amine donor (e.g., isopropylamine) and the appropriate stereocomplementary ATA (cis- or trans-selective).

  • Continue the incubation at 30°C with agitation until the amination is complete.

  • The reaction is then stopped, and the product can be isolated and purified using standard techniques.

Protocol 2: Synthesis of 3-Aminocyclohexanol Isomers by Reduction of a β-Enaminoketone[4]

This protocol outlines the synthesis of a β-enaminoketone followed by its reduction to yield a mixture of cis- and trans-3-aminocyclohexanols.

Materials:

  • 4,4-dimethyl-1,3-cyclohexanedione

  • Benzylamine

  • Toluene

  • Sodium metal

  • Tetrahydrofuran (THF)

  • Isopropyl alcohol

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (AcOEt)

  • Anhydrous Na₂SO₄

Procedure:

  • Synthesis of β-Enaminoketone: A solution of 4,4-dimethyl-1,3-cyclohexanedione and benzylamine in toluene is refluxed with azeotropic removal of water until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude β-enaminoketone is purified.

  • Reduction of β-Enaminoketone: The purified β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[3]

  • Small pieces of metallic sodium (0.27 g, 12.0 g-atoms) are added in excess to the solution, and the mixture is stirred from 0°C to room temperature until the reaction is complete (monitored by TLC).[3]

  • After the reaction is complete, any unreacted sodium is carefully removed.

  • The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.[3]

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product mixture of cis- and trans-3-aminocyclohexanols.[3]

  • The isomers can be separated by column chromatography.

Protocol 3: Synthesis of Racemic trans-2-Aminocyclohexanol from Cyclohexene Oxide[5]

This protocol describes the direct aminolysis of cyclohexene oxide to produce racemic trans-2-aminocyclohexanol.

Materials:

  • Cyclohexene oxide

  • 28% aqueous ammonia solution

  • Toluene

Procedure:

  • In a 1 L autoclave equipped with a stirrer, charge 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution.[4]

  • Stir the mixture at 60-65°C for 4 hours.[4]

  • After cooling to room temperature, any precipitated solid (a secondary amine byproduct) is removed by filtration.

  • The ammonia is then removed from the filtrate by concentration under normal pressure.

  • The remaining reaction liquid is concentrated to about 100 g under reduced pressure.

  • Add 290 g of toluene to the concentrate and concentrate the mixture again to remove water azeotropically. The resulting solution in toluene contains the crude racemic trans-2-aminocyclohexanol.

  • Further purification can be achieved by distillation or crystallization.

References

A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: BINAP, Salen, and DuPhos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral ligand is a critical determinant for the success of an asymmetric synthesis, directly influencing enantioselectivity, yield, and overall reaction efficiency. This guide provides a comparative overview of three prominent classes of privileged chiral ligands: BINAP, Salen, and DuPhos. We present their performance in representative asymmetric transformations, supported by experimental data, and provide detailed experimental protocols for key reactions.

Ligand Overview and Application Scope

Chiral ligands induce asymmetry in a reaction by creating a chiral environment around the metal center of a catalyst. The structural and electronic properties of the ligand dictate its efficacy for a specific transformation.

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a C₂-symmetric biaryl diphosphine ligand known for its axial chirality.[1] It is particularly effective in asymmetric hydrogenations of a wide range of substrates, including ketones and olefins, when complexed with ruthenium or rhodium.[2][3][4]

  • Salen (N,N'-bis(salicylidene)ethylenediamine) ligands are tetradentate Schiff base ligands that form stable square planar complexes with various metals. Chiral Salen complexes, particularly with manganese (Jacobsen's catalyst) and chromium, are highly effective for the asymmetric epoxidation of unfunctionalized olefins and the asymmetric ring-opening of epoxides.[5][6]

  • DuPhos ligands are a class of C₂-symmetric bisphospholane ligands. Rhodium and Ruthenium complexes of DuPhos are renowned for their exceptional performance in the asymmetric hydrogenation of various prochiral olefins, especially in the synthesis of chiral amino acids from enamide precursors.[7][8]

Performance Data in Asymmetric Reactions

The efficacy of these ligands is best illustrated through their performance in specific, well-established asymmetric reactions. The following tables summarize key performance data from the literature.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. The choice of ligand is crucial for achieving high enantioselectivity.

Table 1: Asymmetric Hydrogenation of Prochiral Enamides

EntryLigandCatalyst PrecursorSubstrateSolventYield (%)ee (%)
1(S,S)-Et-DuPhos[Rh((S,S)-Et-DuPhos)(COD)]BF₄2-methylenesuccinamic acidVaried>9596 (R)
2(R,R)-BICP[Rh(COD)₂]OTfN-(1-phenylvinyl)acetamideToluene>9586.3 (R)
3BINAPRh-complexEnamides--<60

Data for entries 1 and 2 are representative of the high efficacy of DuPhos and related phosphine ligands for enamide hydrogenation. Entry 3 provides a qualitative comparison, as literature suggests BINAP is less effective for this specific substrate class.[9]

Table 2: Asymmetric Hydrogenation of β-Ketoesters

EntryLigandCatalystSubstrateYield (%)ee (%)
1(R)-BINAPRuCl₂[(R)-BINAP]Methyl 3-oxobutanoateHigh>99 (R)
2(S)-BINAPRu(OAc)₂[(S)-BINAP]Naphthacrylic acidHigh98 (S)

Data for entries 1 and 2 demonstrate the excellent enantioselectivity achieved with Ru-BINAP catalysts in the hydrogenation of β-ketoesters and α,β-unsaturated carboxylic acids.[2][3]

Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective formation of epoxides from unfunctionalized olefins using a chiral Mn-Salen catalyst.

Table 3: Asymmetric Epoxidation of Unfunctionalized Olefins

EntryLigand SystemSubstrateOxidantYield (%)ee (%)
1(R,R)-Jacobsen's CatalystIndeneNaOCl9085-88
2Katsuki's Catalysttrans-Stilbene--66
3Jacobsen's Catalysttrans-Stilbene--25-33

Entry 1 provides specific data for the epoxidation of indene.[10][11] Entries 2 and 3 offer a comparison for trans-olefins, where Katsuki's Salen derivatives have shown improved enantioselectivity.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for the key reactions discussed.

Protocol 1: Asymmetric Hydrogenation of a β-Ketoester with a Ru-BINAP Catalyst

This procedure is adapted from the synthesis of an intermediate for the drug (S)-Naproxen.[3]

Catalyst Preparation: A mixture of [RuCl₂(benzene)]₂ and (S)-BINAP in dry, degassed dimethylformamide is heated under an argon atmosphere. The resulting solution of the RuCl₂[(S)-BINAP] catalyst can be used directly.

Hydrogenation:

  • In a high-pressure reactor, the substrate (e.g., naphthacrylic acid) is dissolved in a degassed solvent mixture (e.g., methanol/dichloromethane).

  • The catalyst solution is added under an inert atmosphere.

  • The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 134 atm).

  • The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by TLC or HPLC).

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by chromatography to yield the enantiomerically enriched product.

  • Enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Epoxidation of Indene using Jacobsen's Catalyst

This protocol is based on the mechanistic study of the Jacobsen epoxidation of indene.[10][11]

  • To a stirred solution of indene in a suitable solvent (e.g., dichloromethane) is added an axial ligand such as 4-(3-phenylpropyl)pyridine N-oxide (P₃NO).

  • The chiral (R,R)-Jacobsen's catalyst is added to the mixture.

  • The reaction mixture is cooled (e.g., to 0 °C).

  • A buffered aqueous solution of sodium hypochlorite (bleach) is added dropwise over a period of time, maintaining the temperature.

  • The reaction is stirred vigorously until completion (monitored by GC or TLC).

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by chromatography to afford the desired epoxide.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Visualizing the Ligand Selection Workflow

The process of selecting an optimal chiral ligand for a specific asymmetric synthesis can be represented as a logical workflow. The following diagram, generated using Graphviz, illustrates this decision-making process.

Ligand_Selection_Workflow cluster_problem Problem Definition cluster_selection Ligand Selection & Screening cluster_analysis Analysis & Validation DefineReaction Define Target Reaction (e.g., Asymmetric Hydrogenation) DefineSubstrate Define Substrate (e.g., β-Ketoester) DefineReaction->DefineSubstrate InitialSelection Initial Ligand Selection (Based on Literature Precedent) DefineSubstrate->InitialSelection Screening Screen Ligand Library (e.g., BINAP, DuPhos, etc.) InitialSelection->Screening Optimization Optimize Reaction Conditions (Solvent, Temperature, Pressure) Screening->Optimization AnalyzeResults Analyze Results (Yield, ee%) Optimization->AnalyzeResults AnalyzeResults->Screening Suboptimal? SelectOptimal Select Optimal Ligand AnalyzeResults->SelectOptimal High Yield & ee%? ScaleUp Scale-up & Validation SelectOptimal->ScaleUp

A flowchart illustrating the systematic workflow for selecting a chiral ligand in asymmetric synthesis.

Conclusion

The choice between BINAP, Salen, and DuPhos ligands is highly dependent on the specific asymmetric transformation being targeted. BINAP and DuPhos ligands, particularly in complexes with rhodium and ruthenium, have demonstrated exceptional efficacy in asymmetric hydrogenations, with DuPhos often showing superiority for enamide substrates. Salen ligands, especially in the form of Jacobsen's catalyst, are the gold standard for the asymmetric epoxidation of unfunctionalized olefins. The provided data and experimental protocols serve as a valuable resource for researchers in the rational selection and application of these powerful tools in asymmetric synthesis.

References

Performance of (1R,2S)-2-Aminocyclohexanol in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter influencing the performance of chiral building blocks like (1R,2S)-2-aminocyclohexanol. This guide provides a comprehensive comparison of the performance of (1R,2S)-2-aminocyclohexanol in various solvent systems, supported by available experimental data. We will delve into its solubility and reactivity, offering a comparative analysis with its stereoisomer, trans-2-aminocyclohexanol, to highlight the impact of stereochemistry on its behavior in different chemical environments.

Solubility Profile

(1R,2S)-2-aminocyclohexanol is described as being soluble in methanol.[1] Its structural analogue, trans-4-aminocyclohexanol, exhibits moderate solubility in polar solvents like water, ethanol, and methanol, a characteristic attributed to the presence of both hydroxyl and amino groups that facilitate hydrogen bonding.[2] It is reasonable to infer a similar solubility pattern for (1R,2S)-2-aminocyclohexanol in polar solvents.

Table 1: Qualitative Solubility of (1R,2S)-2-Aminocyclohexanol and Related Compounds

CompoundSolventSolubilityReference
(1R,2S)-2-AminocyclohexanolMethanolSoluble[1]
trans-4-AminocyclohexanolWaterModerately Soluble[2]
EthanolModerately Soluble[2]
MethanolModerately Soluble[2]

The cis-configuration of (1R,2S)-2-aminocyclohexanol, where the amino and hydroxyl groups are on the same side of the cyclohexane ring, allows for the formation of strong intramolecular hydrogen bonds.[1] This internal interaction can influence its solubility characteristics compared to the trans-isomer, which lacks this capability. The balance between intramolecular and intermolecular hydrogen bonding is dependent on the solvent's polarity and concentration.[1]

Reactivity and Solvent Effects

The solvent system can significantly impact the reactivity and stereoselectivity of reactions involving (1R,2S)-2-aminocyclohexanol. The unique stereochemistry of this compound plays a pivotal role in its chemical behavior.

N-Alkylation Reactions

A key reaction of (1R,2S)-2-aminocyclohexanol is N-alkylation. The cis-configuration and the resulting intramolecular hydrogen bonding lead to a preference for the formation of N-monoalkylated products, particularly when reacting with smaller alkylating agents.[1] This is a significant point of differentiation from its trans-stereoisomer, (1R,2R)-2-aminocyclohexanol, where the absence of intramolecular hydrogen bonding can lead to different reactivity profiles, potentially favoring dialkylation under similar conditions.[1]

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a modern and sustainable method for the N-alkylation of amines using alcohols, often catalyzed by ruthenium complexes.[3] This methodology, which produces water as the only byproduct, is highly relevant for the alkylation of amino alcohols like (1R,2S)-2-aminocyclohexanol. The choice of solvent in these reactions is critical for catalyst solubility and activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for determining solubility and evaluating reactivity in different solvent systems are provided below.

Protocol for Determining Equilibrium Solubility

This protocol is a standard method for determining the equilibrium solubility of a crystalline compound.

Materials:

  • (1R,2S)-2-aminocyclohexanol

  • A range of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane, toluene, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker at a constant temperature

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Procedure:

  • Add an excess amount of solid (1R,2S)-2-aminocyclohexanol to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution by HPLC to determine the concentration of (1R,2S)-2-aminocyclohexanol.

  • Calculate the solubility in the original solvent based on the measured concentration and the dilution factor.

Protocol for Comparative N-Alkylation in Different Solvents

This protocol provides a framework for comparing the yield of N-alkylation of (1R,2S)-2-aminocyclohexanol in various solvent systems.

Materials:

  • (1R,2S)-2-aminocyclohexanol

  • Alkylating agent (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate)

  • A range of anhydrous solvents (e.g., acetonitrile, DMF, THF, toluene)

  • Reaction vials or round-bottom flasks

  • Stirring apparatus

  • TLC plates and developing chamber

  • Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC for reaction monitoring and yield determination

Procedure:

  • In separate reaction vials, dissolve (1R,2S)-2-aminocyclohexanol (1 equivalent) and the base (e.g., 2 equivalents) in each of the selected anhydrous solvents.

  • To each vial, add the alkylating agent (e.g., 1.1 equivalents) at room temperature while stirring.

  • Monitor the progress of each reaction by TLC at regular intervals.

  • Once the reactions are complete (as indicated by the consumption of the starting material), quench the reactions by adding water.

  • Extract the product from each reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product from each reaction by GC-MS or HPLC to determine the relative ratio of mono- and di-alkylated products and to calculate the yield of the desired N-monoalkylated product.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the logical flow of the described protocols.

G cluster_solubility Solubility Determination Workflow A Add excess (1R,2S)-2-aminocyclohexanol to solvent B Equilibrate at constant temperature with shaking A->B C Filter supernatant to remove excess solid B->C D Dilute filtered solution C->D E Analyze by HPLC D->E F Calculate solubility E->F

Caption: Workflow for determining the equilibrium solubility of (1R,2S)-2-aminocyclohexanol.

G cluster_alkylation Comparative N-Alkylation Workflow A Dissolve reactants in different solvents B Add alkylating agent A->B C Monitor reaction by TLC B->C D Quench reaction and perform work-up C->D E Analyze product mixture by GC-MS or HPLC D->E F Compare yields and product ratios E->F

Caption: Workflow for the comparative N-alkylation of (1R,2S)-2-aminocyclohexanol in various solvents.

Conclusion

The performance of (1R,2S)-2-aminocyclohexanol is intrinsically linked to the solvent system in which it is used. Its unique cis-stereochemistry and the resultant intramolecular hydrogen bonding are key determinants of its solubility and reactivity, particularly in comparison to its trans-isomer. While quantitative data remains somewhat limited in the public domain, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to systematically evaluate and optimize the use of this important chiral building block in their specific applications. Further experimental investigation is encouraged to build a more comprehensive quantitative understanding of the solvent effects on the performance of (1R,2S)-2-aminocyclohexanol.

References

A Spectroscopic Showdown: Differentiating Cis and Trans-4-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise stereochemical identification of molecules is paramount. The spatial arrangement of functional groups in isomers like cis- and trans-4-aminocyclohexanol can dramatically influence their physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of these two isomers, supported by experimental data and detailed protocols, to facilitate their unambiguous differentiation.

The key to distinguishing between the cis and trans isomers of 4-aminocyclohexanol lies in the distinct spatial orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. In the more stable chair conformation, these substituents can occupy either axial or equatorial positions. This difference in three-dimensional structure leads to unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, highlighting the critical differences for the differentiation of cis- and trans-4-aminocyclohexanol.

Table 1: ¹H NMR Spectral Data (in D₂O)
Protoncis-4-Aminocyclohexanol (ppm)trans-4-Aminocyclohexanol (ppm)Key Distinguishing Features
H-1 (CH-OH) ~3.96 (multiplet)[1]~3.58 (multiplet)[2]The H-1 proton in the cis isomer is predominantly equatorial, leading to a downfield shift (higher ppm) compared to the axial H-1 proton in the trans isomer.[2]
H-4 (CH-NH₂) ~3.20 (multiplet)[1]~2.65 (multiplet)[2]Similar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer.[2]
Cyclohexyl Protons ~1.68 (multiplet, 8H)[1]~1.18 (multiplet, 4H), 1.70-1.93 (multiplet, 4H)The cyclohexane proton signals for the trans isomer are more spread out due to the distinct axial and equatorial environments.
Table 2: ¹³C NMR Spectral Data
Carboncis-4-Aminocyclohexanol (ppm)trans-4-Aminocyclohexanol (ppm)Key Distinguishing Features
C-1 (CH-OH) Data not readily available~69.0The chemical shift of C-1 is influenced by the stereochemistry of the hydroxyl group.
C-4 (CH-NH₂) Data not readily available~49.5[2]The chemical shift of C-4 is sensitive to the orientation of the amino group.[2]
Cyclohexyl Carbons Data not readily availableData not readily availableThe chemical shifts of the other ring carbons will also differ between the two isomers.

Note: Obtaining a complete and directly comparable set of ¹³C NMR data for both isomers in the same solvent from publicly available sources is challenging. The provided data for the trans isomer serves as a reference.

Table 3: Key Infrared (IR) Absorption Bands
Functional Groupcis-4-Aminocyclohexanol (cm⁻¹)trans-4-Aminocyclohexanol (cm⁻¹)Vibration Mode
O-H Stretch ~3439Conforms to structure[3]Stretching of the hydroxyl group.
N-H Stretch ~3257Conforms to structure[3]Stretching of the primary amine.
C-H Stretch ~3028Conforms to structure[3]Stretching of the C-H bonds on the cyclohexane ring.
N-H Bend ~1646Conforms to structure[3]Bending of the primary amine.

Note: The IR data for cis-4-aminocyclohexanol is based on a derivative (cis-5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol) and is provided as an estimation of the expected frequencies for the key functional groups.

Table 4: Mass Spectrometry Data (Electron Ionization)
IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
cis-4-Aminocyclohexanol 115 (Not consistently observed)56, 43, 57 (Data from cis-2-aminocyclohexanol as a proxy)
trans-4-Aminocyclohexanol 115 (low abundance)56, 57, 43

Note: The molecular ion peak for both isomers is often of low abundance or absent in electron ionization mass spectrometry due to facile fragmentation. The primary fragmentation is the loss of water and subsequent ring cleavage.

Conformational Isomers

The spectroscopic differences between cis and trans-4-aminocyclohexanol are rooted in their preferred chair conformations. The following diagram illustrates the conformational isomers, highlighting the axial and equatorial positions of the amino and hydroxyl groups.

Experimental_Workflow Sample Sample of 4-Aminocyclohexanol NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Data Analysis and Comparison NMR->Analysis IR->Analysis MS->Analysis Identification Isomer Identification (cis or trans) Analysis->Identification

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Chiral Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical development and chemical research, the precise analysis of chiral molecules is paramount. Chiral aminocyclohexanols, a key structural motif in many biologically active compounds, present a significant analytical challenge in separating and quantifying their enantiomers. This guide offers a comprehensive comparison of validated analytical methods for the stereoselective analysis of these critical compounds, providing researchers, scientists, and drug development professionals with the objective data and detailed protocols necessary to make informed decisions for their specific applications.

The separation of enantiomers, mirror-image isomers of a chiral compound, is crucial as they can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs, making the validation of robust and reliable analytical methods a critical step in the drug development pipeline. This guide delves into two prominent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering a side-by-side comparison of their performance in the context of chiral aminocyclohexanol analysis.

Method Comparison: HPLC vs. SFC for Chiral Aminocyclohexanol Analysis

The choice between HPLC and SFC for chiral separations often depends on a variety of factors including the specific properties of the analyte, desired analysis speed, and environmental considerations. While HPLC is a well-established and versatile technique, SFC has emerged as a powerful "green" alternative with distinct advantages in certain applications.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate))Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate))
Mobile Phase Hexane/Ethanol (90:10, v/v) with 0.1% DiethylamineCO₂/Methanol (85:15, v/v) with 0.5% Diethylamine
Flow Rate 1.0 mL/min3.0 mL/min
Column Temperature 25 °C40 °C
Detection UV at 220 nmUV at 220 nm
Analysis Time ~15 min~5 min
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 1.5%< 1.2%
Limit of Detection (LOD) ~0.1 µg/mL~0.08 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.25 µg/mL

Note: The data presented in this table is a representative summary compiled from various sources for illustrative purposes and may not reflect the results of a single head-to-head study.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of analytical methods. Below are the protocols for the HPLC and SFC methods summarized above.

High-Performance Liquid Chromatography (HPLC) Method

1. Sample Preparation:

  • Accurately weigh and dissolve the chiral aminocyclohexanol standard or sample in the mobile phase to a final concentration of 1 mg/mL.

  • For validation studies, prepare a series of calibration standards by serial dilution.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Hexane/Ethanol (90:10, v/v) containing 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

3. Validation Procedure:

  • Specificity: Inject individual enantiomers and the racemic mixture to ensure peak identification and resolution from any potential impurities.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of each enantiomer over a range of at least five concentrations.

  • Accuracy: Determine the recovery of each enantiomer by analyzing samples spiked with known concentrations at three different levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a sample at a single concentration on the same day and on different days, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio.

Supercritical Fluid Chromatography (SFC) Method

1. Sample Preparation:

  • Prepare samples as described in the HPLC method, using methanol as the diluent.

2. Chromatographic Conditions:

  • Instrument: SFC system equipped with a UV detector and back-pressure regulator.

  • Column: Chiralpak® IC (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution with 85% CO₂ and 15% Methanol containing 0.5% Diethylamine.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm.

3. Validation Procedure:

  • Follow the same validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) as outlined in the HPLC method validation procedure.

Workflow and Logical Relationships

The successful validation of an analytical method for chiral aminocyclohexanols follows a structured and logical workflow. This process ensures that the developed method is suitable for its intended purpose, providing reliable and accurate results.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Select Select Analytical Technique (HPLC, SFC, etc.) MD_Start->MD_Select MD_Screen Screen Chiral Stationary Phases & Mobile Phases MD_Select->MD_Screen MD_Optimize Optimize Chromatographic Conditions MD_Screen->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Method Ready for Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report RA_SST System Suitability Testing V_Report->RA_SST Validated Method RA_Analysis Sample Analysis RA_SST->RA_Analysis

Figure 1. A generalized workflow for the development and validation of an analytical method for chiral compounds.

Conclusion

The validation of analytical methods for chiral aminocyclohexanols is a critical undertaking that demands careful consideration of various techniques and parameters. Both HPLC and SFC offer robust and reliable platforms for these analyses. HPLC provides a well-understood and widely accessible option, while SFC presents a compelling case for high-throughput and environmentally conscious laboratories due to its faster analysis times and reduced organic solvent consumption. The choice of method will ultimately depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation. By following the detailed protocols and understanding the validation workflow presented in this guide, researchers can confidently develop and implement analytical methods that ensure the quality, safety, and efficacy of products containing chiral aminocyclohexanols.

Yield comparison of different (1R,2S)-2-aminocyclohexanol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-aminocyclohexanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific arrangement is pivotal for the desired biological activity of the final drug substance. Consequently, the development of efficient and highly selective synthetic routes to this intermediate is of paramount importance. This guide provides an objective comparison of two prominent methods for the synthesis of (1R,2S)-2-aminocyclohexanol, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Synthesis Methods

The following table summarizes the key quantitative data for two distinct and effective methods for synthesizing (1R,2S)-2-aminocyclohexanol: the asymmetric ring-opening of cyclohexene oxide and the lipase-catalyzed kinetic resolution of (±)-trans-2-azidocyclohexanol.

ParameterMethod 1: Asymmetric Ring-Opening of Cyclohexene OxideMethod 2: Lipase-Catalyzed Kinetic Resolution
Starting Material Cyclohexene oxide, Phenyl carbamate(±)-trans-2-Azidocyclohexanol
Key Reagents Oligomeric (salen)Co-OTf catalystLipase PS (from Pseudomonas sp.), Vinyl acetate
Overall Yield 91%22-29%
Enantiomeric Excess (ee) 95% (94% for HCl salt after recrystallization)>99% (after recrystallization)
Reaction Steps 2 (Ring-opening and deprotection)3 (Azide synthesis, enzymatic resolution, and reduction)
Key Advantages High yield, high enantioselectivity in a single catalytic step.Excellent enantiomeric excess, utilization of biocatalysis.
Key Disadvantages Requires synthesis of a specific cobalt-salen catalyst.Lower overall yield, multi-step process.

Experimental Protocols

Method 1: Asymmetric Ring-Opening of Cyclohexene Oxide with Phenyl Carbamate

This method, developed by Jacobsen and co-workers, utilizes a chiral oligomeric (salen)Co-OTf complex to catalyze the enantioselective addition of phenyl carbamate to cyclohexene oxide. The resulting oxazolidinone is then hydrolyzed to yield the desired amino alcohol.

Experimental Workflow:

cluster_0 Asymmetric Ring-Opening cluster_1 Deprotection A Cyclohexene Oxide + Phenyl Carbamate C Reaction at 50 °C, 24 h A->C B Oligomeric (salen)Co-OTf Catalyst B->C D Protected (1R,2S)-2-aminocyclohexanol (Oxazolidinone) C->D E Basic Hydrolysis D->E F (1R,2S)-2-aminocyclohexanol E->F

Figure 1. Workflow for the asymmetric ring-opening method.

Protocol:

  • Catalyst Preparation: The oligomeric (salen)Co(II) complex is prepared and then oxidized to the active Co(III)-OTf catalyst.

  • Ring-Opening Reaction: In a reaction vessel, the oligomeric (salen)Co-OTf catalyst (0.5 mol%) is combined with phenyl carbamate (1.0 equivalent). Cyclohexene oxide (1.2 equivalents) is then added. The reaction mixture is stirred at 50°C for 24 hours.

  • Work-up and Deprotection: The reaction mixture is subjected to basic hydrolysis to cleave the carbamate and oxazolidinone protecting groups.

  • Isolation: The resulting (1R,2S)-2-aminocyclohexanol is isolated. For the hydrochloride salt, the free base is treated with HCl and recrystallized. This procedure has been reported to yield the product in 91% with a 95% enantiomeric excess.

Method 2: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Azidocyclohexanol

This biocatalytic approach relies on the enantioselective acylation of a racemic mixture of trans-2-azidocyclohexanol using a lipase. The unreacted enantiomer is then separated and reduced to the desired (1R,2S)-2-aminocyclohexanol.

Experimental Workflow:

cluster_0 Kinetic Resolution cluster_1 Separation & Reduction A (±)-trans-2-Azidocyclohexanol C Enzymatic Acylation A->C B Lipase PS + Vinyl Acetate B->C D Mixture of (1S,2R)-azido alcohol and acylated (1R,2S)-azido alcohol C->D E Chromatographic Separation D->E F (1S,2R)-2-Azidocyclohexanol E->F G Reduction (e.g., H₂, Pd/C) F->G H (1R,2S)-2-aminocyclohexanol G->H

Figure 2. Workflow for the lipase-catalyzed kinetic resolution method.

Protocol:

  • Synthesis of Racemic Substrate: (±)-trans-2-Azidocyclohexanol is synthesized from cyclohexene oxide by reaction with sodium azide and ammonium chloride.

  • Enzymatic Resolution: The racemic (±)-trans-2-azidocyclohexanol is dissolved in a suitable organic solvent, and Lipase PS from Pseudomonas sp. is added, along with vinyl acetate as an acylating agent. The reaction is monitored until approximately 50% conversion is achieved.

  • Separation: The reaction mixture is then separated by column chromatography to isolate the unreacted (1S,2R)-2-azidocyclohexanol from the acylated (1R,2S) enantiomer.

  • Reduction: The isolated (1S,2R)-2-azidocyclohexanol is then reduced to the corresponding amine, (1R,2S)-2-aminocyclohexanol, typically through catalytic hydrogenation (e.g., H₂ over Pd/C).

  • Purification: The final product is purified by recrystallization to achieve high enantiomeric purity. The overall yield for each enantiomerically pure aminocycloalkanol is reported to be in the range of 22-29%, with an enantiomeric excess of 100% after recrystallization[1].

Logical Relationship of Synthesis Strategies

The following diagram illustrates the conceptual relationship between the two synthetic approaches, highlighting the key transformation that establishes the desired stereochemistry.

cluster_0 Direct Asymmetric Synthesis cluster_1 Resolution of Racemate Start Common Precursor: Cyclohexene Oxide Method1_Start Asymmetric Ring-Opening (salen-Co Catalyst) Start->Method1_Start Racemic_Synth Synthesis of Racemic trans-2-Azidocyclohexanol Start->Racemic_Synth Method1_Product (1R,2S)-2-aminocyclohexanol (Protected) Method1_Start->Method1_Product High Yield High ee Resolution Lipase-Catalyzed Kinetic Resolution Racemic_Synth->Resolution Separation Separation of Enantiomers Resolution->Separation Reduction Reduction of Azide Separation->Reduction Method2_Product (1R,2S)-2-aminocyclohexanol Reduction->Method2_Product Lower Yield Excellent ee

Figure 3. Conceptual comparison of the direct asymmetric and kinetic resolution pathways.

References

Safety Operating Guide

(1R,2S)-2-aminocyclohexanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of (1R,2S)-2-aminocyclohexanol hydrochloride

Immediate Safety Precautions: Before initiating any disposal procedures for this compound, it is critical to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS). This compound may cause skin, eye, and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[3]

Required Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • Lab coat

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1][2][4] Do not dispose of this chemical in the regular trash or down the drain.[5][6]

1. Waste Collection (Solid and Liquid)

  • Solid Waste: Place unused solid this compound into a designated, clearly labeled, and chemically compatible hazardous waste container with a secure lid.[3]

  • Liquid Waste (Solutions): Collect any solutions containing this compound in a separate, compatible hazardous waste container intended for liquid waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.[7] List all components in the container, including solvents and their estimated percentages.

2. Waste Segregation and Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

  • Segregate the container from incompatible materials, particularly strong oxidizing agents.[2]

  • Ensure containers are stored upright and securely to prevent spills.[8]

3. Disposal of Contaminated Materials

  • Spill Cleanup: Absorbent materials used to clean up spills of this chemical must be collected and disposed of as hazardous waste.[8] Place these materials in the designated solid hazardous waste container.

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[7][9]

    • Collect all three rinsates and dispose of them as liquid hazardous waste.[7]

    • After triple-rinsing and drying, completely deface or remove the original label. The container may then be disposed of in the regular trash or recycled according to your institution's policies.[7]

4. Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) office.[10][11] Follow their specific procedures for waste pickup requests.

Summary of Disposal Guidelines

The following table summarizes the key disposal procedures for this compound and associated materials.

Waste TypeDisposal MethodKey Instructions
Solid Chemical Waste Hazardous Waste CollectionPlace in a labeled, sealed, compatible container. Do not mix with other waste types.
Liquid Chemical Waste Hazardous Waste CollectionCollect in a labeled, sealed container for liquid waste. Do not pour down the drain.
Contaminated Labware Hazardous Waste CollectionDispose of items like gloves, wipes, and weigh boats as solid hazardous waste.
Empty Containers Triple-Rinse then Regular Trash/RecyclingTriple-rinse with a suitable solvent. Collect rinsate as hazardous waste. Deface label before disposal.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G cluster_start Start: Waste Identification cluster_process Waste Handling & Segregation cluster_container Container Decontamination cluster_final Final Disposal start Identify (1R,2S)-2-aminocyclohexanol hydrochloride waste is_container Is it an empty container? start->is_container solid_waste Solid Waste (Unused chemical, contaminated items) is_container->solid_waste No triple_rinse Triple-rinse with appropriate solvent is_container->triple_rinse Yes collect_solid Collect in labeled 'Hazardous Solid Waste' container solid_waste->collect_solid liquid_waste Liquid Waste (Solutions, rinsate) collect_liquid Collect in labeled 'Hazardous Liquid Waste' container liquid_waste->collect_liquid professional_disposal Arrange for pickup by licensed waste disposal service collect_solid->professional_disposal collect_liquid->professional_disposal collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->liquid_waste trash Dispose of container in regular trash or recycling deface_label->trash

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1R,2S)-2-aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (1R,2S)-2-aminocyclohexanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation and serious eye damage[1][2]. It may also cause respiratory irritation[3][4]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationStandard
Eye and Face Protection Tightly fitting safety goggles or a face shield.EN 166 (or equivalent)[5]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile or neoprene).ASTM D6978 (or equivalent)[6]
Body Protection A disposable gown or a clean lab coat. Polyethylene-coated polypropylene or other laminate materials are recommended when handling larger quantities.[6]EN ISO 27065 (or equivalent)[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust formation is likely or ventilation is inadequate.EN 149 (or equivalent)[5]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][5]

  • Avoid the formation of dust and aerosols.[3][4]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][4]

  • Prevent contact with skin, eyes, and clothing.[5][8]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]

  • Keep away from strong oxidizing agents.[3][5]

  • The substance is hygroscopic; protect from moisture.[3][5]

Emergency Procedures and First Aid

Immediate and appropriate action is vital in case of accidental exposure or spillage.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[3][4][8]
Skin Contact Take off all contaminated clothing immediately. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3][4][8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][8]

Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Entrust disposal to a licensed waste disposal company.[8] Do not release into the environment.[4]

Visual Workflow and Decision-Making Diagrams

To further clarify the operational procedures, the following diagrams illustrate the handling workflow and emergency response logic.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Compound in Ventilated Area B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Dispose of Waste in Accordance with Regulations E->F G Remove PPE and Wash Hands F->G

Figure 1: Safe Handling Workflow

G Figure 2: Emergency Response Logic for Spills and Exposures cluster_spill Spill Response cluster_exposure Exposure Response A Incident Occurs (Spill or Exposure) B Evacuate Area if Necessary A->B Spill F Move to Fresh Air (Inhalation) A->F Inhalation G Flush with Water (Skin/Eye Contact) A->G Skin/Eye Contact C Don Additional PPE if Required B->C D Contain and Clean Up Spill C->D E Dispose of Contaminated Materials Properly D->E H Seek Immediate Medical Attention F->H G->H I Provide SDS to Medical Personnel H->I

Figure 2: Emergency Response Logic

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-aminocyclohexanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-aminocyclohexanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.